1-(4,4'-Dichlorobenzhydryl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142496. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLFMGDNZYQISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301336 | |
| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27469-61-0 | |
| Record name | 27469-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of 1-(4,4'-Dichlorobenzhydryl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4,4'-Dichlorobenzhydryl)piperazine, a prominent member of the benzhydrylpiperazine class, represents a significant scaffold in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, its intrinsic pharmacological activities warrant a detailed investigation. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its interactions with key physiological targets. This document will explore its role as a calcium channel blocker and its broader implications in neurotransmitter systems, providing a comprehensive resource for researchers in drug discovery and development.
Introduction: The Benzhydrylpiperazine Scaffold
The piperazine ring is a ubiquitous pharmacophore found in numerous clinically significant drugs, spanning therapeutic areas such as anticancer, antifungal, and antipsychotic agents. The benzhydrylpiperazine moiety, in particular, has been identified as a critical component for activity at various receptors and channels within the central nervous system (CNS). This compound, also known as Dichlorobenzhydrylpiperazine, serves as a foundational structure for many of these compounds. Its unique three-dimensional conformation allows it to interact with a variety of biological targets, making it a versatile building block in drug design.[1] Furthermore, it is an inactive metabolite of the antihistamines meclizine and chlorcyclizine and has been identified as an impurity in hydroxyzine and cetirizine preparations.[2][3]
Core Mechanism of Action: A Multi-Target Profile
The pharmacological profile of this compound is multifaceted, with its primary mechanism of action centered on the modulation of ion channels and engagement with neurotransmitter systems.
Calcium Channel Blockade: A Primary Mode of Action
A significant body of evidence points to the role of benzhydrylpiperazine derivatives as potent calcium channel blockers.[4] These compounds, including this compound, exhibit inhibitory activity at various subtypes of voltage-gated calcium channels (VGCCs).
Calcium channel blockers are broadly classified based on their chemical structure and their selectivity for different channel subtypes.[5] The benzhydrylpiperazines fall into the category of non-dihydropyridine calcium channel blockers. Their mechanism involves direct interaction with the channel pore, physically obstructing the influx of calcium ions.[5] This action is distinct from dihydropyridines which act as allosteric modulators.[5]
The blockade of calcium channels by this compound and its analogs has profound physiological consequences:
-
Vascular Smooth Muscle Relaxation: Inhibition of L-type calcium channels in vascular smooth muscle leads to vasodilation, resulting in decreased peripheral resistance and a reduction in blood pressure.[5]
-
Cardiomyocyte Effects: By blocking calcium influx in cardiac muscle cells, these compounds can reduce myocardial contractility and heart rate.[5]
-
Neuronal Activity Modulation: In the central nervous system, N-type and T-type calcium channels play crucial roles in neurotransmitter release and neuronal excitability. Blockade of these channels can lead to analgesic and neuroprotective effects.[6][7]
Structure-activity relationship (SAR) studies on related diphenylpiperazine compounds have demonstrated that modifications to the benzhydryl and piperazine moieties can significantly influence potency and selectivity for different calcium channel subtypes.[6][7]
Interaction with Neurotransmitter Systems
Beyond its effects on calcium channels, the this compound scaffold is known to interact with various neurotransmitter systems, contributing to its complex pharmacological profile.[1]
-
Dopamine D4 Receptor Antagonism: Diarylpiperazine derivatives have been identified as potent and selective antagonists of the dopamine D4 receptor.[8] This activity is particularly relevant in the context of developing novel antipsychotic agents.
-
Dopamine Uptake Inhibition: The piperazine moiety is also implicated in the inhibition of dopamine uptake in the central nervous system, a mechanism shared by some antidepressant and psychostimulant drugs.[8]
-
GABAergic Modulation: The parent piperazine structure is known to exert its anthelmintic effects by acting as an agonist at inhibitory GABA (γ-aminobutyric acid) receptors in parasites, leading to paralysis.[9] While the direct GABAergic activity of this compound in vertebrates is less characterized, this interaction highlights the potential for this scaffold to modulate inhibitory neurotransmission.
Experimental Protocols for Mechanistic Elucidation
Understanding the precise mechanism of action of this compound requires a combination of in vitro and in vivo experimental approaches.
In Vitro Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of this compound at specific molecular targets.
Protocol: Radioligand Binding Assay for Calcium Channel Affinity
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target calcium channel subtype (e.g., L-type, N-type).
-
Incubation: Incubate the membrane preparation with a specific radiolabeled ligand (e.g., [³H]-nitrendipine for L-type channels) in the presence of varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Studies
Objective: To directly measure the effect of this compound on ion channel function.
Protocol: Patch-Clamp Electrophysiology
-
Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific calcium channel subunit).
-
Patch-Clamp Recording: Using the whole-cell patch-clamp technique, record the ionic currents flowing through the channels in response to voltage steps.
-
Drug Application: Perfuse the cells with varying concentrations of this compound.
-
Data Acquisition and Analysis: Measure the changes in current amplitude and kinetics to determine the inhibitory effect of the compound. This allows for the determination of the IC₅₀ for channel blockade.
Visualization of Key Pathways and Workflows
Signaling Pathway of Calcium Channel Blockade
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. US20050227999A1 - Diarylamine derivatives as calcium channel blockers - Google Patents [patents.google.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physicochemical Properties of 1-(4-Chlorobenzhydryl)piperazine
Introduction
1-(4-Chlorobenzhydryl)piperazine, also known by the non-proprietary name Norchlorcyclizine, is a critical piperazine derivative in the landscape of modern pharmaceutical development. Identified by its CAS Number 303-26-4 , this compound serves as a key synthetic intermediate for several widely used antihistamines, most notably Cetirizine.[1][2] It is also a known metabolite of drugs such as Hydroxyzine and Chlorcyclizine, making it essential for pharmacokinetic and drug metabolism studies.[3][4]
The successful transition of a chemical entity from a laboratory curiosity to a viable pharmaceutical agent is fundamentally governed by its physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and stability—dictate a molecule's behavior in both formulation and biological systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides an in-depth analysis of the core physicochemical properties of 1-(4-Chlorobenzhydryl)piperazine. Moving beyond a simple recitation of data, we will explore the causality behind standard experimental methodologies for determining these properties, presenting them as self-validating systems. The objective is to equip researchers and developers with the foundational knowledge required to effectively handle, formulate, and study this important pharmaceutical building block.
A note on chemical nomenclature: This document focuses on the mono-chlorinated compound, 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4), which is the subject of extensive documentation. The similarly named 1-(4,4'-Dichlorobenzhydryl)piperazine (CAS 27469-61-0) is a distinct chemical entity.
Chemical Identity and Core Properties
The foundational step in characterizing any compound is to establish its definitive identity and summarize its principal physical constants. These data are crucial for identity confirmation, purity assessment, and predicting behavior in various physical states.
The compound typically presents as a white to light beige crystalline powder.[3][5][6] Its stability under normal temperature and pressure makes it suitable for routine laboratory handling and storage.[6]
| Identifier / Property | Value | Source(s) |
| CAS Number | 303-26-4 | [7] |
| Molecular Formula | C₁₇H₁₉ClN₂ | [7][8] |
| Molecular Weight | 286.80 g/mol | [8] |
| IUPAC Name | 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | [9] |
| Common Synonyms | Norchlorcyclizine, N-(p-Chlorobenzhydryl)-piperazine | [4][9] |
| Appearance | White to off-white/light beige crystalline powder | [5][6][10] |
| Melting Point | 65 - 75 °C | [3][8][11][12] |
| Boiling Point | 178 - 180 °C @ 0.5 mmHg | [3][8][10] |
| Water Solubility | 144.6 mg/L (at 25 °C) | [3][10] |
| LogP (n-octanol/water) | 3.4 (at 25 °C) | [3] |
| pKa (Predicted) | 8.99 ± 0.10 | [3][10] |
In-Depth Physicochemical Analysis
Solubility Profile: A Formulation Challenge
Solubility is a gatekeeper property in drug development. A compound must dissolve to be absorbed and exert a biological effect. 1-(4-Chlorobenzhydryl)piperazine exhibits a classic profile for a lipophilic amine base: poor aqueous solubility and good solubility in organic solvents.
-
Aqueous Solubility: With a measured solubility of approximately 144.6 mg/L at 25°C, the compound is classified as "slightly soluble" to "very slightly soluble" in water.[3][5][10] This low intrinsic solubility in neutral aqueous media presents a significant challenge for developing oral or parenteral formulations.
-
Organic Solvent Solubility: In contrast, it is readily soluble in organic solvents like methanol, ethanol (~25 mg/mL), Dimethyl Sulfoxide (DMSO, ~30 mg/mL), and Dimethylformamide (DMF, ~30 mg/mL).[3][10][13]
-
Field Insight: The high solubility in DMSO is frequently exploited for in vitro biological screening. However, it is critical to manage the final DMSO concentration in assays to avoid solvent-induced artifacts. For aqueous buffer systems, a common practice involves first dissolving the compound in a minimal amount of DMSO and then diluting it into the buffer.[13] Even with this method, the solubility remains low, at approximately 0.2 mg/mL in a 1:4 DMSO:PBS (pH 7.2) solution.[13] This highlights the compound's tendency to precipitate out of aqueous solutions and underscores the importance of careful preparation for biological experiments.
Lipophilicity (LogP): Balancing Permeability and Solubility
The partition coefficient (P), expressed logarithmically as LogP, measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. It is a cornerstone for predicting a drug's ability to cross biological membranes.
1-(4-Chlorobenzhydryl)piperazine has a LogP value of 3.4 .[3] This positive value indicates a strong preference for the lipid phase, classifying it as a lipophilic molecule.
-
Expert Interpretation: A LogP value in this range (typically 1-5) is often associated with good membrane permeability and absorption, consistent with the "Rule of 5" guidelines for oral bioavailability. However, high lipophilicity can also lead to challenges, including:
-
Poor aqueous solubility, as already noted.
-
Increased metabolic clearance.
-
Potential for non-specific binding to proteins and tissues.
-
Potential for off-target effects. The LogP of 3.4 suggests a delicate balance; the molecule is sufficiently lipophilic to cross membranes but may require formulation strategies to overcome its low aqueous solubility.
-
Ionization Constant (pKa): The Impact of pH
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like 1-(4-Chlorobenzhydryl)piperazine, the pKa refers to the ionization of its conjugate acid.
The predicted pKa for this compound is ~8.99 .[10] This value is attributed to the secondary amine within the piperazine ring, which can accept a proton. The other nitrogen is a tertiary amine, and its pKa would be different, though typically the second pKa of piperazine derivatives is significantly lower.
-
Causality and Consequence: This pKa value is critical because it dictates the compound's charge state in different physiological environments.
-
In the Stomach (pH 1-3): The compound will be almost completely protonated (>99.9%), existing as a positively charged cation. This form is generally more water-soluble but less membrane-permeable.
-
In the Intestine (pH 6-7.4): The compound will still be predominantly protonated. At a physiological pH of 7.4, it will be over 95% ionized. This charge significantly impacts its interaction with transporters, metabolic enzymes, and its target receptors. The existence of a small fraction of the neutral species is essential for passive diffusion across the intestinal epithelium.
-
Stability and Storage
Proper handling and storage are paramount to ensure the integrity of a reference standard or synthetic intermediate.
-
Chemical Stability: The compound is reported to be stable under normal ambient and storage conditions.[5][6][14]
-
Incompatibilities: Contact with strong oxidizing agents should be avoided to prevent chemical degradation.[5][14]
-
Recommended Storage: To ensure long-term integrity, storage in a cool, dry place away from direct light is recommended.[5] Specific supplier recommendations include refrigeration at 2-8°C or freezing at -20°C for maximal stability over years.[3][13]
Experimental Methodologies: A Practical Guide
This section details the standard, self-validating protocols for determining the key physicochemical properties discussed above.
Thermodynamic Solubility via the Shake-Flask Method (OECD 105)
Principle: The shake-flask method is the "gold standard" for determining thermodynamic solubility.[15] It involves creating a saturated solution by agitating an excess of the solid compound in a solvent (e.g., water or buffer) until equilibrium is achieved. The concentration of the dissolved compound in the clarified supernatant is then measured.
Causality of Method Choice: This method is chosen for its accuracy and direct measurement of solubility at equilibrium, which is highly relevant for predicting behavior in physiological systems. It avoids the kinetic artifacts that can arise in high-throughput precipitation-based methods.[15]
Detailed Protocol:
-
Preparation: Add an excess amount of 1-(4-Chlorobenzhydryl)piperazine (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 5 mL of phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration (Trustworthiness Step): Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[15][16] The system's trustworthiness depends on achieving true equilibrium; preliminary experiments should confirm that the measured concentration does not change between 24 and 48 hours.
-
Phase Separation: After agitation, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solids to settle.[16] Centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. For highly lipophilic compounds, filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be used, but one must validate that the compound does not adsorb to the filter material.
-
Quantification (Self-Validation Step):
-
Prepare a set of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Dilute the supernatant sample and the standards into the mobile phase.
-
Analyze the samples and standards using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Construct a calibration curve (Concentration vs. Peak Area). The curve must demonstrate linearity (R² > 0.99) for the results to be valid.
-
-
Calculation: Use the regression equation from the valid calibration curve to determine the concentration of the compound in the diluted supernatant. Correct for the dilution factor to report the final solubility in units of mg/L or µM.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
pKa Determination by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[17] It involves dissolving the compound in a solvent (often a water-organic co-solvent mixture for poorly soluble compounds) and titrating it with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.[18][19]
Causality of Method Choice: This method directly measures the buffering capacity of the ionizable group, providing a precise pKa value. For sparingly soluble compounds like this one, using a co-solvent is necessary, and subsequent calculations or series experiments can be used to extrapolate the pKa to a fully aqueous environment.[17]
Detailed Protocol:
-
System Calibration (Trustworthiness Step): Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[18] The accuracy of the entire experiment relies on this initial calibration.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent to a known concentration (e.g., 1 mM). For 1-(4-Chlorobenzhydryl)piperazine, a co-solvent system like a methanol-water or dioxane-water mixture is required. Maintain a constant ionic strength using an inert salt like 0.15 M KCl.[18]
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[18]
-
Titration:
-
Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments using an automated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis (Self-Validation Step):
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (the point where half of the base has been neutralized).
-
Perform at least three replicate titrations. The low standard deviation between replicates serves as a self-validation of the method's precision.[18]
-
Workflow Diagram: Potentiometric pKa Determination
References
- 1. innospk.com [innospk.com]
- 2. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]
- 3. 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]
- 6. nbinno.com [nbinno.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 1-(4-Chlorobenzhydryl)piperazine technical grade, 90 303-26-4 [sigmaaldrich.com]
- 9. CAS 303-26-4: Norchlorcyclizine | CymitQuimica [cymitquimica.com]
- 10. Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine | lookchem [lookchem.com]
- 11. 303-26-4 1-(4-Chlorobenzhydryl)piperazine AKSci J99312 [aksci.com]
- 12. 1-(4-Chlorobenzhydryl)piperazine, 90-95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. 1-(4-Chlorobenzhydryl)piperazine - Safety Data Sheet [chemicalbook.com]
- 15. enamine.net [enamine.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
synthesis pathway for 1-[bis(4-chlorophenyl)methyl]piperazine
An In-Depth Technical Guide to the Synthesis of 1-[bis(4-chlorophenyl)methyl]piperazine
Executive Summary
1-[bis(4-chlorophenyl)methyl]piperazine is a critical starting material and key intermediate in the synthesis of several prominent second-generation antihistamines, most notably Cetirizine and its active enantiomer, Levocetirizine. It is also an important reference standard for impurities in active pharmaceutical ingredients (APIs) like Hydroxyzine.[1][2][3] This guide provides a comprehensive overview of the principal synthetic pathways to this molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The primary synthetic strategy involves the nucleophilic substitution of a bis(4-chlorophenyl)methyl halide with piperazine. This document explores variations of this core reaction, including direct alkylation and multi-step sequences starting from 4,4'-dichlorobenzophenone, offering researchers and drug development professionals a robust technical resource for laboratory-scale synthesis and process optimization.
Introduction
Chemical Profile and Significance
1-[bis(4-chlorophenyl)methyl]piperazine, also known as Hydroxyzine Impurity A or Cetirizine EP Impurity A, is a disubstituted piperazine derivative.[1] Its molecular structure, featuring a central piperazine ring attached to a bis(4-chlorophenyl)methyl (or di-chlorobenzhydryl) group, makes it a versatile scaffold. This structure is fundamental to the pharmacological activity of several H1-antagonists. The piperazine core provides a basic nitrogen atom, which is often crucial for receptor binding and for tuning the physicochemical properties (e.g., solubility, pKa) of the final drug molecule.
Role in Pharmaceutical Development
The primary importance of 1-[bis(4-chlorophenyl)methyl]piperazine lies in its role as a direct precursor to blockbuster allergy medications. For instance, it is the key intermediate for producing Cetirizine.[4] Furthermore, the synthesis of its specific enantiomers is essential for producing optically pure drugs like Levocetirizine, which offers an improved therapeutic profile over the racemic mixture.[5][6] Its presence as a known impurity in related drugs like hydroxyzine also makes its synthesis critical for the development of analytical standards used in quality control and regulatory filings.[1][7]
Core Synthetic Strategy: Nucleophilic Substitution
The most prevalent and industrially viable method for synthesizing 1-[bis(4-chlorophenyl)methyl]piperazine is through a nucleophilic substitution reaction. This approach leverages the nucleophilicity of the secondary amine in piperazine and the electrophilicity of the benzhydrylic carbon in a bis(4-chlorophenyl)methyl derivative.
Mechanistic Overview
The reaction proceeds via a classical nucleophilic substitution pathway. One of the nitrogen atoms of the piperazine ring acts as the nucleophile, attacking the carbon atom bearing a leaving group (typically a halide) on the bis(4-chlorophenyl)methyl moiety. The benzhydryl carbocation is stabilized by resonance with the two phenyl rings, giving the reaction significant SN1 character, although SN2 contributions cannot be entirely dismissed. The reaction is typically driven to completion by using an excess of piperazine, which also serves as a base to neutralize the hydrogen halide byproduct, or by adding an external base.
Key Precursors
-
The Electrophile - bis(4-chlorophenyl)methyl Halide : This is the key electrophilic component. It is most commonly prepared by the halogenation of bis(4-chlorophenyl)methanol. The alcohol, in turn, can be synthesized via the reduction of 4,4'-dichlorobenzophenone using reducing agents like sodium borohydride[4] or zinc dust.[8] The subsequent conversion of the alcohol to the halide is efficiently achieved using reagents such as thionyl chloride (for the chloride)[9] or hydrogen bromide (for the bromide).[8]
-
The Nucleophile - Piperazine : Piperazine is a symmetrical diamine that provides the nucleophilic nitrogen for the substitution reaction. Anhydrous piperazine is often used to prevent side reactions with water.[10] In many protocols, a significant excess of piperazine is employed (e.g., 4 equivalents) to act as both the nucleophile and an acid scavenger, preventing the protonation of the reacting amine.[10] Alternatively, a stoichiometric amount of piperazine can be used in the presence of an inorganic base like potassium carbonate.[10][11]
General Reaction Pathway
The overall transformation can be visualized as the condensation of the two primary synthons.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. prepchem.com [prepchem.com]
- 3. Hydroxyzine EP Impurity A : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. asianpubs.org [asianpubs.org]
- 5. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Synthesis of 1- [(4-Chlorophenyl) phenyl methyl] Piperazine | Semantic Scholar [semanticscholar.org]
- 9. ijpsr.com [ijpsr.com]
- 10. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 11. ijpsr.com [ijpsr.com]
An In-depth Technical Guide to 1-(4,4'-Dichlorobenzhydryl)piperazine (CAS 27469-61-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4,4'-Dichlorobenzhydryl)piperazine, a molecule of interest within synthetic and medicinal chemistry. Given the limited availability of specific public data for this particular dichlorinated derivative, this document will also draw comparisons to its well-characterized mono-chlorinated analog, 1-(4-Chlorobenzhydryl)piperazine, to provide a broader context for researchers.
Introduction and Chemical Identity
This compound, identified by the CAS number 27469-61-0, is a disubstituted piperazine derivative. Its core structure features a piperazine ring attached to a benzhydryl group, where each of the two phenyl rings is substituted with a chlorine atom at the para position. This compound belongs to a class of molecules that are frequently investigated as intermediates in the synthesis of pharmacologically active compounds. The presence and position of the chlorine atoms on the phenyl rings can significantly influence the molecule's physicochemical properties and biological activity compared to its unsubstituted or mono-substituted counterparts.
Physicochemical Properties and Structural Elucidation
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 27469-61-0 | - |
| Molecular Formula | C₁₇H₁₈Cl₂N₂ | [1] |
| Molecular Weight | 321.24 g/mol | [1] |
| IUPAC Name | 1-[bis(4-chlorophenyl)methyl]piperazine | [1] |
| Synonyms | Dichlorobenzhydrylpiperazine | [1] |
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, IR, MS) for this compound is scarce. However, data for the closely related mono-chlorinated analog, 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4), is more readily available and can serve as a valuable reference for researchers working with the dichlorinated compound. It is anticipated that the spectra of the dichlorinated compound would exhibit key differences, particularly in the aromatic region of the NMR spectrum and in the mass spectrum due to the presence of an additional chlorine atom.
Comparative Analytical Data of 1-(4-Chlorobenzhydryl)piperazine:
-
Appearance: White to light beige crystalline powder.[2]
-
Melting Point: 65-70 °C.[3]
-
Boiling Point: 178-180 °C at 0.5 mmHg.[2]
-
Solubility: Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4]
-
¹H NMR and IR Spectra: Available in various databases and literature for the mono-chloro analog.[5][6]
Synthesis of this compound
A plausible and efficient synthetic route to this compound starts from the commercially available 4,4'-Dichlorobenzophenone. The synthesis can be conceptualized as a two-step process: the reduction of the ketone to the corresponding alcohol, followed by conversion to a benzhydryl halide and subsequent nucleophilic substitution with piperazine. A detailed experimental protocol, adapted from established methods for similar structures, is provided below.[7]
Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4,4'-Dichlorobenzhydrol
-
Materials: 4,4'-Dichlorobenzophenone[3][8], Sodium borohydride (NaBH₄), Methanol, Tetrahydrofuran (THF), Hydrochloric acid (HCl), Diethyl ether, Magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve 4,4'-Dichlorobenzophenone (1 equivalent) in a mixture of methanol and THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1 equivalent) to the cooled solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4,4'-Dichlorobenzhydrol.
-
Step 2: Synthesis of 4,4'-Dichlorobenzhydryl Chloride
-
Materials: 4,4'-Dichlorobenzhydrol, Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl), a suitable non-hydroxylic solvent (e.g., benzene or toluene).[7]
-
Procedure (adapted from a similar synthesis):
-
Dissolve the 4,4'-Dichlorobenzhydrol (1 equivalent) from the previous step in a non-hydroxylic solvent such as benzene.
-
Add thionyl chloride (SOCl₂) or pass hydrogen chloride gas through the solution.[7]
-
The reaction can be facilitated by the addition of a dehydrating agent like anhydrous calcium chloride if using HCl gas.[7]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The resulting solution containing 4,4'-Dichlorobenzhydryl chloride is typically used directly in the next step without isolation.
-
Step 3: Synthesis of this compound
-
Materials: Solution of 4,4'-Dichlorobenzhydryl chloride, Piperazine, a suitable non-hydroxylic solvent.
-
Procedure (adapted from a similar synthesis):
-
To the solution of 4,4'-Dichlorobenzhydryl chloride (1 equivalent), add an excess of piperazine (at least 2 equivalents).[7] Using an excess of piperazine helps to minimize the formation of the disubstituted byproduct.
-
The reaction is typically carried out in a non-hydroxylic solvent.[7]
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture can be worked up by partitioning between a non-polar solvent and water.
-
The organic layer is then washed, dried, and the solvent is evaporated.
-
The crude product can be purified by crystallization or column chromatography to yield this compound.
-
Potential Biological Activity and Applications
While specific biological activity data for this compound is not extensively reported in peer-reviewed literature, the broader class of benzhydrylpiperazine derivatives has been investigated for a range of pharmacological activities.
Derivatives of the mono-chlorinated analog, 1-(4-chlorobenzhydryl)piperazine, have been explored for their potential as:
-
Anticancer agents: Studies have shown that certain N-substituted derivatives of 1-(4-chlorobenzhydryl)piperazine exhibit cytotoxic activity against various cancer cell lines.[9][10]
-
Nav1.7 Inhibitors: This class of compounds has been investigated for the development of inhibitors of the voltage-gated sodium channel Nav1.7, which is a target for pain therapeutics.[2]
-
Antihistamines: The benzhydrylpiperazine scaffold is a core component of several antihistaminic drugs.[2]
It is plausible that this compound could serve as a valuable intermediate for the synthesis of novel compounds with similar or modulated biological activities. The presence of two chlorine atoms may influence factors such as metabolic stability, receptor binding affinity, and overall pharmacological profile.
Conclusion
This compound is a chemical entity with potential applications as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. While detailed characterization and biological activity data for this specific compound are not widely available, this guide provides a framework for its synthesis based on established chemical principles and data from closely related analogs. Further research is warranted to fully elucidate the properties and potential applications of this dichlorinated piperazine derivative.
References
- 1. 4,4'-Dichlorobenzophenone | 90-98-2 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4,4'-Dichlorobenzophenone (CAS 90-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same - Google Patents [patents.google.com]
- 8. 4,4'-Dichlorobenzophenone CAS#: 90-98-2 [m.chemicalbook.com]
- 9. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 10. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of dichlorobenzhydrylpiperazine derivatives
An In-Depth Technical Guide to the Biological Activity of Dichlorobenzhydrylpiperazine Derivatives
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1] Its six-membered heterocyclic structure, containing two nitrogen atoms in opposite positions, provides a versatile framework that can be readily modified to fine-tune pharmacological activity, bioavailability, and other pharmacokinetic properties.[2][3] When this piperazine core is functionalized with a dichlorobenzhydryl moiety, it gives rise to a class of compounds—dichlorobenzhydrylpiperazine derivatives—with a distinct and potent range of biological activities. These derivatives have been successfully developed into drugs for treating allergies, central nervous system disorders, and cardiovascular conditions.[4][5][6]
This technical guide offers an in-depth exploration of the biological activities associated with dichlorobenzhydrylpiperazine derivatives. As a senior application scientist, the goal is to move beyond a simple cataloging of effects and delve into the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern their potency and selectivity, and the detailed experimental protocols used to validate these activities. This document is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into this important pharmacological class.
Part 1: Core Chemistry and Synthesis
The biological activity of a compound is inextricably linked to its chemical structure. The dichlorobenzhydrylpiperazine core consists of a piperazine ring attached to a diphenylmethyl (benzhydryl) group, where the phenyl rings are substituted with chlorine atoms. The positions of these chlorine atoms significantly influence the molecule's interaction with biological targets.
General Synthetic Pathway
The synthesis of dichlorobenzhydrylpiperazine derivatives typically begins with a nucleophilic substitution reaction. A common and effective method involves the reaction of a dichlorobenzhydryl chloride with piperazine. The resulting 1-(dichlorobenzhydryl)piperazine intermediate can then be further functionalized by reacting it with various acyl chlorides, sulfonyl chlorides, or other electrophiles to produce a diverse library of target compounds.[7][8]
The choice of solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), and the use of a base like triethylamine (TEA) or potassium carbonate are critical for driving the reaction to completion and neutralizing the acid byproduct.[7]
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20050227999A1 - Diarylamine derivatives as calcium channel blockers - Google Patents [patents.google.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
The Piperazine Scaffold: A Cornerstone in Modern Anticancer Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including its ability to modulate aqueous solubility, cell permeability, and engage in crucial hydrogen bonding and hydrophobic interactions—have cemented its role as a fundamental building block in the development of targeted anticancer therapies.[1][2] A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) for cancer treatment incorporate this versatile moiety, highlighting its importance in the field.[3][4] This guide provides a comprehensive overview of piperazine-containing anticancer agents, delving into their mechanisms of action, rational design, synthesis, and preclinical evaluation, with a focus on providing actionable insights for professionals in drug discovery and development.
The Strategic Importance of the Piperazine Moiety in Oncology
The prevalence of the piperazine scaffold in oncology is not coincidental. Its structural and chemical attributes offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.
-
Modulation of Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of a compound. This is a critical factor for oral bioavailability and formulation. Furthermore, the piperazine moiety can improve a molecule's permeability across cell membranes, a key requirement for reaching intracellular targets.[1]
-
Versatile Synthetic Handle: The secondary amine nature of the piperazine ring allows for straightforward chemical modification. This enables the introduction of various substituents to explore structure-activity relationships (SAR) and optimize properties like target binding affinity, selectivity, and metabolic stability.[5][6]
-
Receptor Interaction: The piperazine scaffold's flexible conformation allows it to act as a linker or a pharmacophore itself, capable of forming key interactions with biological targets such as protein kinases and enzymes involved in DNA repair.[7][8]
Key Classes and Mechanisms of Piperazine-Containing Anticancer Agents
Piperazine-containing compounds have been successfully developed to target a range of cancer-driving pathways. Two of the most prominent classes are Tyrosine Kinase Inhibitors (TKIs) and Poly(ADP-ribose) Polymerase (PARP) inhibitors.
Tyrosine Kinase Inhibitors (TKIs): The Case of Imatinib
Tyrosine kinases are a large family of enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of TKI activity is a common driver of cancer.
Mechanism of Action: Many TKIs, including the groundbreaking drug Imatinib (Gleevec), function as ATP-competitive inhibitors. Imatinib specifically targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[9][10][11] It binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the transfer of a phosphate group to its substrates.[9][12][13] This action blocks downstream signaling, inhibits the proliferation of cancer cells, and induces apoptosis (programmed cell death).[9][10]
Caption: Imatinib inhibits the BCR-ABL pathway.
Structure-Activity Relationship (SAR) Insights: In Imatinib, the N-methyl piperazine group is crucial for its bioavailability and cellular activity.[14] SAR studies on similar kinase inhibitors have shown that modifications to the piperazine ring can significantly impact potency and selectivity. For instance, introducing bulky or lipophilic groups can enhance interactions within hydrophobic pockets of the target kinase.[15][16]
PARP Inhibitors: The Case of Olaparib
Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for the repair of single-strand DNA breaks.[17] Inhibiting PARP has proven to be a highly effective strategy in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.
Mechanism of Action (Synthetic Lethality): Olaparib (Lynparza) is a potent PARP inhibitor.[18] Its mechanism relies on the concept of "synthetic lethality." In cancer cells with BRCA mutations, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is impaired.[17][19] When Olaparib inhibits PARP, single-strand breaks are not repaired and accumulate, leading to the formation of double-strand breaks during DNA replication.[17] With both major DNA repair pathways compromised, the cancer cells cannot maintain genomic stability and undergo apoptosis.[17][20] Healthy cells, which have a functional HR pathway, are less affected by PARP inhibition, providing a therapeutic window.[17]
Caption: Olaparib induces synthetic lethality.
Rational Design and Synthesis Strategies
The synthesis of piperazine-containing anticancer agents often involves well-established methodologies, with palladium-catalyzed cross-coupling reactions being a cornerstone.
Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general method for the coupling of an aryl halide with a piperazine derivative, a common step in the synthesis of many TKI and other piperazine-containing drugs.
Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that utilizes a palladium catalyst and a phosphine ligand.[21] The choice of ligand is critical and can influence reaction efficiency and scope. The base is required to deprotonate the piperazine nitrogen, making it nucleophilic, and to neutralize the hydrogen halide byproduct. The inert atmosphere is crucial to prevent oxidation and deactivation of the palladium catalyst.[22]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the piperazine derivative (1.2 mmol), a palladium source (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.
Caption: General workflow for N-arylpiperazine synthesis.
Preclinical Evaluation: Assessing Anticancer Activity
Once synthesized, novel piperazine derivatives must be evaluated for their anticancer potential. A fundamental in vitro assay for this purpose is the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[24]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine-containing test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[25] Visually confirm the formation of purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[24][25]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[23][25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Comparative Efficacy
The results from preclinical assays are often best represented in tables to allow for clear comparison of the activity of different compounds.
| Compound ID | Target | Cell Line | IC50 (µM)[26][27][28] |
| Imatinib | BCR-ABL | K-562 | 0.25 |
| Olaparib | PARP | MDA-MB-436 (BRCA1 mutant) | 0.01 |
| Bosutinib | Src/Abl | K-562 | 0.05 |
| Palbociclib | CDK4/6 | MCF-7 | 0.011 |
| Ponatinib | Multi-TKI | K-562 | 0.0004 |
Note: IC50 values are illustrative and can vary based on experimental conditions.
Future Perspectives and Conclusion
The piperazine scaffold continues to be a highly valuable component in the anticancer drug discovery pipeline.[29] Future research will likely focus on several key areas:
-
Novel Targets: Applying the piperazine scaffold to inhibit new and emerging cancer targets.
-
Overcoming Resistance: Designing next-generation piperazine derivatives that can overcome resistance mechanisms developed against existing therapies.[9]
-
Hybrid Molecules: Combining the piperazine moiety with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[30]
References
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 18. urology-textbook.com [urology-textbook.com]
- 19. Olaparib - NCI [cancer.gov]
- 20. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 21. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. atcc.org [atcc.org]
- 26. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 27. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 30. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to 1-(4,4'-Dichlorobenzhydryl)piperazine and Its Derivatives
Abstract
This technical guide provides an in-depth exploration of 1-(4,4'-Dichlorobenzhydryl)piperazine, a versatile heterocyclic compound at the nexus of historical pharmacology and modern drug discovery. While primarily recognized as a crucial synthetic intermediate and key metabolite of several established antihistaminic and antiemetic drugs, its core structure holds untapped potential for novel therapeutic applications. This document will dissect the known biological activities associated with this scaffold, infer potential primary and secondary therapeutic targets, and propose robust experimental workflows for their validation. We will delve into the mechanistic insights gleaned from its well-characterized derivatives, offering a scientific rationale for exploring this compound in oncology, neurology, and beyond. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for next-generation therapeutics.
Introduction: The Significance of the Dichlorobenzhydrylpiperazine Scaffold
The piperazine ring is a ubiquitous motif in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][2][3] When coupled with a dichlorobenzhydryl moiety, as in this compound, the resulting molecule gains a distinct three-dimensional architecture and lipophilicity that drives its interaction with specific receptor classes.
Historically, this compound has been a cornerstone in the synthesis of prominent pharmaceuticals, most notably first and second-generation antihistamines.[4][5] Its role as a metabolite of drugs like hydroxyzine, cetirizine, meclizine, and chlorcyclizine underscores its biological relevance and systemic exposure in patients.[6][7] Understanding the pharmacology of these established drugs provides a logical starting point for identifying the direct therapeutic targets of the parent compound.
Established Pharmacological Context: A Gateway to Primary Targets
The most direct path to understanding the therapeutic potential of this compound is to examine the mechanisms of action of the drugs for which it is a direct precursor or major metabolite.
Histamine H1 Receptor: The Primary Target
A wealth of pharmacological data points to the histamine H1 receptor as the primary and most potent target for benzhydrylpiperazine derivatives.
-
Hydroxyzine and Cetirizine: Hydroxyzine, a first-generation antihistamine, functions as a potent inverse agonist at the H1 receptor, which is responsible for its antihistaminic and sedative effects.[8][9] Its active metabolite, cetirizine, is a second-generation antihistamine that also acts as a selective H1 receptor antagonist.[10][11][][13] Cetirizine's reduced ability to cross the blood-brain barrier compared to hydroxyzine results in a lower incidence of sedation.[9]
-
Meclizine and Clocinizine: Meclizine and Clocinizine are first-generation antihistamines used to treat motion sickness and vertigo.[14] Their therapeutic effects are mediated through antagonism of the H1 receptor, which depresses labyrinth excitability and vestibular stimulation.[14][15][16][17]
Given that this compound forms the core scaffold of these potent H1 antagonists, it is highly probable that the parent compound itself is an active ligand at this receptor.
Experimental Protocol: H1 Receptor Binding Assay
A competitive radioligand binding assay can be employed to determine the affinity of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Utilize a known high-affinity H1 receptor radioligand, such as [³H]-pyrilamine.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Exploring the Wider Therapeutic Landscape: Potential Secondary Targets
The pharmacological profile of benzhydrylpiperazine derivatives is not limited to H1 receptor antagonism. Several of these compounds exhibit clinically relevant activity at other G-protein coupled receptors (GPCRs) and ion channels. This suggests that this compound may possess a broader polypharmacology that could be therapeutically exploited.
Serotonin and Dopamine Receptors: Implications for Neuropsychiatric Disorders
Hydroxyzine has been shown to act as a weak antagonist at the serotonin 5-HT₂ₐ receptor and the dopamine D₂ receptor .[8][9] This activity may contribute to its anxiolytic properties.[9] The antipsychotic drug clozapine, which also contains a piperazine moiety, has a complex receptor binding profile that includes high affinity for various serotonin and dopamine receptor subtypes.[18][19]
The structural similarities suggest that this compound could have modulatory effects on these neurotransmitter systems, making it a candidate for investigation in the context of anxiety, depression, and other CNS disorders.
Signaling Pathway: GPCR Modulation
The diagram below illustrates the general signaling cascade initiated by the activation of a Gq-coupled GPCR, such as the H1 or 5-HT₂ₐ receptor. Antagonism by a compound like this compound would block this pathway.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. asianpubs.org [asianpubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 9. psychdb.com [psychdb.com]
- 10. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 11. Cetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. benadryl.co.uk [benadryl.co.uk]
- 14. Meclizine - Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
- 16. meclizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. drugs.com [drugs.com]
- 18. An overview of the mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(4,4'-Dichlorobenzhydryl)piperazine: An In-depth Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4,4'-Dichlorobenzhydryl)piperazine. Despite a thorough search of scientific literature and databases, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is scarce. Therefore, this guide presents a detailed analysis of the spectroscopic data for the closely related and structurally analogous compound, 1-(4-Chlorobenzhydryl)piperazine , as a valuable reference. The guide further extrapolates the expected spectral characteristics for the di-chloro analog based on established spectroscopic principles. Detailed experimental protocols for the synthesis of the mono-chloro analog and for the acquisition of spectroscopic data are also provided to facilitate further research and characterization of these compounds.
Introduction
This compound is a derivative of piperazine, a core scaffold in many pharmacologically active compounds. The benzhydryl moiety, particularly with halogen substitutions, is a key feature in a variety of antihistaminic and psychoactive drugs. Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds in drug discovery and development.
This guide addresses the notable lack of publicly available spectroscopic data for this compound. To bridge this gap, we will leverage the available data for its mono-chlorinated analog, 1-(4-Chlorobenzhydryl)piperazine, to provide a foundational understanding and predictive insights.
Molecular Structure and Key Features
The core structure consists of a piperazine ring attached to a benzhydryl group. In the case of the title compound, this benzhydryl group is symmetrically substituted with a chlorine atom on the para-position of each of the two phenyl rings.
Caption: Molecular structure of this compound.
Spectroscopic Analysis of 1-(4-Chlorobenzhydryl)piperazine (Analog Reference)
The following sections detail the available spectroscopic data for 1-(4-Chlorobenzhydryl)piperazine, which serves as our primary reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 9H | Aromatic protons (C₆H₅ and C₆H₄Cl) |
| ~4.20 | s | 1H | Methine proton (-CH) |
| ~2.80 | t | 4H | Piperazine protons (-CH₂-N-CH₂-) |
| ~2.40 | t | 4H | Piperazine protons (-CH₂-N(H)-CH₂-) |
| ~1.80 | s (br) | 1H | Amine proton (-NH) |
Interpretation:
-
The complex multiplet in the aromatic region (~7.20-7.40 ppm) corresponds to the nine protons of the phenyl and para-chlorophenyl groups.
-
The singlet at approximately 4.20 ppm is characteristic of the methine proton, which is deshielded by the adjacent nitrogen and aromatic rings.
-
The two triplets around 2.80 and 2.40 ppm are typical for the methylene protons of the piperazine ring, indicating a chair conformation in solution.
-
The broad singlet around 1.80 ppm is assigned to the amine proton of the piperazine ring. Its broadness is due to quadrupolar relaxation and potential chemical exchange.
Expected Differences for this compound:
-
The integration of the aromatic region would be for 8 protons instead of 9.
-
The aromatic region would likely show a simpler splitting pattern, potentially two distinct doublets (an AA'BB' system) for each of the para-substituted rings, assuming free rotation.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~142 | Quaternary aromatic carbon (C-CH) |
| ~132 | Quaternary aromatic carbon (C-Cl) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~75 | Methine carbon (-CH) |
| ~53 | Piperazine carbons (-CH₂-N-CH-) |
| ~46 | Piperazine carbons (-CH₂-NH) |
Interpretation:
-
The signals in the 127-142 ppm range correspond to the aromatic carbons. The quaternary carbons attached to the methine and chlorine are typically downfield.
-
The signal around 75 ppm is assigned to the methine carbon.
-
The signals for the piperazine carbons appear in the upfield region, with the carbons adjacent to the substituted nitrogen being slightly more deshielded.
Expected Differences for this compound:
-
The number of distinct aromatic signals might be reduced due to the symmetry of the molecule.
-
The chemical shifts of the aromatic carbons would be influenced by the second chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch (secondary amine) |
| ~3020-3080 | Medium | Aromatic C-H stretch |
| ~2800-3000 | Medium | Aliphatic C-H stretch |
| ~1600, 1490, 1450 | Strong | Aromatic C=C stretching |
| ~1100-1300 | Strong | C-N stretching |
| ~1090 | Strong | C-Cl stretch (aromatic) |
| ~700-850 | Strong | Aromatic C-H out-of-plane bending |
Interpretation:
-
The key absorption at ~3300 cm⁻¹ confirms the presence of the N-H group in the piperazine ring.
-
The bands in the 3020-3080 cm⁻¹ and 1450-1600 cm⁻¹ regions are characteristic of the aromatic rings.
-
The absorptions in the 2800-3000 cm⁻¹ range are due to the C-H stretching of the piperazine and methine groups.
-
The strong band around 1090 cm⁻¹ is indicative of the C-Cl bond.
Expected Similarities for this compound: The IR spectrum is expected to be very similar to that of the mono-chloro analog, as the same functional groups are present. There might be subtle shifts in the positions and intensities of the aromatic and C-Cl absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Molecular Ion (M⁺) for 1-(4-Chlorobenzhydryl)piperazine: m/z 286 (¹²C₁₇H₁₉³⁵ClN₂)
Expected Molecular Ion (M⁺) for this compound: m/z 320 (¹²C₁₇H₁₈³⁵Cl₂N₂)
Key Fragmentation Pathways: A common fragmentation pathway for benzhydryl compounds is the cleavage of the C-N bond connecting the piperazine ring to the benzhydryl group.
Caption: A plausible mass spectrometry fragmentation pathway.
Isotopic Pattern: A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
-
For 1-(4-Chlorobenzhydryl)piperazine, the molecular ion peak (M⁺) would show an M+2 peak with approximately one-third the intensity of the M⁺ peak.
-
For this compound, the molecular ion peak would exhibit a characteristic pattern for two chlorine atoms: an M+2 peak of about two-thirds the intensity of the M⁺ peak, and an M+4 peak of about one-ninth the intensity.
Experimental Protocols
The following are generalized protocols based on literature procedures for the synthesis and characterization of related compounds.[1][2]
Synthesis of 1-(4-Chlorobenzhydryl)piperazine
This protocol can be adapted for the synthesis of this compound by starting with 4,4'-dichlorobenzhydrol.
Caption: General synthetic workflow for 1-(4-Chlorobenzhydryl)piperazine.
Step 1: Reduction of 4-Chlorobenzophenone
-
Dissolve 4-chlorobenzophenone in a mixture of methanol and tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chlorobenzhydrol.
Step 2: Chlorination of 4-Chlorobenzhydrol
-
Dissolve the 4-chlorobenzhydrol from the previous step in a dry, inert solvent such as dichloromethane (DCM).
-
Slowly add thionyl chloride (SOCl₂) at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Remove the solvent and excess reagent under reduced pressure to yield 4-chlorobenzhydryl chloride. This intermediate is often used in the next step without further purification.
Step 3: Synthesis of 1-(4-Chlorobenzhydryl)piperazine
-
To a solution of piperazine in a polar aprotic solvent like dimethylformamide (DMF), add a base such as anhydrous potassium carbonate.
-
Add the 4-chlorobenzhydryl chloride from the previous step.
-
Heat the reaction mixture at 80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-Chlorobenzhydryl)piperazine.
Spectroscopic Data Acquisition
NMR Spectroscopy:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
IR Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet (e.g., GC-MS or LC-MS).
-
Ionization Method: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its characterization. By presenting a detailed analysis of the closely related 1-(4-Chlorobenzhydryl)piperazine, researchers can gain valuable insights into the expected spectral features of the di-chloro analog. The provided synthetic and analytical protocols offer a practical starting point for the preparation and comprehensive characterization of this and other related compounds, which are of significant interest in medicinal chemistry and drug development.
References
In-Silico Docking of 1-(4,4'-Dichlorobenzhydryl)piperazine: A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides an in-depth technical exploration of the in-silico molecular docking of 1-(4,4'-Dichlorobenzhydryl)piperazine, a compound of interest in medicinal chemistry due to the established broad-spectrum bioactivity of the piperazine scaffold. We delve into the rationale for target selection, detailed methodologies for ligand and protein preparation, the execution of docking simulations, and the critical analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals, offering a framework for conducting rigorous and meaningful computational studies to elucidate potential protein-ligand interactions and guide further experimental validation.
Introduction: The Rationale for In-Silico Investigation
This compound, with the chemical formula C17H18Cl2N2 and a molecular weight of 321.2 g/mol , belongs to the versatile class of piperazine derivatives. The piperazine ring is a recognized pharmacophore, a key structural component in numerous biologically active compounds with applications as anticancer, antifungal, antibacterial, antimalarial, and antipsychotic agents.[1] Analogs of the subject molecule, such as 1-(4-chlorobenzhydryl)piperazine, have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting mechanisms that may involve the inhibition of critical cellular processes like microtubule synthesis, cell cycle progression, and angiogenesis.[2][3] Furthermore, the structural similarity of benzhydrylpiperazines to known antihistamines points toward a potential interaction with histamine receptors.[4]
Given this landscape, in-silico molecular docking presents a powerful, resource-efficient approach to hypothesize and investigate the potential protein targets of this compound. This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target, providing insights into binding affinity and the nature of the molecular interactions. Such studies are invaluable for prioritizing experimental screening, guiding lead optimization, and understanding potential mechanisms of action.
This guide will focus on a selection of high-value protein targets implicated in the known activities of related piperazine compounds:
-
Histamine H1 Receptor: A G-protein-coupled receptor involved in allergic and inflammatory responses.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, often dysregulated in cancer.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A tyrosine kinase that plays a crucial role in angiogenesis, a hallmark of cancer.
-
Tubulin: The protein subunit of microtubules, essential for cell division and a validated target for anticancer drugs.
The In-Silico Docking Workflow: A Validating System
A robust in-silico docking study is a self-validating system, where each step is designed to ensure the reliability and reproducibility of the results. The workflow can be conceptualized as a funnel, starting with broad target selection and culminating in detailed analysis of specific molecular interactions.
Figure 1: The In-Silico Docking Workflow.
Detailed Methodologies
Target Protein Selection and Preparation
The selection of an appropriate 3D structure of the target protein is a critical first step. The Protein Data Bank (PDB) is the primary repository for these structures.[5][6][7][8][9] For this guide, we have selected the following representative structures based on their resolution, the presence of a co-crystallized ligand (which helps in defining the binding site), and the completeness of the structure.
| Target Protein | PDB ID | Resolution | Co-crystallized Ligand |
| Histamine H1 Receptor | 3RZE | 3.10 Å | Doxepin |
| CDK2 | 1HCK | 1.90 Å | ATP |
| VEGFR2 | 4ASE | 1.83 Å | Tivozanib (AV-951) |
| Tubulin | 1TUB | 3.70 Å | GTP/GDP |
Protocol for Protein Preparation (using AutoDock Tools):
-
Load the PDB file: Import the downloaded PDB file into AutoDock Tools.
-
Remove water molecules: Water molecules are generally removed as they can interfere with the docking process unless a specific water-mediated interaction is being investigated.
-
Remove co-crystallized ligands and ions: The original ligand and any non-essential ions are removed to create a vacant binding site for the new ligand.
-
Add polar hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures and must be added computationally. Polar hydrogens are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges: Assign partial charges to each atom of the protein. Gasteiger charges are a commonly used method for this purpose.
-
Set atom types: Define the atom types for the protein, which are necessary for the docking algorithm to calculate interactions.
-
Save as PDBQT file: The prepared protein is saved in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation
The 2D structure of this compound needs to be converted into a 3D conformation and optimized for docking.
Protocol for Ligand Preparation (using a combination of ChemDraw/ChemSketch and AutoDock Tools):
-
Draw the 2D structure: Draw the molecule in a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Use the software's built-in tools to generate a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Load into AutoDock Tools: Import the energy-minimized 3D structure (e.g., in MOL or SDF format).
-
Detect root and define rotatable bonds: The software will automatically detect the root of the molecule and the rotatable bonds, allowing for flexible docking.
-
Save as PDBQT file: The prepared ligand is saved in the PDBQT format.
Grid Generation and Molecular Docking
A grid box must be defined around the binding site of the protein to specify the search space for the docking algorithm.
Protocol for Grid Generation and Docking (using AutoDock Vina):
-
Identify the binding site: The binding site can be identified from the position of the co-crystallized ligand in the original PDB structure or through literature analysis.
-
Define the grid box: In AutoDock Tools, a grid box is centered on the binding site. The size of the box should be large enough to accommodate the ligand and allow for its rotation and translation.
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.
-
Run the docking simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a series of docking runs and generate a set of predicted binding poses, ranked by their binding affinity scores.
Results Analysis and Validation
The output of a docking simulation is a set of ligand poses with corresponding binding affinity scores. Careful analysis is required to interpret these results meaningfully.
Quantitative Data Summary
The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding energy in kcal/mol. More negative values indicate a stronger predicted binding. The root-mean-square deviation (RMSD) is used to compare the similarity of different poses.
| Target Protein | Best Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Histamine H1 Receptor (3RZE) | -9.5 to -11.0 | Asp107, Trp158, Phe432 |
| CDK2 (1HCK) | -8.0 to -9.5 | Leu83, Glu81, Phe80 |
| VEGFR2 (4ASE) | -8.5 to -10.0 | Cys919, Glu885, Asp1046 |
| Tubulin (1TUB) | -7.5 to -9.0 | Cys241, Leu242, Ala316 |
Note: The binding affinity values and key interacting residues are hypothetical examples for illustrative purposes and would be determined from the actual docking simulation.
Visualization of Interactions
Visualization of the top-ranked docking poses is crucial for understanding the nature of the predicted interactions. Software such as PyMOL or Discovery Studio Visualizer can be used to generate high-quality images and analyze the interactions in detail.[10][11]
Protocol for Interaction Analysis:
-
Load the protein and ligand pose: Open the prepared protein PDBQT file and the output PDBQT file containing the docked ligand poses in a visualization tool.
-
Identify key interactions: Analyze the best-scoring pose to identify hydrogen bonds, hydrophobic interactions, pi-pi stacking, and other non-covalent interactions between the ligand and the protein residues.
-
Generate 2D interaction diagrams: Tools like LigPlot+ or the functionality within Discovery Studio can generate 2D diagrams that clearly depict the interactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. wwPDB: pdb_00001tub [wwpdb.org]
- 3. youtube.com [youtube.com]
- 4. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. PDBsum - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. softpedia.com [softpedia.com]
- 10. pymol.en.softonic.com [pymol.en.softonic.com]
- 11. Free Download: BIOVIA Discovery Studio Visualizer - Dassault Systèmes [discover.3ds.com]
An In-Depth Technical Guide to the Putative In Vitro Metabolites of 1-(4,4'-Dichlorobenzhydryl)piperazine
This guide provides a detailed exploration of the anticipated in vitro metabolic fate of 1-(4,4'-Dichlorobenzhydryl)piperazine. While direct metabolic studies on this specific molecule are not extensively documented in publicly available literature, this document synthesizes information from structurally related compounds and established principles of drug metabolism to offer a predictive overview for researchers, scientists, and drug development professionals. The insights provided herein are grounded in the known biotransformation pathways of piperazine-containing moieties and chlorinated aromatic systems, offering a robust framework for initiating and interpreting in vitro metabolism studies.
Introduction: The Significance of In Vitro Metabolism Studies
This compound, a symmetrical molecule featuring a central piperazine ring flanked by two 4-chlorophenyl groups, belongs to a class of compounds with diverse pharmacological potential. Understanding the metabolic stability and the profile of metabolites is a cornerstone of preclinical drug development. In vitro metabolism studies, typically employing liver subcellular fractions such as microsomes or S9 fractions, are indispensable for several reasons:
-
Identifying Metabolic Liabilities: Pinpointing the sites on the molecule susceptible to enzymatic modification.
-
Predicting In Vivo Clearance: Estimating the rate at which the compound will be eliminated from the body.
-
Characterizing Metabolite Profiles: Identifying the structures of metabolites, which may possess their own pharmacological activity or toxicity.
-
Investigating Drug-Drug Interactions: Determining the potential for the compound to inhibit or induce drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
Given the structural motifs of this compound, its metabolism is expected to be mediated predominantly by the hepatic Cytochrome P450 superfamily of enzymes.[1][2][3]
Predicted Metabolic Pathways of this compound
Based on the metabolism of other piperazine derivatives, the biotransformation of this compound is anticipated to proceed through several key pathways.[4][5] These reactions primarily involve oxidation and subsequent conjugation.
Phase I Metabolism: Oxidative Transformations
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the parent compound. For this compound, the following oxidative pathways are predicted:
-
Aromatic Hydroxylation: The two 4-chlorophenyl rings are likely sites for hydroxylation, catalyzed by CYP enzymes. The introduction of a hydroxyl group can occur at various positions on the aromatic ring.
-
N-Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, forming N-oxides. This is a common metabolic pathway for tertiary amines.[4]
-
Piperazine Ring Opening: More extensive metabolism can lead to the cleavage of the piperazine ring. This can result in the formation of ethylenediamine derivatives.[5][6]
-
Dealkylation: While less likely for this specific structure due to the benzhydryl moiety, N-dealkylation is a possibility, leading to the formation of piperazine and dichlorobenzhydrol.
The following diagram illustrates the putative Phase I metabolic pathways:
Caption: Predicted Phase I metabolic pathways.
Phase II Metabolism: Conjugation Reactions
Following Phase I oxidation, the newly introduced functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion.
-
Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Similarly, hydroxylated metabolites can undergo sulfation, catalyzed by sulfotransferases (SULTs).
Experimental Workflow for In Vitro Metabolism Studies
A robust and self-validating experimental protocol is crucial for accurately characterizing the in vitro metabolism of a test compound. The following workflow is recommended:
Materials and Reagents
-
Test Compound: this compound
-
In Vitro Test System: Human liver microsomes (HLM) or S9 fraction. It is advisable to use a pooled donor lot to account for inter-individual variability.
-
Cofactors: NADPH regenerating system (e.g., G6P, G6PDH, NADP+), UDPGA (for glucuronidation), PAPS (for sulfation).
-
Control Compounds: A high-clearance compound and a low-clearance compound to validate the experimental system.
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade).
-
Quenching Solution: Acetonitrile or methanol, often containing an internal standard.
Step-by-Step Protocol
-
Preparation of Incubation Mixtures:
-
On ice, prepare incubation mixtures containing phosphate buffer, the in vitro test system (microsomes or S9), and the test compound.
-
Prepare separate incubations for Phase I (with NADPH), Phase I + Glucuronidation (with NADPH and UDPGA), and Phase I + Sulfation (with NADPH and PAPS).
-
Include control incubations without the cofactor to assess non-enzymatic degradation.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixtures to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution containing an internal standard. This stops all enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.[7][8][9][10]
-
Employ a gradient elution on a C18 column to separate the parent compound from its metabolites.
-
Use a high-resolution mass spectrometer to obtain accurate mass measurements for metabolite identification.[9]
-
The following diagram outlines the experimental workflow:
Caption: Standard experimental workflow.
Data Analysis and Interpretation
The data generated from the LC-MS/MS analysis will provide a comprehensive picture of the in vitro metabolism of this compound.
Metabolite Identification
-
Extraction of Ion Chromatograms: Look for potential metabolites by extracting ion chromatograms corresponding to predicted metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
-
MS/MS Fragmentation: Confirm the structure of putative metabolites by comparing their MS/MS fragmentation patterns with that of the parent compound.
Quantitative Analysis
The disappearance of the parent compound over time can be used to calculate the in vitro intrinsic clearance. This parameter is crucial for predicting the in vivo clearance.
| Parameter | Description | Significance |
| In Vitro Half-Life (t½) | The time it takes for 50% of the parent compound to be metabolized. | A measure of metabolic stability. |
| Intrinsic Clearance (CLint) | The rate of metabolism in the absence of physiological limitations. | Used to predict in vivo hepatic clearance. |
Concluding Remarks
This technical guide provides a predictive framework for investigating the in vitro metabolism of this compound. The proposed metabolic pathways, experimental workflow, and data analysis strategies are based on established principles of drug metabolism and the known biotransformation of structurally related piperazine derivatives. By following a systematic and rigorous experimental approach, researchers can gain valuable insights into the metabolic fate of this compound, which is essential for its continued development as a potential therapeutic agent.
References
- 1. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purdue.edu [purdue.edu]
- 3. youtube.com [youtube.com]
- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 10. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity Profile of 1-(4,4'-Dichlorobenzhydryl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the safety and toxicity profile of 1-(4,4'-Dichlorobenzhydryl)piperazine (CAS No. 27469-61-0). Due to a notable scarcity of direct toxicological data for this specific dichlorinated compound, this guide employs a comparative approach, leveraging extensive data from its monochlorinated analog, 1-(4-Chlorobenzhydryl)piperazine, and the parent molecule, piperazine. The document synthesizes available information to build a predictive toxicological profile, covering acute toxicity, skin and eye irritation, genotoxicity, carcinogenicity, and reproductive toxicity. Furthermore, it delves into the probable metabolic pathways and mechanisms of action, drawing inferences from related chemical structures. This guide is intended to serve as a crucial resource for researchers, enabling informed decisions in handling, experimental design, and future toxicological assessments of this compound.
Introduction and Chemical Identity
This compound is a disubstituted piperazine derivative. Its chemical structure consists of a piperazine ring linked to a benzhydryl group, with each of the two phenyl rings of the benzhydryl moiety substituted with a chlorine atom at the para position.
Synonyms: Dichlorobenzhydrylpiperazine, 1-(bis(4-chlorophenyl)methyl)piperazine Molecular Formula: C₁₇H₁₈Cl₂N₂ Molecular Weight: 321.2 g/mol
The presence of the dichlorobenzhydryl group is anticipated to significantly influence its physicochemical properties, such as lipophilicity, which in turn can affect its pharmacokinetic and toxicodynamic profiles compared to its lesser-chlorinated analogs. This compound is primarily available for custom synthesis for research and development purposes.
Predictive Toxicological Profile
In the absence of direct studies on this compound, the following sections outline a predictive toxicological profile based on data from 1-(4-Chlorobenzhydryl)piperazine and the parent piperazine molecule. It is crucial to interpret this information with the understanding that the addition of a second chlorine atom may alter the toxicological properties.
Acute Toxicity
No specific LD50 data is available for this compound. For the mono-chloro analog, 1-(4-Chlorobenzhydryl)piperazine, no definitive oral or dermal LD50 values are provided in the available literature, though it is classified as harmful if swallowed.[1][2] The parent compound, piperazine, exhibits low acute toxicity.[3] Given this, it is reasonable to predict that this compound may also be harmful if ingested, and appropriate precautions should be taken.
Skin and Eye Irritation
The mono-chloro analog, 1-(4-Chlorobenzhydryl)piperazine, is categorized as a substance that causes skin irritation and serious eye irritation.[1][2][4][5] It is classified as causing severe skin burns and eye damage.[1] Therefore, it is highly probable that this compound will exhibit similar, if not more pronounced, irritant properties. Direct contact with skin and eyes must be avoided.
Sensitization
Piperazine itself is recognized as both a dermal and respiratory sensitizing agent.[3] Allergic skin reactions have also been noted as a potential hazard for 1-(4-Chlorobenzhydryl)piperazine.[1] Consequently, there is a significant potential for this compound to act as a skin sensitizer.
Genotoxicity
There is no available data on the genotoxicity of this compound. Studies on 1-(4-Chlorobenzhydryl)piperazine also show a lack of available data regarding its mutagenic potential.[1][5] The parent compound, piperazine, is not considered to be genotoxic.[3] However, it is important to note that nitrosation products of piperazine are in vivo mutagens.[3]
Carcinogenicity
Specific carcinogenicity studies for this compound are not available. While piperazine itself is considered unlikely to pose a relevant cancer risk, its nitrosamine metabolites, N-mononitrosopiperazine and N,N'-dinitrosopiperazine, have been shown to be carcinogenic in rodents.[3]
Furthermore, other dichlorinated aromatic compounds, such as 3,3'-dichlorobenzidine, are reasonably anticipated to be human carcinogens based on sufficient evidence from studies in experimental animals.[6][7][8][9] These compounds have been shown to cause tumors at various tissue sites in multiple species.[6][7] This raises a concern that the dichlorobenzhydryl moiety of this compound could potentially contribute to carcinogenic activity, although this remains to be experimentally verified.
Reproductive Toxicity
Data for 1-(4-Chlorobenzhydryl)piperazine suggests it is suspected of damaging fertility or the unborn child.[1][5][10] This indicates a potential reproductive toxicity risk for this compound.
Proposed Metabolic Pathways
The metabolism of this compound has not been explicitly studied. However, based on the metabolism of other piperazine derivatives, a predictive metabolic pathway can be proposed.[11][12] The metabolism of benzylpiperazine and trifluoromethylphenylpiperazine involves cytochrome P450 isoenzymes CYP2D6, CYP1A2, and CYP3A4.[12] For 1-(3-chlorophenyl)piperazine, metabolism occurs primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[11]
Based on these precedents, the metabolism of this compound is likely to proceed via two main routes:
-
Phase I Metabolism:
-
Hydroxylation: Aromatic hydroxylation of the dichlorobenzhydryl moiety.
-
N-dealkylation: Cleavage of the piperazine ring from the dichlorobenzhydryl group.
-
Piperazine Ring Oxidation: Oxidation of the piperazine ring.
-
-
Phase II Metabolism:
-
Glucuronidation and Sulfation: Conjugation of the hydroxylated metabolites to form more water-soluble compounds for excretion.[11]
-
Caption: Proposed Metabolic Pathway for this compound.
Physicochemical Properties and Handling
The following table summarizes the known and predicted physicochemical properties and handling recommendations.
| Property | Value/Recommendation | Source |
| Physical State | Solid, powder | [13][14] |
| Melting Point | 75 °C (for mono-chloro analog) | [14] |
| Boiling Point | 180 °C at 0.8 mmHg (for mono-chloro analog) | [14] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (for mono-chloro analog).[15] | [15] |
| Storage | Store at -20°C for long-term stability.[15] | [15] |
| Handling | Use in a well-ventilated area or under a chemical fume hood.[1][4] Avoid breathing dust.[1] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][16] | [1][4][16] |
Experimental Protocols: Synthesis
While specific synthesis protocols for this compound are not detailed in the search results, a general method can be inferred from the synthesis of its mono-chloro analog, 1-(4-Chlorobenzhydryl)piperazine.[17]
Proposed Synthesis of this compound
-
Reduction of Ketone: 4,4'-Dichlorobenzophenone is reduced to 4,4'-dichlorobenzhydrol using a reducing agent like sodium borohydride in a suitable solvent mixture (e.g., methanol/THF).
-
Chlorination of Alcohol: The resulting 4,4'-dichlorobenzhydrol is converted to 1,1'-[chloro(methylene)]bis(4-chlorobenzene) using a chlorinating agent such as thionyl chloride.
-
Condensation with Piperazine: The chlorinated intermediate is then reacted with piperazine in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) to yield this compound.
Caption: Proposed Synthesis of this compound.
Conclusion and Recommendations
This technical guide has synthesized the available information to construct a predictive safety and toxicity profile for this compound. The data strongly suggests that this compound should be handled with significant caution, assuming it possesses hazards similar to or greater than its mono-chloro analog. Key areas of concern include skin and eye irritation, potential reproductive toxicity, and an unclarified but plausible risk of carcinogenicity based on structural alerts.
It is imperative that future research on this compound includes comprehensive toxicological evaluation to validate these predictions and fill the existing data gaps. Researchers and drug development professionals should implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, when handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. 3,3'-Dichlorobenzidine dihydrochloride | C12H12Cl4N2 | CID 11933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1-(4-Chlorobenzhydryl)piperazine technical grade, 90 303-26-4 [sigmaaldrich.com]
- 14. chemimpex.com [chemimpex.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. echemi.com [echemi.com]
- 17. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Dissolving 1-(4,4'-Dichlorobenzhydryl)piperazine in DMSO
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(4,4'-Dichlorobenzhydryl)piperazine is a notable chemical entity within pharmaceutical research and development, often synthesized as an intermediate for various therapeutic agents.[1][2] Its molecular structure, characterized by a piperazine ring attached to a dichlorobenzhydryl group, presents specific physicochemical properties that necessitate a carefully designed dissolution protocol, particularly for in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in laboratory settings for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4] This document provides a detailed protocol for the effective dissolution of this compound in DMSO, emphasizing best practices to ensure solution stability, concentration accuracy, and safe handling.
Physicochemical Properties & Solubility Considerations
Table 1: Physicochemical Properties of 1-(4-Chlorobenzhydryl)piperazine and DMSO
| Property | 1-(4-Chlorobenzhydryl)piperazine | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C17H19ClN2 | (CH3)2SO |
| Molecular Weight | 286.8 g/mol [6] | 78.13 g/mol [3] |
| Appearance | White to off-white solid/powder[1][7] | Colorless liquid[3] |
| Melting Point | 65-70 °C[8] | 19 °C[3] |
| Boiling Point | 178-180 °C at 0.5 mmHg[8] | 189 °C[3] |
| Solubility in DMSO | Approx. 30 mg/mL (for 1-(4-Chlorobenzhydryl)piperazine)[5] | Miscible with water and a wide range of organic solvents[3] |
Experimental Workflow
The following diagram outlines the general workflow for the preparation of a stock solution of this compound in DMSO.
Caption: Workflow for dissolving this compound in DMSO.
Detailed Dissolution Protocol
This protocol is designed to prepare a stock solution of this compound in DMSO. The final concentration should be determined by the researcher based on the specific experimental requirements.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
-
Sterile glass vial with a screw cap
-
Micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath or heating block (optional, for gentle warming)
Safety Precautions:
-
Compound Handling: 1-(4-Chlorobenzhydryl)piperazine is classified as causing skin and serious eye irritation.[9][10] It is prudent to handle this compound with the same level of caution.[11] Always handle the solid compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.[12][13]
-
DMSO Handling: DMSO can enhance the penetration of other substances through the skin.[4][14] Therefore, it is imperative to wear appropriate gloves and avoid direct skin contact.
-
General Precautions: A safety shower and eyewash station should be readily accessible.[12]
Step-by-Step Procedure:
-
Preparation:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Tare a sterile glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound into the tared vial. Record the exact weight.
-
-
Solvent Addition:
-
Using a micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration. It is advisable to add the solvent in portions.
-
-
Dissolution:
-
Vortexing: Securely cap the vial and vortex the mixture at medium to high speed for 2-5 minutes.
-
Visual Inspection: After vortexing, visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (Optional): If undissolved particles remain, place the vial in a water bath sonicator for 5-10 minutes. Sonication can aid in breaking up agglomerates and enhancing dissolution.[15]
-
Gentle Warming (Optional): As a further step, the solution can be gently warmed to 30-40°C in a water bath or on a heating block with intermittent vortexing. Avoid excessive heat, as it may degrade the compound.
-
-
Final Solution and Storage:
-
Once the compound is fully dissolved, the solution should be clear and free of any visible particulates.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles, which can affect compound stability and solubility.[15]
-
Store the stock solution at -20°C or -80°C in tightly sealed vials.
-
Troubleshooting and Advanced Considerations
-
Precipitation upon Dilution: When preparing working solutions by diluting the DMSO stock with aqueous buffers, precipitation may occur. To mitigate this, it is recommended to add the DMSO stock to the aqueous buffer dropwise while vortexing. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[16]
-
Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can decrease its solvating power for certain compounds.[15] Always use anhydrous DMSO and keep the container tightly sealed when not in use.
-
Salt Formation: For piperazine derivatives that exhibit poor aqueous solubility, converting the free base to a salt form can significantly enhance solubility.[16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 1-(4-氯二苯甲基)哌嗪 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. innospk.com [innospk.com]
- 8. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: A Researcher's Guide to Preparing Stock Solutions of 1-(4,4'-Dichlorobenzhydryl)piperazine for Cell Culture
Abstract: This guide provides a comprehensive, scientifically-grounded protocol for the preparation, sterilization, storage, and use of stock solutions of 1-(4,4'-Dichlorobenzhydryl)piperazine for in vitro cell culture applications. Recognizing the compound's inherent hydrophobicity, this document emphasizes methodologies that ensure maximum solubility, stability, and sterility, thereby promoting experimental accuracy and reproducibility. We delve into the rationale behind solvent selection, concentration calculations, and handling procedures, offering a complete workflow from solid compound to final working solution.
Compound Profile and Physicochemical Properties
This compound is a derivative of piperazine characterized by a dichlorobenzhydryl group. This structural feature, particularly the two chlorophenyl rings, confers significant hydrophobicity, making it sparingly soluble in aqueous solutions like cell culture media. Accurate stock solution preparation is therefore critical for its effective use in biological assays. While detailed experimental data for this specific molecule is limited, its properties can be reliably inferred from its structure and data on closely related analogs.[1][2][3][4]
A structural analog, 1-(4-Chlorobenzhydryl)piperazine, is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) at concentrations up to 30 mg/mL but is poorly soluble in aqueous buffers.[1][4] Given the addition of a second chlorine atom, this compound is expected to exhibit similar or even lower aqueous solubility, making DMSO the solvent of choice.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈Cl₂N₂ | |
| Molecular Weight | 321.2 g/mol | |
| Appearance | Assumed to be a solid (powder/crystal) | [2][5] |
| Predicted Solubility | - High in DMSO, DMF, Ethanol | [1][4] |
| - Very low in aqueous buffers (e.g., PBS, Media) | [1] | |
| Recommended Storage (Solid) | -20°C, protected from light and moisture | [1][6] |
The Principle of Stock Solution Preparation for Hydrophobic Compounds
The primary challenge with hydrophobic compounds like this compound is preventing their precipitation in the aqueous environment of cell culture. The strategy is to first dissolve the compound at a high concentration in a water-miscible organic solvent, creating a primary stock solution. This stock is then diluted to a final working concentration in the culture medium, where the solvent concentration is kept low enough to be non-toxic to the cells.
Scientist's Note (Solvent Choice):
-
Dimethyl Sulfoxide (DMSO): DMSO is the preferred solvent for this application.[7] It is a powerful, polar aprotic solvent that can dissolve a vast range of hydrophobic compounds.[8] Crucially, it is miscible with water and generally well-tolerated by most cell lines at final concentrations below 0.5%, with many protocols recommending a limit of 0.1% to eliminate any potential for solvent-induced artifacts.[9][10][11][12][13]
Scientist's Note (Sterility):
-
Aseptic Filtration: Since the compound powder is typically non-sterile, and DMSO solutions cannot be autoclaved due to the low flash point of DMSO, sterility must be achieved through filtration.[14] A 0.22 µm sterile syringe filter is the industry standard for this purpose.[15][16] It is critical to use a filter membrane chemically compatible with high-concentration DMSO; Polytetrafluoroethylene (PTFE) and Nylon are recommended materials.[16][17]
Detailed Workflow for Stock Solution Preparation
The following diagram outlines the comprehensive workflow, from receiving the solid compound to preparing the final working solution for cell treatment.
Caption: A step-by-step visual guide for preparing sterile stock and final working solutions.
Experimental Protocol: Preparing a 10 mM Primary Stock
This protocol details the preparation of a 10 mM stock solution of this compound.
Materials and Equipment
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)[7]
-
Analytical balance (readable to 0.1 mg)
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Water bath sonicator (optional, for difficult-to-dissolve compounds)[18]
-
Sterile, disposable syringes (1 mL)
-
Sterile syringe filters (0.22 µm, PTFE or Nylon membrane)[17]
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves
Step-by-Step Methodology
1. Calculation:
-
Determine the mass of the compound needed to make a 10 mM stock solution.
-
Molecular Weight (MW) = 321.2 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (mg) = (Volume in L) × (Concentration in mol/L) × (MW in g/mol ) × 1000 mg/g
-
Mass (mg) = 0.001 L × 0.010 mol/L × 321.2 g/mol × 1000 mg/g = 3.212 mg
2. Weighing the Compound:
-
Don appropriate PPE. Handle the compound powder in a chemical fume hood or on a balance with a draft shield.
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 3.21 mg of this compound directly into the tared tube. Record the exact mass.
3. Dissolution:
-
Recalculate the precise volume of DMSO needed based on the actual mass weighed.
-
Volume (mL) = [Mass (mg) / 321.2 ( g/mol )] / 10 (mmol/L)
-
Example: If you weighed 3.50 mg, you would need: [3.50 / 321.2] / 10 = 1.089 mL of DMSO.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
If dissolution is slow, sonicate the tube in a room temperature water bath for 5-10 minutes.[18]
4. Sterile Filtration (Critical Step):
-
Perform this step in a laminar flow hood to maintain sterility.
-
Unpackage a sterile 1 mL syringe and a 0.22 µm PTFE syringe filter.
-
Draw the entire DMSO-compound solution into the syringe.
-
Attach the sterile filter to the syringe tip.
-
Dispense the solution through the filter into a new, sterile, amber or foil-wrapped microcentrifuge tube. This is now your sterile 10 mM primary stock.
5. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the primary stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Store the aliquots at -20°C or -80°C . Under these conditions, the stock should be stable for at least 6 months.[6]
Protocol: Preparing Working Solutions for Cell Treatment
This protocol describes how to dilute the 10 mM primary stock into cell culture medium to achieve a final desired concentration (e.g., 10 µM).
1. Calculation (Serial Dilution Recommended):
-
Goal: Dilute the 10 mM stock to a 10 µM final concentration in cell culture medium. This represents a 1:1000 dilution.
-
Final DMSO Concentration: A 1:1000 dilution will result in a final DMSO concentration of 0.1% (100% DMSO / 1000), which is well-tolerated by most cell lines.[9][11]
2. Procedure:
-
Pre-warm the required volume of complete cell culture medium in a 37°C water bath.[18][19]
-
Thaw one aliquot of the 10 mM primary stock solution at room temperature.
-
To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL (or for ease, 1 mL) of the pre-warmed medium.
-
Scientist's Note: To prevent precipitation, add the small volume of DMSO stock directly into the larger volume of warm medium while gently swirling or vortexing the tube.[18][19] Do not add the medium to the concentrated DMSO stock.
-
Mix immediately and thoroughly by gentle inversion or pipetting.
-
Use this final working solution to treat your cells immediately. Do not store aqueous working solutions, as the compound may precipitate or degrade over time.[1]
3. Vehicle Control:
-
It is imperative to include a vehicle control in all experiments. This control should contain cells treated with the same final concentration of DMSO as the experimental wells (e.g., 0.1% DMSO in medium) but without the compound. This ensures that any observed effects are due to the compound and not the solvent.[11]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve in DMSO | Insufficient solvent volume; low-quality or non-anhydrous DMSO. | Re-check calculations. Add slightly more DMSO. Use a fresh, unopened bottle of anhydrous (≥99.9%) DMSO. Gentle warming (to 37°C) and sonication may also help.[18] |
| Precipitate forms in media | Final concentration exceeds aqueous solubility; improper mixing technique. | Prepare a less concentrated working solution. Ensure the final DMSO concentration is sufficient but not toxic. Always add the DMSO stock to warm, swirling media.[19] Consider a stepwise dilution (e.g., 10 mM -> 1 mM in DMSO -> 10 µM in media). |
| Observed Cellular Toxicity in Control | Final DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration to ≤0.1%. Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cell line.[9][12] |
| Contamination in Culture | Breach in sterile technique during stock preparation or dilution. | Ensure all steps involving open solutions are performed in a certified laminar flow hood. Use only sterile tips, tubes, and filters.[14] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. DMSO, sterile filtered | Biochemicals and Molecular Biology | Tocris | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sterilization of DMSO-Nile Blue A methods - General Lab Techniques [protocol-online.org]
- 15. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. emulatebio.com [emulatebio.com]
- 19. reddit.com [reddit.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-(4,4'-Dichlorobenzhydryl)piperazine
Introduction: Unveiling the Cytotoxic Potential of a Novel Piperazine Derivative
Piperazine and its derivatives are a versatile class of heterocyclic compounds that form the backbone of numerous therapeutic agents, demonstrating a wide spectrum of biological activities.[1] Notably, many piperazine-based molecules have emerged as promising candidates in oncology, exhibiting significant anticancer properties.[2] The compound 1-(4,4'-Dichlorobenzhydryl)piperazine, a member of the benzhydrylpiperazine family, represents a compelling subject for investigation into its potential cytotoxic effects. Structurally similar compounds, such as those with a single chloro-substitution, have demonstrated significant growth inhibitory activity against a variety of cancer cell lines, including those from liver, breast, and colon cancers.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro cytotoxicity of this compound. This document outlines the foundational principles behind key cytotoxicity assays, detailed step-by-step protocols, and guidance on data interpretation. The presented workflow is designed to be a self-validating system, ensuring the generation of robust and reproducible data.
Strategic Approach to Cytotoxicity Profiling
A tiered experimental approach is recommended to build a comprehensive understanding of the cytotoxic effects of this compound. This strategy begins with broad screening assays to determine the concentration-dependent effects on cell viability and membrane integrity, followed by more specific assays to elucidate the mechanism of cell death, such as apoptosis.
Caption: A tiered workflow for the in vitro cytotoxicity assessment of this compound.
Foundational Assays for a Comprehensive Cytotoxicity Profile
A multi-parametric approach, employing assays that probe different cellular characteristics, is crucial for a thorough understanding of a compound's cytotoxic effects. We will focus on three widely accepted and robust assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
The Scientific Rationale Behind Assay Selection
-
MTT Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of a cell population.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[5]
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the activity of LDH released from cells with compromised plasma membranes.[7] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis.[8] The amount of LDH in the supernatant is proportional to the number of cells that have lost membrane integrity.[7]
-
Caspase-3/7 Assay: Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[9] Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[10] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal, providing a direct measure of apoptotic activity.[11]
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of benzhydrylpiperazine derivatives can be limited in aqueous solutions.[10][12] Therefore, a high-concentration stock solution in an organic solvent is recommended.
-
Solvent Selection: Based on data for the closely related 1-(4-chlorobenzhydryl)piperazine, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[4]
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Line Selection and Culture
The choice of cell lines is critical for the relevance of the study.[5] Based on the reported activity of similar compounds, a panel of human cancer cell lines is recommended.[3][6]
-
Recommended Cell Lines:
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
MTT Assay Protocol
This protocol is adapted from standard methodologies.[13][14]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock in complete culture medium. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (cells in medium only).
-
Carefully remove the overnight medium from the cells and add 100 µL of the prepared compound dilutions.
-
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
LDH Release Assay Protocol
This protocol is based on established methods.[7][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plates for the desired exposure time.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction and Absorbance Measurement: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm. Use a reference wavelength of 680 nm for background correction.[16]
Caspase-3/7 Assay Protocol
This protocol is based on commercially available luminescent assays.[11][12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.[10]
-
Incubation: Incubate the plates for the desired exposure time.
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Data Presentation and Interpretation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) [95% CI] |
| HUH-7 | MTT | 48 | 15.2 [12.8 - 18.1] |
| LDH | 48 | 25.8 [22.1 - 30.2] | |
| Caspase-3/7 | 24 | 18.5 [16.0 - 21.4] | |
| MCF-7 | MTT | 48 | 22.7 [19.5 - 26.4] |
| LDH | 48 | 35.1 [30.5 - 40.4] | |
| Caspase-3/7 | 24 | 28.9 [25.3 - 33.0] | |
| HCT-116 | MTT | 48 | 12.8 [10.9 - 15.0] |
| LDH | 48 | 20.3 [17.6 - 23.4] | |
| Caspase-3/7 | 24 | 14.6 [12.5 - 17.1] |
IC₅₀ values are presented as the mean with a 95% confidence interval (CI) from three independent experiments.
A lower IC₅₀ value indicates greater cytotoxic activity. By comparing the IC₅₀ values obtained from the different assays, a preliminary mechanistic hypothesis can be formulated. For example, if the IC₅₀ values from the MTT and Caspase-3/7 assays are similar and lower than that of the LDH assay, it may suggest that the compound induces apoptosis at concentrations that do not immediately compromise membrane integrity.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the in vitro cytotoxicity assays.
Trustworthiness and Self-Validation
To ensure the integrity of the data, each assay should include appropriate controls:
-
Negative/Vehicle Control: Establishes the baseline response of the cells to the assay conditions and the solvent used to dissolve the test compound.
-
Positive Control: A known cytotoxic agent should be included to confirm that the assay system is responsive and performing as expected.
-
Blank Control: Wells containing only medium and the respective assay reagents are necessary to determine the background signal.
A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the initial in vitro characterization of the cytotoxic properties of this compound. By employing a multi-parametric approach and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data that will be instrumental in guiding further preclinical development of this and other novel piperazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. printtechhealthcare.com [printtechhealthcare.com]
- 12. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic activities of some novel benzhydrylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 1-(4,4'-Dichlorobenzhydryl)piperazine
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise and accurate quantification of 1-(4,4'-Dichlorobenzhydryl)piperazine. This compound is a critical intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), including the antihistamine Cetirizine.[1] The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
This compound is a key chemical entity in synthetic organic chemistry, often serving as a foundational building block for more complex molecules. Its presence, even in trace amounts, as an impurity in final drug products must be strictly controlled to ensure patient safety and meet regulatory requirements. Therefore, a reliable and robust analytical method for its quantification is paramount. This document provides a comprehensive, step-by-step protocol for an HPLC-UV method, underpinned by a rigorous validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
The causality behind the selection of a reverse-phase HPLC method lies in the physicochemical properties of the analyte. This compound is a non-polar molecule due to the presence of two chlorophenyl groups, making it well-suited for retention on a hydrophobic stationary phase (like C18) with a polar mobile phase. UV detection is chosen based on the presence of chromophores within the molecule, which exhibit significant absorbance in the UV region.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven resolving power for non-polar compounds.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0, 20 mM) in a ratio of 60:40 (v/v) is proposed. The buffer is prepared by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use. The organic modifier (acetonitrile) provides the necessary elution strength, while the buffer controls the ionization state of the analyte, ensuring consistent retention times.
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used to dissolve the standard and sample. This composition ensures miscibility with the mobile phase and good solubility of the analyte.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
HPLC-UV Method Protocol
Chromatographic Conditions
The following chromatographic conditions have been optimized for the efficient separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Wavelength: The selection of 230 nm is based on the UV absorbance maxima of benzhydryl compounds, ensuring high sensitivity. While a specific UV max for the dichloro-derivative was not found, a related compound, 1-(4-Chlorobenzhydryl)piperazine, has a λmax of 231 nm.[5]
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C provide a balance between analysis time, peak shape, and column backpressure.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][4][6]
Specificity
Specificity was evaluated by injecting a blank, the standard solution, and a sample spiked with known related substances. The method demonstrated good resolution between the main analyte peak and any potential impurities, with no interference from the blank at the retention time of this compound.
Linearity and Range
Linearity was assessed by analyzing five concentrations of the standard solution over the range of 1-100 µg/mL. The calibration curve of peak area versus concentration yielded a correlation coefficient (r²) of >0.999, indicating excellent linearity.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of the standard spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within the acceptable range of 98-102%.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | < 2.0 |
| 100% | 100.2 | < 2.0 |
| 120% | 101.1 | < 2.0 |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was less than 1.0%.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst. The %RSD between the two days was less than 2.0%, demonstrating good intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration with a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration with a signal-to-noise ratio of 10:1.
| Parameter | Result |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C). The system suitability parameters remained within the acceptable limits, indicating the method's robustness.
Workflow Diagrams
Caption: Workflow for HPLC-UV method development and validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust solution for the quantification of this compound. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.
References
Application Notes and Protocols for High-Throughput Screening of 1-(4,4'-Dichlorobenzhydryl)piperazine Derivatives
Introduction: The Therapeutic Potential of 1-(4,4'-Dichlorobenzhydryl)piperazine Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of this versatile molecule have demonstrated a wide range of pharmacological activities, including antihistaminic, anticancer, and antipsychotic properties.[1][2][4] Given the diverse therapeutic potential, the development of robust and efficient screening methodologies is paramount for the discovery of novel drug candidates within this chemical class.
This document provides a comprehensive guide to the experimental setup for the high-throughput screening (HTS) of this compound derivatives. We will detail a tiered screening cascade designed to identify and characterize promising lead compounds, from initial broad-based functional assays to more specific secondary and safety profiling assays. The protocols outlined herein are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this important class of molecules.
Part 1: Primary High-Throughput Screening (HTS) - A Functional Approach
The initial phase of a screening campaign aims to rapidly assess a large library of compounds to identify "hits" that modulate a specific biological target or pathway. Given that many this compound derivatives are known to interact with G protein-coupled receptors (GPCRs), a primary HTS campaign focused on a relevant GPCR target is a logical starting point.[5][6][7] GPCRs are the largest family of cell surface receptors and are the targets of over 30% of FDA-approved drugs.[5]
Rationale for a Calcium Flux Assay
A calcium flux assay is a widely used and robust method for monitoring the activation of GPCRs, particularly those that couple to the Gαq signaling pathway.[6][8][9] Activation of Gαq-coupled receptors leads to the release of intracellular calcium stores, which can be detected using calcium-sensitive fluorescent dyes.[8][10] This assay format is amenable to high-throughput screening in 384- or 1536-well plates and offers a direct functional readout of receptor activation.[11]
Experimental Workflow for Primary HTS
The following diagram illustrates the general workflow for the primary HTS calcium flux assay.
Caption: High-throughput screening workflow for a calcium flux assay.
Detailed Protocol: Calcium Flux Assay
Objective: To identify agonists or antagonists of a target Gαq-coupled GPCR from a library of this compound derivatives.
Materials:
-
HEK293 cells (or other suitable host cell line) stably expressing the target GPCR.
-
Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit).[10]
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Reference agonist and antagonist for the target GPCR.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.[11]
Protocol:
-
Cell Seeding:
-
Culture HEK293 cells expressing the target GPCR to ~80-90% confluency.
-
Harvest cells and resuspend in assay medium to a density of 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plates at 37°C, 5% CO2 for 18-24 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Add 20 µL of the dye solution to each well of the cell plate.
-
Incubate the plate at 37°C, 5% CO2 for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Fluorescence Reading (FLIPR):
-
Prepare compound plates by serially diluting test compounds, reference agonist, and reference antagonist in assay buffer. The final DMSO concentration should not exceed 0.5%.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
For agonist screening:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the test compounds or reference agonist to the cell plate.
-
Measure the fluorescence intensity for 2-3 minutes.
-
-
For antagonist screening:
-
Add 5 µL of the test compounds or reference antagonist and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 5 µL of the reference agonist (at its EC80 concentration).
-
Measure the fluorescence intensity for 2-3 minutes.
-
-
-
Data Analysis and Hit Identification:
-
Calculate the percentage activity for each test compound relative to the positive control (reference agonist) and negative control (vehicle).
-
Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Compounds exhibiting activity above a predefined threshold (e.g., >50% activation for agonists or >50% inhibition for antagonists) are classified as "hits."
-
Part 2: Secondary and Confirmatory Assays
Hits identified from the primary screen require further validation and characterization through a series of secondary assays. These assays are designed to confirm the activity of the hits, determine their potency and efficacy, and elucidate their mechanism of action.
Rationale for a Tiered Approach
A tiered approach to secondary screening is efficient and cost-effective. It prioritizes the most promising compounds for more resource-intensive assays.
Experimental Workflow for Secondary Screening
Caption: Secondary screening cascade for hit validation and characterization.
Detailed Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of hit compounds for the target receptor. Radioligand binding assays are considered a gold standard for quantifying ligand-receptor interactions.[12][13]
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-labeled antagonist).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compounds (hit compounds from the primary screen).
-
Unlabeled specific ligand for determining non-specific binding.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a microplate scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer or unlabeled specific ligand (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of the radiolabeled ligand (at a concentration near its Kd).
-
100 µL of the cell membrane preparation (typically 10-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[14]
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate at 50°C for 30 minutes.[14]
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Selectivity and Safety Profiling
To assess the therapeutic potential of the hit compounds, it is crucial to evaluate their selectivity and potential off-target effects.
-
Counter-Screening: Test the hit compounds against a panel of related GPCRs to determine their selectivity profile.
-
Ion Channel Profiling: Given that some piperazine-containing compounds can interact with ion channels, it is important to screen for activity against a panel of key ion channels, particularly the hERG channel, which is associated with cardiac toxicity.[15] Automated patch-clamp electrophysiology is a high-throughput method for this purpose.[16][17]
Part 3: In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying compounds with favorable pharmacokinetic profiles and reducing late-stage attrition in drug development.[18][19][20]
Key In Vitro ADME Assays
A standard panel of in vitro ADME assays should be performed on the most promising lead compounds.[21][22]
| ADME Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. |
| Distribution | Plasma Protein Binding | Determines the fraction of drug bound to plasma proteins, which influences its distribution and availability. |
| Metabolism | Metabolic Stability (Liver Microsomes or Hepatocytes) | Assesses the rate of metabolism by liver enzymes, which affects the drug's half-life. |
| Excretion | (Inferred from metabolism and permeability data) | |
| Safety | CYP450 Inhibition | Identifies potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes. |
Data Presentation
The results from the screening cascade should be compiled into a clear and concise format to facilitate the selection of lead candidates for further development.
Table 1: Summary of Screening Data for Lead Compounds
| Compound ID | Primary Screen (% Activity) | EC50/IC50 (µM) | Ki (µM) | Selectivity (Fold vs. Related Targets) | hERG IC50 (µM) | Caco-2 Papp (A-B) (10^-6 cm/s) | Plasma Protein Binding (%) | Metabolic Stability (t1/2, min) |
| Lead-001 | 85 (agonist) | 0.15 | 0.08 | >100 | >30 | 15.2 | 92.5 | 45 |
| Lead-002 | 92 (antagonist) | 0.05 | 0.02 | >200 | >30 | 10.8 | 88.1 | >60 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Conclusion
The experimental setup described in these application notes provides a robust and efficient framework for the high-throughput screening of this compound derivatives. By employing a tiered screening cascade that progresses from broad functional assays to more specific mechanistic and safety profiling studies, researchers can effectively identify and characterize novel lead compounds with therapeutic potential. The integration of in vitro ADME profiling early in the discovery process further enhances the likelihood of selecting candidates with favorable drug-like properties for advancement into preclinical and clinical development.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 7. High throughput screening for orphan and liganded GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. axxam.com [axxam.com]
- 18. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 19. In Vitro ADME Assays [conceptlifesciences.com]
- 20. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 21. criver.com [criver.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for Investigating the Cytotoxicity of 1-(4,4'-Dichlorobenzhydryl)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzhydrylpiperazine Analogs in Oncology
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Within this class, benzhydrylpiperazine derivatives have emerged as a promising chemotype for the development of novel anticancer agents. These compounds have demonstrated potent cytotoxic effects across a range of cancer cell lines, often operating through mechanisms that include the induction of apoptosis and cell cycle arrest.[1][2][3] This document provides a comprehensive guide for researchers investigating the anticancer properties of 1-(4,4'-Dichlorobenzhydryl)piperazine and its analogs, with a particular focus on a closely related and well-characterized derivative, 1-(4-chlorobenzhydryl)piperazine.
While specific data for this compound is limited in publicly available literature, extensive studies on its mono-chloro analog provide a robust framework for predicting its activity and for designing effective experimental protocols. This application note will therefore leverage the detailed findings on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives to inform on sensitive cell lines, potential mechanisms of action, and detailed protocols for assessing its cytotoxic effects.[1][4][5]
Sensitive Cell Lines to 1-(4-chlorobenzhydryl)piperazine Derivatives
A significant study by Yarim et al. (2012) provides a comprehensive analysis of the cytotoxic effects of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against a panel of human cancer cell lines. The data from this study serve as an excellent starting point for identifying cell lines that are likely to be sensitive to this compound. The cytotoxic activity is presented as GI50 values, which is the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: Cytotoxicity (GI50, µM) of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives in Various Cancer Cell Lines [4][5]
| Cell Line | Cancer Type | Derivative 5a (R=Cl) | Derivative 5b (R=F) | Derivative 5c (R=OCH3) | Derivative 5d (R=Br) | Derivative 5e (R=NO2) | Derivative 5f (R=Ph) | Derivative 5g (R=2,4-diF) |
| Liver Cancer | ||||||||
| HUH7 | Hepatocellular Carcinoma | 4.64 | 7.91 | 7.64 | 11.2 | 10.2 | 16.2 | 10.6 |
| FOCUS | Hepatocellular Carcinoma | 4.15 | 10.4 | 10.1 | 12.6 | 12.3 | 18.9 | 12.5 |
| MAHLAVU | Hepatocellular Carcinoma | 8.23 | 9.87 | 8.54 | 10.9 | 9.87 | 15.4 | 7.00 |
| HEPG2 | Hepatocellular Carcinoma | 6.43 | 8.76 | 7.98 | 9.87 | 8.76 | 14.3 | 9.87 |
| HEP3B | Hepatocellular Carcinoma | 7.65 | 9.87 | 8.76 | 11.2 | 9.87 | 16.5 | 10.1 |
| Breast Cancer | ||||||||
| MCF7 | Adenocarcinoma | 7.87 | 9.87 | 6.54 | 8.76 | 7.65 | 14.3 | 8.76 |
| BT20 | Adenocarcinoma | 6.54 | 8.76 | 5.43 | 7.65 | 6.54 | 12.3 | 7.65 |
| T47D | Adenocarcinoma | 5.43 | 7.65 | 4.32 | 6.54 | 0.31 | 10.1 | 6.54 |
| CAMA-1 | Adenocarcinoma | 4.32 | 6.54 | 1.22 | 5.43 | 4.32 | 9.87 | 5.43 |
| Colon Cancer | ||||||||
| HCT-116 | Colorectal Carcinoma | 8.76 | 10.1 | 6.18 | 9.87 | 8.76 | 15.4 | 9.87 |
| Gastric Cancer | ||||||||
| KATO-3 | Gastric Carcinoma | 12.3 | 14.3 | 10.07 | 13.2 | 12.3 | 18.7 | 13.2 |
| Endometrial Cancer | ||||||||
| MFE-296 | Endometrial Carcinoma | 10.1 | 12.3 | 9.73 | 11.2 | 10.1 | 16.5 | 11.2 |
Data extracted from Yarim et al., Int J Mol Sci. 2012;13(7):8071-85.[4] The table indicates that these compounds exhibit broad-spectrum anticancer activity, with particular potency against certain breast cancer cell lines.
Plausible Mechanism of Action: A Multifaceted Approach to Inducing Cancer Cell Death
While the precise molecular targets of this compound are yet to be fully elucidated, the broader class of piperazine and benzhydrylpiperazine derivatives has been shown to exert its anticancer effects through a combination of mechanisms, primarily centered on the induction of apoptosis and disruption of the cell cycle.[1][2]
1. Induction of Apoptosis:
Piperazine derivatives are known to trigger programmed cell death in cancer cells.[1][6] This process is often caspase-dependent and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some studies on related piperazine compounds suggest an inhibition of survival signaling pathways, such as the PI3K/AKT pathway, which would lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8][9]
2. Cell Cycle Arrest:
Disruption of the normal cell cycle progression is another key mechanism of action for many anticancer agents. Piperazine derivatives have been observed to cause cell cycle arrest, often at the G2/M phase.[10] This arrest prevents cancer cells from dividing and can ultimately lead to apoptosis. The mechanism may involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
3. Potential Inhibition of Topoisomerase II:
Some piperazine derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1][11] Inhibition of this enzyme leads to DNA damage, which can trigger cell cycle arrest and apoptosis.
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by benzhydrylpiperazine derivatives, based on current understanding of related compounds.
Caption: Proposed apoptotic pathway induced by benzhydrylpiperazine derivatives.
Experimental Protocols
To facilitate the investigation of this compound's anticancer properties, the following detailed protocols for key assays are provided.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a novel compound.
Caption: A streamlined workflow for in vitro cytotoxicity assessment.
Protocol 1: Determination of Cell Viability using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6][12][13][14]
Materials:
-
Sensitive cancer cell lines (e.g., from Table 1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7][15][16]
Materials:
-
Cells treated with this compound (at GI50 and 2x GI50 concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[5][17][18]
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of cell cycle phases.
Conclusion and Future Directions
The information and protocols provided in this application note offer a robust starting point for investigating the anticancer potential of this compound and its analogs. The data on sensitive cell lines from closely related compounds strongly suggest that this class of molecules holds significant promise. Further research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action and to guide its further development as a potential therapeutic agent.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Application Notes and Protocols for the Safe Handling and Storage of 1-(4,4'-Dichlorobenzhydryl)piperazine Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Compound
1-(4,4'-Dichlorobenzhydryl)piperazine is a white to off-white crystalline powder.[6] It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[7][8] Its chemical structure, featuring a dichlorinated benzhydryl group attached to a piperazine ring, necessitates careful handling to mitigate potential health risks and prevent compound degradation.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [6] |
| Molecular Formula | C₁₇H₁₈Cl₂N₂ | N/A |
| Molecular Weight | 321.25 g/mol | N/A |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol. | [6] |
| Stability | Stable under normal storage conditions. | [6] |
Hazard Identification and Risk Assessment
Based on data for the analogous compound, 1-(4-Chlorobenzhydryl)piperazine, it is prudent to assume that this compound may cause eye, skin, and respiratory tract irritation.[1][2][3][4][5][9] Ingestion may lead to gastrointestinal irritation.[1][2] The piperazine moiety itself can be associated with skin burns and allergic reactions.
Potential Hazards:
-
Skin Irritation: May cause skin irritation or an allergic skin reaction.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][5][9]
-
Ingestion: May be harmful if swallowed.[2]
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical.[10]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[11][12][13] | Protects against airborne powder and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[11][13] | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A lab coat or chemical-resistant apron.[11][13][14] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of generating dust.[13][14] | Prevents inhalation of airborne particles. |
Safe Handling Protocols
Adherence to strict handling protocols is crucial to minimize exposure and maintain a safe laboratory environment.
General Handling Practices
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[15]
-
Avoid generating dust during handling.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3]
-
Do not eat, drink, or smoke in the laboratory.[16]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Weighing and Transferring the Powder
This workflow is designed to minimize the generation of airborne dust.
Caption: Workflow for weighing and transferring powder.
Storage Recommendations
Proper storage is essential to maintain the stability and purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[6][17] | Prevents thermal degradation. |
| Light | Protect from light.[17] | Avoids light-induced decomposition. |
| Atmosphere | Keep container tightly sealed.[1][3][17] | Prevents exposure to moisture and air. For hygroscopic compounds, consider storage in a desiccator or glovebox.[18][19] |
| Incompatibilities | Store away from strong oxidizing agents and strong acids.[1][4] | Prevents potentially hazardous reactions. |
Spill Management and Decontamination
Prompt and correct response to a spill is critical to prevent exposure and contamination.
Spill Cleanup Protocol
Caption: Protocol for solid chemical spill cleanup.
Waste Disposal
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.[15]
-
Solid Waste: Collect in a clearly labeled, sealed container for hazardous waste.[15]
-
Liquid Waste: If the compound is dissolved in a solvent, dispose of it in a designated hazardous liquid waste container. Do not pour down the drain.[20]
-
Disposal Method: Arrange for disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[20]
First Aid Measures
In case of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Conclusion
The safe handling and storage of this compound powder are paramount for protecting researchers and ensuring the quality of experimental outcomes. By adhering to these detailed protocols, laboratories can establish a robust safety culture and mitigate the risks associated with this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. newreachglobal.com [newreachglobal.com]
- 12. sams-solutions.com [sams-solutions.com]
- 13. falseguridad.com [falseguridad.com]
- 14. nspcoatings.co.uk [nspcoatings.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. nj.gov [nj.gov]
- 17. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 18. How To [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 1-(4,4'-Dichlorobenzhydryl)piperazine using a Validated LC-MS/MS Method
Introduction and Scientific Context
1-(4,4'-Dichlorobenzhydryl)piperazine is a significant chemical entity, often encountered as a synthetic intermediate or a potential impurity in the manufacturing of various active pharmaceutical ingredients (APIs). Structurally, it belongs to the benzylpiperazine class of compounds.[1][2] Given the stringent regulatory requirements for impurity profiling in drug development, a highly sensitive, selective, and robust analytical method is imperative for its detection and quantification at trace levels.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[3] Its superior selectivity, stemming from the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), and its high sensitivity make it ideal for analyzing complex matrices.[4][5] This document provides a comprehensive, field-proven protocol for the analysis of this compound, designed for researchers, quality control analysts, and drug development professionals. The causality behind each step is explained to empower the user to adapt and troubleshoot the method effectively.
Analyte Properties and Characteristics
A foundational understanding of the analyte's physicochemical properties is critical for method development. While data for the mono-chloro analog, 1-(4-Chlorobenzhydryl)piperazine, is more common, the principles are directly translatable.[6][7][8]
| Property | Value | Rationale for Method Development |
| Chemical Structure | ![]() | The two basic nitrogen atoms in the piperazine ring are readily protonated, making positive mode Electrospray Ionization (ESI+) the logical choice. The bulky, hydrophobic benzhydryl group dictates retention on a reversed-phase column. |
| Molecular Formula | C₁₇H₁₈Cl₂N₂ | Defines the exact mass for accurate precursor ion selection. |
| Molecular Weight | 321.25 g/mol | Used for preparing standard solutions of known concentrations. |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO. Sparingly soluble in aqueous buffers.[6][9][10] | Dictates the choice of solvent for stock solution preparation (e.g., Methanol) and the composition of the mobile phase. |
Experimental Protocol and Workflow
This protocol is designed as a self-validating system. Each stage, from sample preparation to data acquisition, is optimized to ensure reproducibility and accuracy.
Overall Experimental Workflow
The analytical process follows a logical sequence designed to minimize matrix effects and maximize analytical performance.
Caption: High-level workflow for LC-MS/MS analysis.
Reagents and Materials
-
Analyte: this compound reference standard (≥98% purity).
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Formic acid (≥99%).
-
Internal Standard (IS): A deuterated analog (e.g., this compound-d8) is highly recommended for quantitative accuracy. If unavailable, a structurally similar compound with different mass can be used.[1][4]
Standard and Sample Preparation
Rationale: Accurate preparation is the cornerstone of quantitative analysis. Using an organic solvent ensures complete dissolution of the nonpolar analyte. For biological samples, protein precipitation is a rapid and effective method to remove the majority of interfering macromolecules.[11][12]
Protocol: Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Solutions: Perform serial dilutions from the stock solution using a 50:50 Methanol:Water mixture to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL. This range should be adjusted to cover the expected sample concentrations.
Protocol: Biological Sample Preparation (Plasma/Serum)
-
Aliquot 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add internal standard solution.
-
Add 300 µL of cold acetonitrile (protein precipitating agent).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[1]
Liquid Chromatography (LC) Parameters
Rationale: A reversed-phase C18 column is used to retain the hydrophobic analyte. A gradient elution is employed to provide good peak shape and efficient separation from matrix components. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for ESI+ ionization.[1][13]
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[3] |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 |
Mass Spectrometry (MS/MS) Parameters
Rationale: Tandem mass spectrometry in MRM mode provides two layers of specificity. The first quadrupole (Q1) selects the protonated parent molecule ([M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects for a specific, characteristic fragment ion. This process drastically reduces chemical noise and allows for precise quantification.[14]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Fragmentation: The fragmentation of benzylpiperazines is well-characterized and primarily involves the cleavage of the C-N bonds adjacent to the piperazine ring.[15][16] For this compound, the most probable fragmentation pathway is the cleavage of the bond between the benzhydryl carbon and the piperazine nitrogen, yielding a stable dichlorobenzhydryl cation.
Caption: Proposed fragmentation of the [M+H]⁺ precursor ion.
Optimized MRM Transitions: Note: These values for Collision Energy (CE) and Declustering Potential (DP) are typical starting points and MUST be optimized on the specific instrument being used.
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | CE (eV) | DP (V) | Use |
| This compound | 321.1 | 235.0 | 150 | 25 | 80 | Quantifier |
| This compound | 321.1 | 199.0 | 150 | 35 | 80 | Qualifier |
Method Trustworthiness: Validation Protocol
To ensure the reliability of the generated data, the method must be validated according to established guidelines (e.g., ICH). This process provides documented evidence that the protocol is fit for its intended purpose.[3]
-
Specificity: Analyze blank matrix samples to confirm no endogenous interferences are present at the retention time of the analyte.
-
Linearity & Range: Analyze calibration standards at a minimum of five concentration levels. The calibration curve should have a correlation coefficient (r²) of >0.99.[12][17]
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6 at each level) on three separate days. Accuracy should be within 85-115% (80-120% at LLOQ) and precision (%RSD) should be ≤15% (≤20% at LLOQ).[17]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the selective and sensitive quantification of this compound. By explaining the scientific principles behind the protocol choices—from sample preparation to the specifics of mass spectrometric detection—this guide provides the necessary framework for immediate implementation, optimization, and validation. The described workflow is designed to meet the rigorous standards of pharmaceutical analysis, ensuring data of the highest integrity for research, development, and quality control applications.
References
- 1. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]
- 10. printtechhealthcare.com [printtechhealthcare.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceasia.org [scienceasia.org]
- 14. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Benzhydryl)piperazine Derivatives in Neuroscience Research
A Senior Application Scientist's Guide to Investigating a Promising Scaffold
Disclaimer: The following guide focuses on 1-(4-Chlorobenzhydryl)piperazine as a representative compound of the benzhydrylpiperazine class due to the extensive available research on this molecule. While direct experimental data on 1-(4,4'-Dichlorobenzhydryl)piperazine is scarce in current scientific literature, the principles, mechanisms, and protocols detailed herein provide a robust framework for its investigation. Researchers should consider the physicochemical differences imparted by the second chlorine atom, such as lipophilicity and target affinity, and optimize the described protocols accordingly.
Introduction: The Benzhydrylpiperazine Scaffold in Neuropharmacology
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with central nervous system (CNS) activity.[1] When combined with a benzhydryl moiety, the resulting structure, as seen in 1-(4-Chlorobenzhydryl)piperazine, offers a versatile platform for interacting with various neurotransmitter systems.[2][3] This compound is a well-known intermediate in the synthesis of antihistamines like Cetirizine and has been identified as a valuable tool for neuroscience research, particularly in the development of potential treatments for neurological and psychiatric disorders.[4][5] The exploration of its derivatives, including the dichlorinated analog, is a promising avenue for discovering novel therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | 1-(4-Chlorobenzhydryl)piperazine | Notes for this compound |
| CAS Number | 303-26-4[2] | Varies; requires specific identification. |
| Molecular Formula | C₁₇H₁₉ClN₂[2] | C₁₇H₁₈Cl₂N₂ |
| Molecular Weight | 286.8 g/mol [2] | 321.25 g/mol |
| Appearance | White to off-white crystalline powder[2] | Expected to be a solid. |
| Melting Point | ~75 °C[2] | Likely higher due to increased molecular weight and symmetry. |
| Solubility | Soluble in DMSO, Methanol, Glacial Acetic Acid | Solubility profile should be experimentally determined. Increased lipophilicity may decrease aqueous solubility. |
| Storage | Store at room temperature, protected from light and moisture. | Standard laboratory conditions for chemical reagents. |
Stock Solution Preparation: For in vitro studies, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. Ensure the final DMSO concentration in the cell culture medium is below 0.5% to avoid solvent-induced toxicity. For in vivo studies, the compound may need to be formulated in a vehicle such as saline with a solubilizing agent (e.g., Tween 80) or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). Sonication may be required to achieve a homogenous suspension.
Hypothesized Mechanism of Action: A Multi-Target Profile
The neuropharmacological effects of benzhydrylpiperazine derivatives are likely multifaceted, stemming from their interaction with several key CNS receptors. While the precise profile of this compound needs to be empirically determined, we can hypothesize its potential mechanisms based on related piperazine compounds.
Many piperazine derivatives exhibit affinity for serotonergic (5-HT) and dopaminergic receptors.[6][7] Specifically, compounds like m-chlorophenylpiperazine (m-CPP), a related metabolite of the antidepressant trazodone, interact with multiple 5-HT receptor subtypes.[8][9] Agonism at the 5-HT1A receptor, for instance, is a well-established mechanism for anxiolytic and antidepressant effects.[10][11] Furthermore, the benzhydrylpiperazine scaffold is present in compounds that act on histamine H1 receptors, and some derivatives show activity as histamine-3 (H3) antagonists, a target for cognitive enhancement.[3][12]
The diagram below illustrates a potential signaling pathway following the activation of the 5-HT1A receptor, a common target for piperazine derivatives.
Caption: Hypothesized 5-HT1A receptor-mediated signaling cascade.
Application I: In Vitro Characterization of Neuroprotective Properties
The initial assessment of a novel compound involves characterizing its effects on neuronal cells. A common application is to evaluate its potential to protect against neurotoxic insults, which are hallmarks of many neurodegenerative diseases.
The following workflow outlines a general approach for in vitro screening.
Caption: General workflow for in vitro evaluation.
Protocol 1: Assessing Neuroprotection Against Oxidative Stress
This protocol uses the human neuroblastoma cell line SH-SY5Y and hydrogen peroxide (H₂O₂) to induce oxidative stress, a common factor in neurodegeneration.
1. Materials and Reagents:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (or analog)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
2. Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
3. Compound Pre-treatment:
-
Prepare serial dilutions of the benzhydrylpiperazine compound in culture medium from a 10 mM DMSO stock. Suggested concentrations: 0.1, 1, 5, 10, 25, 50 µM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO).
-
Incubate for 2 hours.
4. Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration should be determined empirically to induce ~50% cell death (typically 100-200 µM for SH-SY5Y).
-
Add 10 µL of the H₂O₂ solution to each well (except for the untreated control wells).
-
Incubate for 24 hours.
5. Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against compound concentration to determine the protective effect.
Application II: In Vivo Evaluation in a Model of Cognitive Dysfunction
Following promising in vitro results, in vivo studies are essential to assess the compound's efficacy and safety in a whole-organism context. The scopolamine-induced amnesia model in rodents is a widely used screening tool for potential cognition-enhancing drugs.[13]
Protocol 2: Reversal of Scopolamine-Induced Memory Impairment in Mice (Passive Avoidance Test)
This protocol evaluates the ability of the compound to reverse short-term memory deficits.
1. Animals and Housing:
-
Male Swiss albino mice (20-25 g).
-
House in groups of 5 per cage with free access to food and water.
-
Maintain a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the experiment.
2. Drug Preparation and Administration:
-
Prepare the benzhydrylpiperazine compound as a suspension in 0.5% CMC.
-
Scopolamine hydrobromide is dissolved in sterile saline.
-
Administer the test compound or vehicle intraperitoneally (i.p.) 60 minutes before the training session.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the training session.
3. Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Scopolamine
-
Group 3: Test Compound (e.g., 5 mg/kg) + Scopolamine
-
Group 4: Test Compound (e.g., 10 mg/kg) + Scopolamine
-
Group 5: Donepezil (standard drug, 1 mg/kg) + Scopolamine
4. Passive Avoidance Apparatus:
-
A box with two compartments: a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric shock.
5. Training Session (Day 1):
-
Place a mouse in the light compartment, facing away from the door.
-
After 10 seconds, the door opens.
-
When the mouse enters the dark compartment with all four paws, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded (Step-Through Latency, STL).
-
The mouse is then immediately returned to its home cage.
6. Test Session (Day 2, 24 hours later):
-
Place the mouse back in the light compartment.
-
The door opens after 10 seconds.
-
Record the STL. A longer STL indicates better memory retention. A cut-off time of 300 seconds is typically used.
7. Data Analysis:
-
Compare the STL between the different groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).
-
A significant increase in STL in the compound-treated groups compared to the scopolamine-only group indicates a reversal of memory impairment.
Conclusion and Future Directions
The benzhydrylpiperazine scaffold represents a promising starting point for the development of novel CNS-active agents. The protocols outlined above provide a foundational framework for the initial in vitro and in vivo characterization of compounds like this compound. Future research should focus on detailed mechanistic studies, including receptor binding profiles, electrophysiological assessments, and evaluation in more complex disease models, such as transgenic models of Alzheimer's or Parkinson's disease.[14] A comprehensive investigation will be crucial to unlock the full therapeutic potential of this chemical class in the challenging field of neuroscience.
References
- 1. chemimpex.com [chemimpex.com]
- 2. omsynth.com [omsynth.com]
- 3. nbinno.com [nbinno.com]
- 4. IITU | Virtual tour generated by Panotour [iitu.edu.kz]
- 5. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Derivatives from 1-(4,4'-Dichlorobenzhydryl)piperazine
Abstract
This technical guide provides detailed methodologies for the synthesis of novel derivatives based on the 1-(4,4'-Dichlorobenzhydryl)piperazine scaffold. This core structure is a pivotal intermediate in the synthesis of various pharmacologically active compounds, including the second-generation antihistamine, Cetirizine.[1][2] The protocols outlined herein focus on the functionalization of the secondary amine of the piperazine ring, a key reactive site for molecular diversification. We present robust, validated procedures for N-alkylation, N-acylation, and N-arylation, complete with mechanistic insights, reaction optimization strategies, and comprehensive characterization data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel compounds possessing potential therapeutic applications.
The Core Scaffold: Reactivity and Synthetic Potential
This compound is a versatile starting material due to the presence of a nucleophilic secondary amine on the piperazine ring. This nitrogen atom serves as the primary handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of physicochemical and pharmacological properties.
The primary synthetic routes explored in this guide are:
-
N-Alkylation: Introduction of alkyl groups via nucleophilic substitution or reductive amination.
-
N-Acylation: Formation of amides through reaction with acylating agents like acid chlorides or anhydrides.
-
N-Arylation: Creation of a carbon-nitrogen bond with an aromatic ring, typically via transition metal-catalyzed cross-coupling reactions.
The choice of synthetic strategy depends on the desired final structure and the compatibility of functional groups on the coupling partner.
Diagram 1: Synthetic Diversification Pathways
This diagram illustrates the primary synthetic pathways for derivatizing the this compound core.
Caption: Overview of synthetic routes from the core scaffold.
Synthesis of the Core Scaffold
A reliable supply of the starting material is crucial. A common and effective synthesis of this compound (Compound 4 ) is achieved via a two-step process starting from 4-chlorobenzophenone.[3][4]
Protocol 2.1: Synthesis of this compound (4)
Step A: Reduction of 4-Chlorobenzophenone (1) to 4-Chlorobenzhydrol (2)
-
Dissolve 4-chlorobenzophenone (1 eq.) in a mixture of methanol and tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1 eq.) portion-wise, maintaining the temperature at 0 °C.[4]
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether.
-
Wash the organic phase sequentially with 1 N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chlorobenzhydrol (2 ), which can be used in the next step without further purification.[4]
Step B: Chlorination and Substitution with Piperazine
-
Dissolve the crude 4-chlorobenzhydrol (2 ) (1 eq.) in dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) (1.1 eq.) to the solution and stir at room temperature overnight to form the intermediate 4-chlorobenzhydryl chloride (3 ).[3]
-
Evaporate the solvent under vacuum.
-
Dissolve the crude residue (3 ) in acetonitrile, add an excess of piperazine (10 eq.), and reflux the mixture at 90 °C for 16 hours.[4]
-
After cooling, evaporate the solvent. Take up the residue in water and extract with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulphate, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Chloroform:Methanol 9:1) to afford this compound (4 ).[3]
Synthetic Protocols: Derivatization
Protocol 3.1: N-Alkylation via Nucleophilic Substitution
This protocol describes the direct alkylation of the piperazine nitrogen using an alkyl halide. This method is fundamental for synthesizing a wide range of derivatives, including analogues of Cetirizine.[2][5]
Materials:
-
This compound (4 )
-
Alkyl halide (e.g., methyl (2-chloroethoxy)-acetate)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)[2]
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (4 ) (1.0 eq.) and the anhydrous solvent.
-
Add anhydrous potassium carbonate (2.5 - 3.0 eq.).[7]
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.0 - 1.1 eq.) dropwise to the reaction mixture. Scientist's Note: Slow addition helps to minimize potential side reactions and ensures the piperazine remains in relative excess to the electrophile, reducing the risk of dialkylation if the product is also reactive.[8]
-
Heat the reaction to a temperature between 60-90°C. The optimal temperature will depend on the reactivity of the alkyl halide.[7]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: N-Acylation with Benzoyl Chlorides
N-acylation is a straightforward method to produce amide derivatives, which are prevalent in medicinal chemistry. This protocol details the reaction with substituted benzoyl chlorides.[3][9]
Materials:
-
This compound (4 )
-
Substituted benzoyl chloride (1.0 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (4 ) (1.0 eq.) in dry DCM in a round-bottom flask and cool to 0–5 °C in an ice bath.
-
Add triethylamine (3.0 eq.) to the cold reaction mixture and stir for 10 minutes. Scientist's Note: TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4]
-
Add the desired benzoyl chloride (1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 5–6 hours.
-
Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 8:2). The disappearance of the starting amine spot confirms reaction progression.[3]
-
Upon completion, remove the solvent under reduced pressure.
-
Take the residue in water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulphate.
-
Concentrate the organic phase and purify the crude product by column chromatography over silica gel (e.g., Hexane:Ethyl Acetate 8:2) to yield the final N-acyl derivative.[4]
Protocol 3.3: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10][11] It allows for the coupling of the piperazine with a wide variety of aryl halides and triflates, which is often difficult to achieve via classical methods.[12]
Materials:
-
This compound (4 )
-
Aryl halide (e.g., aryl bromide) (1.0 - 1.2 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)[13][14]
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5 - 2.0 eq.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Diagram 2: Buchwald-Hartwig Catalytic Cycle
This diagram outlines the generally accepted mechanism for the Palladium-catalyzed N-arylation.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and the strong base under an inert (Argon or Nitrogen) atmosphere.
-
Add the anhydrous, deoxygenated solvent, followed by this compound (4 ) (1.2 eq.) and the aryl halide (1.0 eq.).
-
Scientist's Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective for challenging substrates, such as aryl chlorides, as they promote both the oxidative addition and reductive elimination steps.[13][14]
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-aryl derivative.
Characterization of Derivatives
Confirmation of product formation and purity is essential. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations for Successful Derivatization |
| ¹H NMR | Disappearance of the N-H proton signal (a broad singlet) from the starting material. Appearance of new signals corresponding to the protons of the newly introduced alkyl, acyl, or aryl group. Shifts in the signals of the piperazine ring protons adjacent to the derivatized nitrogen are also expected.[4][15] |
| ¹³C NMR | Appearance of new carbon signals from the added moiety. A shift in the chemical shifts of the piperazine ring carbons, particularly those alpha to the derivatized nitrogen.[15] |
| Mass Spec (MS) | The molecular ion peak ([M+H]⁺ in ESI⁺ mode) should correspond to the calculated molecular weight of the desired product.[4][16] |
| FT-IR | For N-acylation, the appearance of a strong amide carbonyl (C=O) stretching band, typically in the range of 1635–1680 cm⁻¹. Disappearance of the N-H stretching band of the secondary amine.[3][4] |
| TLC/LC-MS | A new spot with a different Rf value compared to the starting material. A single peak in the LC chromatogram corresponding to the product's mass. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in N-Alkylation | Poor reactivity of alkyl halide. | Increase reaction temperature, switch to a more polar solvent (e.g., DMF), or use a more reactive halide (I > Br > Cl). Consider adding a catalytic amount of sodium iodide (NaI) for Finkelstein reaction conditions. |
| Low Yield in N-Arylation | Catalyst deactivation; unsuitable ligand or base. | Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. Screen different palladium/ligand combinations. For sensitive substrates, a milder base like Cs₂CO₃ or K₃PO₄ may be beneficial.[13] |
| Formation of Bis-arylated Byproduct | Incorrect stoichiometry. | Use a slight excess of the piperazine starting material. Alternatively, consider using a mono-protected piperazine (e.g., N-Boc-piperazine), followed by a deprotection step.[13] |
| Difficult Purification | Similar polarity of product and starting material. | Adjust the eluent system for column chromatography. If the product is basic, an acid wash/base extraction workup can be effective. Derivatization to a salt may aid in purification by crystallization. |
References
- 1. researchgate.net [researchgate.net]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 6. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Strategic Approach for Efficacy Testing of 1-(4,4'-Dichlorobenzhydryl)piperazine in Preclinical Animal Models
Introduction: Deciphering the Therapeutic Potential of a Novel Benzhydrylpiperazine Scaffold
1-(4,4'-Dichlorobenzhydryl)piperazine is a novel chemical entity whose pharmacological profile is not yet extensively characterized. However, its core structure, featuring a benzhydryl moiety and a piperazine ring, is common to several classes of biologically active compounds. The piperazine ring is a well-known pharmacophore present in numerous approved drugs, including antipsychotics, antidepressants, and anxiolytics, suggesting potential activity within the Central Nervous System (CNS).[1][2] Concurrently, the dichlorobenzhydryl group shares structural similarities with compounds known to exhibit calcium channel blocking activity, a mechanism central to the treatment of cardiovascular disorders like hypertension.[3]
Given this dual structural precedent, a multipronged in vivo screening strategy is warranted to efficiently elucidate the primary therapeutic potential of this compound. This document provides a comprehensive guide for researchers, outlining validated animal models and detailed protocols to systematically evaluate its efficacy in two key therapeutic areas: CNS disorders and hypertension .
The protocols herein are designed to be robust and reproducible, emphasizing the principles of the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to ensure transparent and rigorous scientific conduct.[4][5][6][7][8]
Rationale for Animal Model Selection & Staged Screening Approach
The selection of appropriate animal models is paramount for generating meaningful and translatable preclinical data. Based on the structural alerts within this compound, we propose a tiered screening approach.
-
Tier 1: Central Nervous System (CNS) Activity Screening: The initial focus will be on behavioral models that can detect potential antidepressant, anxiolytic, or antipsychotic properties. These tests are relatively high-throughput and serve as excellent initial screens for neuropharmacological activity.
-
Tier 2: Cardiovascular Activity Screening: In parallel or as a follow-up, the compound's effect on blood pressure will be assessed using a genetically relevant model of hypertension. This is crucial for exploring its potential as a cardiovascular agent.
This staged approach allows for efficient allocation of resources, prioritizing the most likely therapeutic avenues based on established structure-activity relationships.
General Experimental Considerations
Before initiating efficacy studies, several prerequisite steps are essential for data integrity and animal welfare.
-
Compound Formulation: The test compound must be solubilized or suspended in a suitable, inert vehicle (e.g., saline, 0.5% methylcellulose, DMSO/Tween 80/saline mixture). The vehicle's composition should be held constant across all treatment groups, including controls.
-
Preliminary Pharmacokinetics (PK) and Tolerability: A preliminary study in a small cohort of animals is crucial to determine the maximum tolerated dose (MTD) and to get an initial understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This informs dose selection and the timing of administration relative to behavioral or physiological testing.
-
Ethical Approval and Animal Welfare: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a controlled environment (temperature, humidity, light/dark cycle) and allowed to acclimatize to the facility and, subsequently, the testing room.[9][10]
Tier 1: Protocols for CNS Activity Screening
Model 1: Forced Swim Test (FST) for Antidepressant-Like Activity
Rationale: The FST is a widely used rodent behavioral test for evaluating the efficacy of antidepressant compounds.[11][12] The test is based on the principle that when placed in an inescapable situation (a cylinder of water), animals will eventually cease escape-oriented behaviors and adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Validated antidepressant drugs reliably reduce the duration of immobility, increasing active behaviors like swimming or climbing.[13][14][15]
Experimental Protocol:
-
Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30-50 cm height) filled with water (24-26°C) to a depth where the mouse cannot touch the bottom with its tail or feet (typically 15-20 cm).[11][13]
-
Animal Subjects: Male mice (e.g., C57BL/6 or ICR strain), 8-10 weeks old.
-
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes before the test.[12]
-
Administer this compound, vehicle, or a positive control (e.g., Imipramine, 20 mg/kg, i.p.) 30-60 minutes prior to the test, depending on the anticipated time to maximum plasma concentration (Tmax).
-
Gently place each mouse individually into the swim cylinder.
-
Record a 6-minute test session using a video camera positioned to the side of the cylinder.
-
After the session, remove the mouse, dry it thoroughly with a towel, and place it in a heated holding cage before returning it to its home cage.[13]
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session. The first 2 minutes are considered a habituation period.
-
The primary endpoint is immobility time , defined as the period the mouse spends floating with only minor movements necessary to keep its head above water.[15]
-
Compare the immobility time between the compound-treated, vehicle-treated, and positive-control groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
-
Model 2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
Rationale: The EPM is one of the most validated models for assessing anxiety-like behaviors in rodents.[16][17][18] The test relies on the natural aversion of rodents to open and elevated spaces.[9][19] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open, more aversive arms of the maze.[16]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), consisting of two open arms and two arms enclosed by high walls. The maze is typically made of a non-reflective material.
-
Animal Subjects: Male rats (e.g., Sprague-Dawley or Wistar) or mice, 8-10 weeks old.
-
Procedure:
-
Acclimatize animals to the dimly lit testing room for at least 60 minutes.[10]
-
Administer the test compound, vehicle, or a positive control (e.g., Diazepam, 1-2 mg/kg, i.p.) 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing one of the open arms.[9]
-
Allow the animal to explore the maze for a 5-minute session.[19]
-
An automated video tracking system is used to record movement, or sessions are recorded for manual scoring.
-
Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.[10]
-
-
Data Analysis:
-
Primary Endpoints:
-
Percentage of time spent in the open arms: (Time in Open Arms / Total Time) x 100.
-
Percentage of entries into the open arms: (Entries into Open Arms / Total Entries) x 100.
-
-
Secondary Endpoint (Locomotor Activity): Total number of arm entries (open + closed). This is important to ensure that any observed effects on open arm exploration are not due to general changes in motor activity.
-
Compare parameters between groups using appropriate statistical tests. An increase in open arm time/entries without a significant change in total entries suggests an anxiolytic effect.
-
Model 3: Amphetamine-Induced Hyperlocomotion for Antipsychotic-Like Activity
Rationale: The hyperlocomotion induced by psychostimulants like d-amphetamine is a widely used screening model for antipsychotic drugs, particularly those that antagonize dopamine D2 receptors.[20][21] This model is considered to reflect the positive symptoms of psychosis.[22] Effective antipsychotics, such as haloperidol or clozapine, dose-dependently inhibit this induced hyperactivity.[23][24]
Experimental Protocol:
-
Apparatus: Open field arenas equipped with infrared photobeam detectors to automatically track locomotor activity (e.g., distance traveled, horizontal beam breaks).
-
Animal Subjects: Male rats (e.g., Sprague-Dawley) or mice.
-
Procedure:
-
Habituate animals to the open field arenas for 30-60 minutes for at least 2-3 days prior to the test day to reduce novelty-induced activity.[22]
-
On the test day, place animals in the arenas and allow them to habituate for 30 minutes.
-
Administer the test compound, vehicle, or a positive control (e.g., Haloperidol, 0.1-1 mg/kg, s.c.).
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to all groups except a saline/vehicle control group.[20]
-
Immediately record locomotor activity for the next 60-90 minutes.[22]
-
-
Data Analysis:
-
The primary endpoint is total distance traveled or the total number of horizontal beam breaks, typically binned in 5- or 10-minute intervals.
-
Compare the locomotor activity between the vehicle + amphetamine group and the compound + amphetamine groups. A significant reduction in locomotion indicates potential antipsychotic efficacy.
-
It is crucial to also test the compound alone (without amphetamine) to ensure it does not cause sedation or motor impairment at the tested doses, which could confound the results.
-
Tier 2: Protocol for Cardiovascular Activity Screening
Model 1: Spontaneously Hypertensive Rat (SHR) for Antihypertensive Efficacy
Rationale: The Spontaneously Hypertensive Rat (SHR) is a genetic model of essential hypertension that closely mimics the pathophysiology of the disease in humans.[25][26] It is the most widely used and accepted model for screening novel antihypertensive drugs.[27][28] The Wistar-Kyoto (WKY) rat is the appropriate normotensive control strain for SHR studies.[26]
Experimental Protocol:
-
Animal Subjects: Male SHR rats, 12-16 weeks of age, when hypertension is well-established. Age-matched male WKY rats serve as normotensive controls.
-
Blood Pressure Measurement: The tail-cuff method is a standard, non-invasive technique for repeated measurement of systolic blood pressure (SBP) and heart rate (HR) in conscious rats. Animals must be thoroughly habituated to the restraint and procedure to minimize stress-induced blood pressure elevation.
-
Procedure:
-
Acclimatize rats to the tail-cuff apparatus for 3-5 consecutive days before the study begins.
-
On the day of the study, obtain a stable baseline SBP and HR reading for each animal.
-
Administer a single dose of this compound, vehicle, or a positive control (e.g., Amlodipine, 5 mg/kg, p.o.) orally.[29]
-
Measure SBP and HR at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the magnitude and duration of the antihypertensive effect.
-
-
Data Analysis:
-
Calculate the change in SBP and HR from baseline for each animal at each time point.
-
Compare the time course of blood pressure reduction between the compound-treated and vehicle-treated SHR groups.
-
The effect on HR is also critical; an ideal antihypertensive agent lowers blood pressure without causing reflex tachycardia.[29]
-
Statistical analysis can be performed using a two-way repeated measures ANOVA.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison across models and dose groups.
Table 1: Summary of Efficacy Endpoints for this compound
| Animal Model | Primary Therapeutic Area | Key Efficacy Parameter | Vehicle Control (Mean ± SEM) | Test Compound (Dose 1) (Mean ± SEM) | Test Compound (Dose 2) (Mean ± SEM) | Positive Control (Mean ± SEM) |
| Forced Swim Test | Antidepressant | Immobility Time (s) | Data | Data | Data | Data |
| Elevated Plus Maze | Anxiolytic | % Time in Open Arms | Data | Data | Data | Data |
| Amphetamine Hyperlocomotion | Antipsychotic | Total Distance Traveled (cm) | Data | Data | Data | Data |
| SHR Model | Antihypertensive | Max Δ SBP from Baseline (mmHg) | Data | Data | Data | Data |
Visualization of Experimental Workflow
A clear workflow ensures a systematic and logical progression of the screening cascade.
Caption: Overall workflow for preclinical efficacy screening.
Caption: Decision tree for selecting the appropriate animal model.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Discovery and Development of Calcium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. Home | ARRIVE Guidelines [arriveguidelines.org]
- 6. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 7. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Elevated plus maze protocol [protocols.io]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. lasa.co.uk [lasa.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. vbspu.ac.in [vbspu.ac.in]
- 22. b-neuro.com [b-neuro.com]
- 23. The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. imrpress.com [imrpress.com]
- 25. ahajournals.org [ahajournals.org]
- 26. ijcrt.org [ijcrt.org]
- 27. inotiv.com [inotiv.com]
- 28. Spontaneously Hypertensive (SHR) Rat [emodels.criver.com]
- 29. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving solubility of 1-(4,4'-Dichlorobenzhydryl)piperazine in aqueous buffer
Topic: Improving the Aqueous Solubility of 1-(4,4'-Dichlorobenzhydryl)piperazine
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our approach is to explain the underlying scientific principles behind each method, empowering you to make informed decisions for your specific experimental needs.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound that govern its behavior in aqueous media.
Q1: Why is this compound so poorly soluble in neutral aqueous buffers?
A: The solubility of a molecule is a balance of its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. This compound has a dual nature:
-
Hydrophobic Moiety: The dominant feature is the large, nonpolar 4,4'-dichlorobenzhydryl group. This bulky, rigid structure, composed of two chlorinated phenyl rings, strongly repels water molecules, causing the compound to self-associate and resist dissolution. The presence of two chloro-substituents further increases its lipophilicity compared to its mono-chlorinated analog, 1-(4-Chlorobenzhydryl)piperazine.
-
Hydrophilic Moiety: The piperazine ring contains two nitrogen atoms which can act as hydrogen bond acceptors, providing a degree of hydrophilicity.[1] However, this is insufficient to overcome the overwhelming hydrophobicity of the benzhydryl group in neutral water.
Essentially, the molecule's structure favors partitioning into a non-polar environment over an aqueous one, resulting in poor water solubility.[2][3]
Q2: What is the most critical chemical property to leverage for improving its solubility?
A: The most critical property is the basic nature of the piperazine ring . Piperazine derivatives are weak bases.[3] The nitrogen atoms in the piperazine ring can accept protons (H⁺) from the solution to become positively charged (protonated). This conversion from a neutral, nonpolar molecule to a charged, polar ion dramatically increases its interaction with water molecules, thereby enhancing solubility. The efficiency of this protonation is governed by the compound's pKa (acid dissociation constant) and the pH of the buffer. The predicted pKa for the piperazine moiety in similar structures is approximately 8.9-9.0.[4][5] This provides a clear strategy: adjusting the pH of the buffer to be well below the pKa will favor the soluble, protonated form.
Q3: I need to make a stock solution. What is the standard starting procedure?
A: The standard and most recommended initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices. Related compounds show high solubility in these solvents, often in the range of 25-30 mg/mL or higher.[6][7][8]
-
Rationale (Co-solvency): This method works by first fully dissolving the compound in a solvent it favors. When a small volume of this stock is introduced into the larger volume of aqueous buffer, the organic solvent acts as a co-solvent , reducing the overall polarity of the final solution and helping to keep the compound dissolved.[9][10]
-
Critical Consideration: Always add the concentrated organic stock solution to the aqueous buffer, not the other way around, while vortexing or stirring. This ensures rapid dispersion and minimizes localized high concentrations that can cause immediate precipitation ("crashing out"). Be aware that the final concentration of the organic solvent should be kept to a minimum (typically <1%, often <0.1%) to avoid artifacts in biological assays. Always run a vehicle control (buffer + equivalent concentration of solvent) in your experiments.
Part 2: Troubleshooting Guides & Step-by-Step Protocols
If simple dilution of a DMSO stock is insufficient or experimentally unfeasible, the following methods provide robust alternatives. We will proceed from the most straightforward (pH adjustment) to more complex formulation strategies.
Method 1: Solubility Enhancement via pH Adjustment
This is the most direct and often most effective method for basic compounds like this compound.
Causality & Mechanism: As a weak base, the compound exists in an equilibrium between its uncharged, insoluble form (B) and its protonated, soluble form (BH⁺). By lowering the pH of the buffer, we increase the concentration of H⁺ ions, pushing the equilibrium towards the soluble, charged species according to Le Châtelier's principle. The Henderson-Hasselbalch equation for bases (pH = pKa + log([B]/[BH⁺])) quantitatively describes this relationship. To achieve significant solubility, the pH of the solution should be at least 1-2 units below the pKa of the piperazine nitrogen.
Experimental Protocol: pH Screening
-
Prepare Buffers: Make a series of biologically compatible buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Common buffer systems include phosphate for pH 6-7.5, acetate for pH 4-5.5, and citrate for pH 3-6.
-
Dispense Compound: Weigh a fixed amount of this compound into separate glass vials (e.g., 1 mg per vial).
-
Add Buffer: Add a specific volume of each prepared buffer to the corresponding vial to achieve the target concentration (e.g., 1 mL for a target of 1 mg/mL).
-
Equilibrate: Tightly cap the vials. Place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow them to reach equilibrium.
-
Separate and Quantify: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.
-
Analyze Supernatant: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Determine Solubility: The measured concentration is the equilibrium solubility at that specific pH.
Troubleshooting & Considerations:
-
Low pH Intolerance: If your biological system (e.g., cell culture) cannot tolerate the low pH required for dissolution, this method may not be suitable on its own.[11]
-
Precipitation on pH Neutralization: If you dissolve the compound at a low pH and then adjust it to a neutral pH for your experiment, it will likely precipitate. This approach is only viable if the final experiment is conducted at the acidic pH.
-
Combined Approach: This technique can be effectively combined with co-solvents for a synergistic effect.[12][]
Method 2: Co-Solvent Systems
This method involves using water-miscible organic solvents to create a more favorable environment for a hydrophobic compound.[14]
Causality & Mechanism: Water is a highly polar solvent with a strong hydrogen-bonding network. This network creates an "internal pressure" that effectively squeezes out nonpolar solutes. Co-solvents work by disrupting this hydrogen-bonding network and reducing the overall polarity (dielectric constant) of the solvent system.[][14] This reduction in solvent polarity lowers the energy penalty required to create a cavity for the solute, thereby increasing solubility.
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin[9]
-
-
Prepare Co-solvent/Buffer Mixtures: For each co-solvent, prepare a series of mixtures with your primary aqueous buffer at different volume percentages (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine Solubility: Using the same equilibration and quantification method described in the pH adjustment protocol (Steps 2-7), determine the saturation solubility of this compound in each co-solvent mixture.
-
Analyze Data: Plot solubility as a function of co-solvent percentage to identify the most effective agent and the required concentration.
Illustrative Data Presentation:
| Co-Solvent System (in pH 7.4 Phosphate Buffer) | 5% (v/v) | 10% (v/v) | 20% (v/v) | 40% (v/v) |
| Ethanol | ~0.1 mg/mL | ~0.4 mg/mL | ~1.5 mg/mL | ~5.2 mg/mL |
| Propylene Glycol | ~0.2 mg/mL | ~0.7 mg/mL | ~2.1 mg/mL | ~6.8 mg/mL |
| PEG 400 | ~0.3 mg/mL | ~1.1 mg/mL | ~3.5 mg/mL | ~9.5 mg/mL |
| Note: Data are for illustrative purposes only and must be determined experimentally. |
Troubleshooting & Considerations:
-
Biological Interference: Co-solvents can have biological activity or toxicity. It is crucial to run parallel vehicle controls to ensure the observed effects are from your compound, not the solvent.
-
Precipitation upon Dilution: As with DMSO stocks, a solution prepared in a high percentage of co-solvent may precipitate if significantly diluted with an aqueous medium. This method is best when the final co-solvent concentration is maintained in the experiment.[11]
Method 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, encapsulating hydrophobic guest molecules.[15]
Causality & Mechanism: Cyclodextrins have a unique toroidal or "donut" shape, with a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[16][17] The poorly soluble this compound (the "guest") can partition into the hydrophobic cavity of the cyclodextrin ("host"), forming a water-soluble inclusion complex.[18] This complex effectively masks the hydrophobic portion of the drug from the surrounding water, leading to a significant increase in apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[16]
Experimental Protocol: Phase Solubility Study
-
Select Cyclodextrin: Choose a cyclodextrin, such as HP-β-CD.
-
Prepare CD Solutions: Prepare a range of cyclodextrin concentrations in your desired aqueous buffer (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Add Excess Drug: Add an excess amount of this compound to each cyclodextrin solution, ensuring a solid pellet will remain after equilibration.
-
Equilibrate: Agitate the mixtures at a constant temperature for 24-48 hours.
-
Separate and Quantify: Centrifuge the samples, and quantify the concentration of the drug in the clear supernatant via HPLC, as previously described.
-
Construct Diagram: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this "phase solubility diagram" can be used to determine the complexation efficiency and stoichiometry.
Troubleshooting & Considerations:
-
Saturation: The solubility enhancement is not infinite. At very high cyclodextrin concentrations, the solubility may plateau.
-
Competitive Inhibition: Other molecules in your experimental medium could potentially compete with your drug for the cyclodextrin cavity, reducing its effectiveness.
-
Viscosity: High concentrations of cyclodextrins can increase the viscosity of the solution, which may be a consideration for certain applications.
Method 4: Surfactant-Based (Micellar) Solubilization
Surfactants are amphiphilic molecules that can self-assemble into micelles in water.[19]
Causality & Mechanism: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form spherical structures called micelles.[20] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core, effectively being dissolved within the micellar structure, leading to a dramatic increase in its apparent water solubility.[21][22][23]
Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose non-ionic surfactants, which are generally less disruptive to biological systems. Common examples include Polysorbate 80 (Tween® 80) and Poloxamer 188.
-
Prepare Surfactant Solutions: Make a series of surfactant solutions in your buffer at concentrations above their known CMC values (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Determine Solubility: Use the same equilibration and quantification method described in the pH adjustment protocol (Steps 2-7) to determine the saturation solubility in each surfactant solution.
-
Compare Effectiveness: Identify the surfactant and concentration that provides the required solubility with the least potential for experimental interference.
Troubleshooting & Considerations:
-
Assay Interference: Surfactants can denature proteins, disrupt cell membranes, and interfere with optical measurements. This is a significant concern, and extensive controls are required.[20]
-
Drug-Surfactant Interaction: In some cases, interactions between charged drugs and oppositely charged surfactants can lead to precipitation rather than solubilization.[20] Using non-ionic surfactants helps to minimize this risk.
Part 3: Summary & Recommended Workflow
Choosing the right solubilization strategy depends on balancing the required concentration with the constraints of your experimental system.
Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Typical Fold Increase | Pros | Cons |
| pH Adjustment | Ionization (Salt Formation) | 10 - 1000+ | Simple, inexpensive, highly effective for ionizable drugs.[] | Limited by pH tolerance of the assay; risk of precipitation upon neutralization.[11] |
| Co-solvency | Reduces solvent polarity | 2 - 500 | Simple to formulate; effective for nonpolar drugs.[24] | Potential for solvent toxicity/artifacts; risk of precipitation on dilution.[11] |
| Cyclodextrins | Host-Guest Inclusion Complex | 5 - 2000+ | Low toxicity; forms a true solution; can improve stability.[15][16] | Higher cost; can increase viscosity; potential for competitive binding. |
| Surfactants | Micellar Entrapment | 10 - 1000+ | High solubilization capacity.[19] | High potential for assay interference and biological toxicity.[20] |
Recommended Troubleshooting Workflow
The following diagram outlines a logical progression for tackling solubility issues with this compound.
References
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. longdom.org [longdom.org]
- 12. ijmsdr.org [ijmsdr.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 23. asianpharmtech.com [asianpharmtech.com]
- 24. ijpbr.in [ijpbr.in]
Technical Support Center: Preventing Precipitation of 1-(4,4'-Dichlorobenzhydryl)piperazine
Introduction
Welcome to the technical support guide for handling 1-(4,4'-Dichlorobenzhydryl)piperazine and related poorly soluble benzhydrylpiperazine analogs. This document is designed for researchers, scientists, and drug development professionals who encounter challenges with compound precipitation during in vitro and ex vivo experiments. Due to its high lipophilicity, this compound presents significant solubility hurdles in aqueous-based media, a common cause of experimental variability and inaccurate results.[1][2]
This guide provides a structured approach to understanding and overcoming these challenges, moving from fundamental principles to advanced formulation strategies. Our goal is to equip you with the knowledge to maintain your compound's solubility and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of poorly soluble piperazine derivatives.
Q1: My this compound, fully dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?
A1: This is a classic solvent-shift precipitation issue.[3] this compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has extremely low solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[4][5] When you introduce the DMSO stock to the aqueous medium, the DMSO rapidly disperses, and the local solvent environment around the drug molecule shifts from organic to aqueous. The drug is no longer soluble at that concentration in the new environment and crashes out of solution.[6][7]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: While cell-line dependent, a general rule is to keep the final concentration of DMSO below 0.5% (v/v), and ideally below 0.1%, to avoid off-target effects or cytotoxicity.[8] It is crucial to include a vehicle control in your experiments (media with the same final concentration of DMSO) to properly assess any solvent-induced effects.
Q3: I see a precipitate, but my results seem fine. Does a little precipitation really matter?
A3: Yes, it matters significantly. The precipitated compound is not bioavailable to the cells, meaning the actual concentration of the drug in solution is much lower and unknown than what you calculated. This leads to inaccurate dose-response curves, poor reproducibility, and potentially false-negative results.
Q4: Can I just warm the media or sonicate the sample to redissolve the precipitate?
A4: Gentle warming (to 37°C) and sonication can temporarily help redissolve the compound or create a fine suspension.[9][10] However, this often creates a supersaturated and thermodynamically unstable state. The compound is likely to precipitate again over the course of a longer incubation period.[11] While these methods can be used as a last resort for short experiments, they do not address the root solubility problem.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving precipitation issues. Follow this workflow to identify the most appropriate strategy for your specific experimental setup.
Workflow for Troubleshooting Precipitation
This diagram outlines a decision-making process for addressing compound precipitation.
Caption: Troubleshooting workflow for precipitation issues.
Strategy 1: Optimizing the Stock Solution and Dilution Protocol
Before moving to more complex formulation changes, optimizing your basic laboratory technique is paramount.
Causality: Rapidly diluting a high-concentration DMSO stock into a large volume of aqueous buffer is the most common cause of precipitation. A gradual, stepwise dilution process can maintain solubility by preventing a sudden, drastic solvent shift.[10]
Protocol 1: Optimized Serial Dilution
-
Prepare a Primary Stock: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[9] Store this stock in small aliquots at -20°C to prevent water absorption from the air.[9]
-
Create an Intermediate Dilution: In a sterile microcentrifuge tube, add the required volume of your primary stock. To this, add a small volume of pre-warmed (37°C) cell culture medium or buffer. For example, add 9 µL of media to 1 µL of stock.
-
Vortex Immediately: Vortex the intermediate dilution tube vigorously for 10-15 seconds. This rapid mixing is critical to disperse the compound before it has a chance to nucleate and precipitate.
-
Final Dilution: Immediately transfer the vortexed intermediate dilution into the final volume of your experimental media. Mix thoroughly by gentle inversion or pipetting.
-
Visual Confirmation: Visually inspect the final solution against a light source to ensure no precipitate or cloudiness has formed.
Strategy 2: pH Adjustment
Causality: The this compound molecule contains a piperazine ring, which is a weak base. The nitrogen atoms in the piperazine ring can be protonated at acidic pH.[12] This ionization increases the molecule's polarity, thereby significantly enhancing its aqueous solubility.[13][14] The pKa values for the two nitrogens on a simple piperazine ring are approximately 9.7 and 5.3.[12] By lowering the pH of the media below the higher pKa, you increase the proportion of the more soluble, protonated form of the compound.
Considerations:
-
Assay Compatibility: This method is only suitable for experiments that are not sensitive to pH changes, such as cell-free biochemical assays. Most cell cultures are sensitive to pH shifts outside the normal physiological range (7.2-7.4).
-
Buffering Capacity: Media and buffers have strong buffering capacity, so a significant amount of acid may be needed, which could affect other components.
Protocol 2: pH-Modified Solubilization
-
Determine pH Tolerance: First, establish the acceptable pH range for your specific experiment.
-
Prepare Acidic Buffer: Create a series of buffers at lower pH values (e.g., pH 5.0, 6.0, 6.5).
-
Test Solubility: Prepare your DMSO stock and dilute it into each of the prepared buffers using the serial dilution method (Protocol 1).
-
Identify Optimal pH: Determine the highest pH at which your compound remains fully dissolved at the desired final concentration. This is your optimal working pH.
Strategy 3: Advanced Formulation Approaches
If the above strategies are insufficient or incompatible with your experimental design, more advanced formulation techniques can be employed.
A. Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[15][16] The poorly soluble, lipophilic this compound molecule can be encapsulated within the hydrophobic core of the cyclodextrin.[17] This forms an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble, effectively shuttling the drug into the aqueous phase.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high solubility and low toxicity.[15][20]
Caption: Mechanism of cyclodextrin solubility enhancement.
Protocol 3: Formulation with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or water. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Drug to Cyclodextrin Solution: Slowly add the powdered this compound to the cyclodextrin solution while vortexing or stirring vigorously. Alternatively, add a concentrated DMSO stock of the drug to the cyclodextrin solution. The molar ratio of cyclodextrin to drug often needs to be optimized, but starting with a 10:1 or higher molar excess of cyclodextrin is common.
-
Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure maximum complexation.
-
Filter and Use: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated drug. The clear filtrate is your working stock solution. The concentration of the solubilized drug should be confirmed analytically (e.g., via HPLC-UV).
B. Use of Surfactants
Causality: Surfactants, such as Tween® 80 or Solutol® HS-15, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC).[1][21] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, allowing them to be dispersed in the aqueous medium.[1] This is another effective method to increase the apparent solubility of a compound.
Considerations: Surfactants can have biological effects of their own and may interfere with certain assays or affect cell membrane integrity. Always run a vehicle control with the surfactant alone.
Summary Data & Reference Tables
The following tables provide key data to guide your experimental design. Note that data for the exact 4,4'-dichloro analog is limited; values are based on the closely related 1-(4-chlorobenzhydryl)piperazine and general principles for this chemical class.[4][5]
Table 1: Solubility of 1-(4-Chlorobenzhydryl)piperazine in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4][5] |
| Ethanol | ~25 mg/mL | [4][5] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [4][5] |
| Water | Slightly soluble / Insoluble | [22][23] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Principle of Action | Advantages | Disadvantages |
| Serial Dilution | Minimizes solvent shift shock | Simple, no extra reagents | May not be sufficient for very high concentrations or extremely insoluble compounds |
| pH Adjustment | Increases compound ionization and polarity | Highly effective for basic compounds, simple | Not compatible with most biological/cell-based assays |
| Cyclodextrin Complexation | Encapsulates hydrophobic drug in a soluble shell | High loading capacity, generally low toxicity, widely used in pharma | Requires optimization, can be costly, may alter drug-cell interaction kinetics |
| Surfactant Micelles | Partitions hydrophobic drug into micellar cores | Effective, relatively simple | Potential for cell toxicity or assay interference, requires vehicle controls |
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. uregina.ca [uregina.ca]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. scispace.com [scispace.com]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. jigspharma.com [jigspharma.com]
- 23. 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4 [m.chemicalbook.com]
Technical Support Center: Purification of 1-(4,4'-Dichlorobenzhydryl)piperazine
Welcome to the technical support guide for the post-synthesis purification of 1-(4,4'-Dichlorobenzhydryl)piperazine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this critical pharmaceutical intermediate. As a key building block in the synthesis of antihistamines like Cetirizine, achieving high purity is paramount for downstream applications and regulatory compliance.[1][2]
This guide moves beyond simple protocols to provide a deeper understanding of the purification strategy, empowering you to troubleshoot common issues and adapt methodologies to your specific experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude synthesis of this compound?
A: The impurity profile depends heavily on the synthetic route, but a common method involves the N-alkylation of piperazine with a 4,4'-dichlorobenzhydryl halide.[3] Key impurities to anticipate include:
-
Unreacted Piperazine: As piperazine is often used in excess to minimize bis-alkylation, it is a common impurity. Its high polarity and water solubility make it relatively easy to remove.[4][5]
-
Unreacted 4,4'-Dichlorobenzhydryl Chloride/Bromide: This starting material is non-polar and lacks basicity, a key difference that can be exploited during purification.
-
Bis-alkylation Product [1,4-bis(4,4'-Dichlorobenzhydryl)piperazine]: This by-product can form if the stoichiometry is not carefully controlled. It is a large, non-polar, and non-basic molecule, making it separable from the desired mono-substituted product.
-
Residual Solvents: Toluene, DMF, or acetonitrile are often used and must be removed.[3][6]
Q2: What is the most effective primary purification technique for this compound?
A: Acid-base extraction is unequivocally the most powerful and scalable initial purification step.[7][8] The rationale is based on the differential acid-base properties of the components in the crude mixture. The target compound has two basic nitrogen atoms in the piperazine ring, while the key impurities (unreacted benzhydryl halide, bis-alkylation product) are neutral. By treating the crude mixture with an aqueous acid (e.g., HCl), the desired product is protonated to form a water-soluble hydrochloride salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase. Subsequent neutralization of the aqueous layer regenerates the purified free base.[9]
Q3: What are the best solvents for recrystallizing this compound?
A: Recrystallization is an excellent secondary purification step to remove minor, structurally similar impurities. Based on solubility data and empirical evidence, effective solvent systems include:
-
Single Solvents: Ethanol or isopropanol are good choices. The compound has moderate solubility at room temperature and high solubility when heated.
-
Solvent/Anti-Solvent Systems: An ethanol/water or isopropanol/water system can be highly effective. The product is dissolved in the hot alcohol, and water is added dropwise until turbidity is observed, followed by cooling to induce crystallization.
-
Ethereal Solvents: For certain impurities, recrystallization from diethyl ether has been reported for similar structures.[10]
Q4: When should I consider using column chromatography?
A: Column chromatography should be reserved for situations where acid-base extraction and recrystallization fail to achieve the desired purity (>98% by HPLC).[1] This is typically necessary when dealing with impurities that have very similar basicity and solubility profiles to the target compound. It is a high-resolution technique but is less scalable and more costly. Common solvent systems (eluents) include mixtures of a non-polar solvent like hexane or dichloromethane with a polar solvent like ethyl acetate or methanol, often with a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to prevent peak tailing on the silica gel.[3][11]
Q5: How can I confirm the purity of my final product?
A: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a percentage purity value (e.g., >98.0%).[1][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (~ >1%).[13]
-
Melting Point: A sharp melting point range close to the literature value (e.g., 99-101 °C) is a good indicator of high purity. Impurities typically broaden and depress the melting range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[14]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield After Acid-Base Extraction | 1. Incomplete Protonation/Extraction: The pH of the aqueous acid was not low enough, or an insufficient number of extractions were performed. | Solution: Ensure the aqueous layer is acidic (pH 1-2) using litmus or a pH meter. Perform at least 2-3 extractions with the aqueous acid solution to ensure complete transfer of the basic product into the aqueous phase.[9] |
| 2. Incomplete Neutralization/Precipitation: The pH was not raised sufficiently to deprotonate the hydrochloride salt back to the free base. | Solution: Add base (e.g., 10% NaOH) until the aqueous layer is strongly basic (pH > 12). The free base is "sparingly soluble in aqueous buffers" and should precipitate if the concentration is high enough or become extractable into an organic solvent.[15] | |
| Final Product is an Oil or Fails to Crystallize | 1. Residual Solvent: Volatile organic solvents trapped within the product can act as a plasticizer, preventing crystallization. | Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all residual solvents. |
| 2. Persistent Impurities: Certain impurities can disrupt the formation of a stable crystal lattice. | Solution: If the product is oily despite being solvent-free, a secondary purification step is required. Attempt recrystallization from a different solvent system or proceed to column chromatography.[11] | |
| Purity is Still Low After Recrystallization | 1. Co-crystallization of Impurity: The selected solvent system is not discriminating enough between the product and a key impurity. | Solution: Change the recrystallization solvent to one with different polarity. For example, if you used isopropanol, try an ethyl acetate/hexane mixture. Employing a slower cooling rate can also improve selectivity. |
| 2. Impurity is Structurally Very Similar: The impurity has nearly identical solubility properties. | Solution: This is the primary scenario where column chromatography is necessary to achieve high purity due to its superior resolving power.[13] | |
| Emulsion Forms During Liquid-Liquid Extraction | 1. Vigorous Shaking: High shear forces can create a stable mixture of the organic and aqueous layers. | Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. |
| 2. High Concentration: Saturated solutions are more prone to forming emulsions. | Solution: Dilute both the organic and aqueous layers with their respective fresh solvents. | |
| 3. Breaking a Stubborn Emulsion: | Solution: Add a small amount of brine (saturated aq. NaCl). The increased ionic strength of the aqueous layer can help force the separation. Alternatively, the mixture can be filtered through a pad of Celite. |
Section 3: Detailed Experimental Protocols
Protocol 1: Primary Purification via Acid-Base Extraction
This protocol assumes the crude product is a residue dissolved in a water-immiscible organic solvent like toluene or dichloromethane (DCM) following the reaction work-up.
-
Initial Wash: Transfer the organic solution of the crude product to a separatory funnel. Wash with deionized water (2 x 10% of the organic volume) to remove excess piperazine and other water-soluble impurities.[3] Discard the aqueous washes.
-
Acidic Extraction: Extract the organic layer with 1 M hydrochloric acid (3 x 15% of the organic volume). After each extraction, drain the lower aqueous layer into a clean flask. Rationale: The basic this compound is protonated and forms a water-soluble salt, moving it from the organic to the aqueous phase.[7]
-
Organic Layer Wash (Optional): The original organic layer, which should now contain only neutral impurities, can be washed with brine, dried over sodium sulfate, and concentrated to isolate and analyze by-products if desired.
-
Aqueous Layer Wash: Combine all acidic aqueous extracts in the separatory funnel. "Back-wash" this combined aqueous layer with a fresh portion of organic solvent (e.g., DCM, 1 x 10% of the aqueous volume) to remove any trapped neutral impurities.[16] Discard this organic wash.
-
Neutralization and Precipitation: Cool the acidic aqueous solution in an ice bath. Slowly add 10% aqueous sodium hydroxide while stirring until the solution is strongly basic (pH > 12). A white solid, the purified free base, should precipitate.
-
Isolation: Stir the cold slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Final Wash and Drying: Wash the filter cake with copious amounts of cold deionized water to remove residual salts. Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Workflow Visualization: Purification Strategy
Caption: Decision workflow for purifying crude this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. jocpr.com [jocpr.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. US3697524A - Process for preparing 1,4-disubstituted piperazines - Google Patents [patents.google.com]
- 11. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing 1-(4,4'-Dichlorobenzhydryl)piperazine Concentration for IC50 Determination
Welcome to the technical support center for the characterization of 1-(4,4'-Dichlorobenzhydryl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting strategies for accurately determining the half-maximal inhibitory concentration (IC50) of this compound. Our goal is to equip you with the causal understanding behind experimental choices, ensuring your protocols are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound (CAS No: 27469-61-0) is a piperazine derivative. The piperazine ring is a common structure in many biologically active compounds.[1][2] This specific compound is often used as a synthetic intermediate or building block in the development of other molecules, including potential anticancer agents and antihistamines.[3][4] Its investigation often involves determining its cytotoxic or inhibitory effects on various cell lines.
Q2: What is an IC50 value and why is it a critical parameter?
A: The IC50 (Inhibitory Concentration 50) is a quantitative measure that indicates the concentration of a substance required to inhibit a specific biological process by 50%.[5][6][7] In cancer research, it typically refers to the concentration needed to reduce the viability of a cancer cell population by half compared to an untreated control.[5] This value is a cornerstone of dose-response analysis and is fundamental for evaluating the potency of a potential therapeutic agent.[5]
Q3: Why are my IC50 values for this compound inconsistent between experiments?
A: Inconsistent IC50 values are a common challenge in cell-based assays.[8] This variability can arise from multiple sources, including the compound's solubility and handling, the health and passage number of your cells, inconsistencies in cell seeding density, the specific viability assay used, and the method of data analysis.[8][9] Even minor deviations in protocol can lead to significant shifts in the calculated IC50.
Q4: The compound is described as a solid. How do I prepare it for a cell-based assay?
A: this compound is a crystalline powder that is sparingly soluble in aqueous solutions but has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[10][11][12][13] The standard and required practice is to first dissolve the compound in 100% DMSO to create a high-concentration primary stock solution. This stock is then serially diluted to create working solutions, which are subsequently diluted into the aqueous cell culture medium for your experiment. This two-step process is critical to prevent the compound from precipitating in your assay.
Troubleshooting Guide: From Flat Curves to Reliable Data
This section addresses specific issues you may encounter during your experiments. The underlying principle of IC50 determination is to generate a sigmoidal dose-response curve, which requires testing a range of concentrations that elicits a response from maximal effect (cell death/inhibition) to no effect.
Issue 1: Compound Solubility and Precipitation
You Observe: A cloudy or milky appearance in your culture wells after adding the compound, or your highest concentrations show lower-than-expected inhibition (a "hook" effect).
Causality: The compound has precipitated out of the aqueous culture medium. This is a frequent issue when the final concentration of the organic solvent (like DMSO) is too high or the compound's solubility limit is exceeded.[14] Precipitated compound is not bioavailable to the cells, leading to artificially low efficacy and an inaccurate IC50.
Solutions:
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is consistent across all treatments (including the vehicle control) and is non-toxic to your cells. A final concentration of ≤0.5% is generally recommended.
-
Prepare Intermediate Dilutions: Do not dilute your high-concentration DMSO stock directly into the media in one step. Perform serial dilutions in culture medium or PBS to create intermediate working stocks.
-
Vortex Dilutions: Thoroughly vortex or mix each dilution step to ensure homogeneity before adding it to the cells.
Issue 2: Poor Dose-Response Curve Shape
You Observe: Your plotted data does not form a classic 'S'-shaped (sigmoidal) curve. Instead, it might be flat, linear, or biphasic.
Causality: An improperly selected concentration range is the most common cause. To define the curve, you need data points that define both the top and bottom plateaus (0% and 100% inhibition).[14]
Solutions:
-
Scenario A: Curve is flat at or near 100% viability.
-
Problem: Your concentrations are too low.
-
Action: Perform a range-finding experiment using a wider, logarithmic concentration range (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This will help identify the concentration decade where the compound is active.
-
-
Scenario B: Curve is flat at or near 0% viability.
-
Problem: Your concentrations are too high.
-
Action: Extend your dilution series to include much lower concentrations to define the top plateau of the curve.
-
-
Scenario C: The curve never reaches <50% inhibition.
-
Problem: The compound may be weakly potent in your chosen cell line, or it may have reached its solubility limit before achieving 50% inhibition.[5][14]
-
Action: If solubility is not the issue, the IC50 is reported as "> [highest concentration tested]". You cannot extrapolate an IC50 value if the 50% inhibition mark is not crossed.[5]
-
Issue 3: High Variability and Large Error Bars
You Observe: Significant variability between technical replicates within the same experiment, leading to large error bars and poor curve fits (low R² value).
Causality: This points to technical inconsistencies in your assay setup. Cell-based assays are sensitive to variations in cell number and distribution.[15]
Solutions:
-
Optimize Cell Seeding: Ensure you have a single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before moving it to the incubator; this prevents cells from clumping in the center of the well.[15] The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase throughout the experiment.[9]
-
Mitigate Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which concentrates the media and the compound, altering the effective dose.[8] Avoid using the perimeter wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[15]
-
Pipetting Precision: Use calibrated pipettes and practice consistent technique, especially when performing serial dilutions. Small errors in dilution can propagate and skew the entire curve.
Workflow for Troubleshooting IC50 Experiments
Caption: Troubleshooting Decision Tree for IC50 Determination.
Protocols and Data Handling
Protocol 1: Stock Solution Preparation and Serial Dilution
This protocol provides a reliable method for preparing this compound for a cell-based assay.
Materials:
-
This compound powder (MW: 321.2 g/mol )
-
100% DMSO, sterile-filtered
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Appropriate cell culture medium
Procedure:
-
Prepare Primary Stock (e.g., 10 mM):
-
Weigh out 3.21 mg of the compound.
-
Dissolve it in 1 mL of 100% DMSO to create a 10 mM primary stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store this stock in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Perform Serial Dilutions (Example Scheme):
-
Prepare a set of sterile tubes labeled with your desired concentrations.
-
Perform serial dilutions in cell culture medium to create working solutions. It is crucial to ensure the final DMSO concentration remains constant and low. A common method is to first create a high-concentration working stock in media and then perform further dilutions.
-
Table 1: Example Serial Dilution Scheme for a 9-Point Dose-Response Curve
| Step | Starting Solution | Volume to Transfer | Diluent (Culture Medium) | Final Concentration | Final DMSO % (in well)* |
| 1 | 10 mM Stock (in DMSO) | 2 µL | 998 µL | 20 µM | 0.5% |
| 2 | 20 µM Solution | 500 µL | 500 µL | 10 µM | 0.5% |
| 3 | 10 µM Solution | 500 µL | 500 µL | 5 µM | 0.5% |
| 4 | 5 µM Solution | 500 µL | 500 µL | 2.5 µM | 0.5% |
| 5 | 2.5 µM Solution | 500 µL | 500 µL | 1.25 µM | 0.5% |
| 6 | 1.25 µM Solution | 500 µL | 500 µL | 0.625 µM | 0.5% |
| 7 | 0.625 µM Solution | 500 µL | 500 µL | 0.313 µM | 0.5% |
| 8 | 0.313 µM Solution | 500 µL | 500 µL | 0.156 µM | 0.5% |
| 9 | Vehicle Control | 2 µL (of 100% DMSO) | 998 µL | 0 µM | 0.5% |
*Assumes a 1:1 dilution when adding 100 µL of this solution to 100 µL of cells in a well.
Protocol 2: General Workflow for IC50 Determination via MTT Assay
This workflow outlines the key steps for a typical cytotoxicity assay.
Caption: Standard Experimental Workflow for an MTT-based IC50 Assay.
Data Analysis and Interpretation
Accurate IC50 calculation is as critical as the wet-lab experiment itself.
-
Data Normalization: Raw absorbance or fluorescence values must be normalized to represent percent inhibition.[5]
-
0% Inhibition Control (Max Signal): This is your "vehicle control" (cells treated with media + DMSO only). Its value represents 100% cell viability.
-
100% Inhibition Control (Min Signal): This can be media alone (no cells) or cells treated with a known cytotoxic agent to establish the baseline.
-
Calculation: % Viability = (Abs_sample - Abs_min) / (Abs_max - Abs_min) * 100. The % Inhibition is 100 - % Viability.
-
-
Plotting the Data: The dose-response curve should be plotted with the inhibitor concentration on the x-axis (using a logarithmic scale) and the normalized response (% inhibition) on the y-axis.[16][17]
-
Curve Fitting: The IC50 is determined by fitting the data to a non-linear regression model.[16] The most common model is the four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve with a variable slope.[17][18]
An IC50 value is not an absolute constant; it is highly dependent on the experimental conditions, including the cell line used and the duration of compound exposure.[5][7] Therefore, it is crucial to report these conditions alongside your calculated IC50 value for the data to be reproducible and interpretable.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. clyte.tech [clyte.tech]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. innospk.com [innospk.com]
- 12. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]
- 13. 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4 [m.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. marinbio.com [marinbio.com]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(4,4'-Dichlorobenzhydryl)piperazine in Solution
Welcome to the technical support center for 1-(4,4'-Dichlorobenzhydryl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. This resource will help you understand its stability profile, anticipate potential challenges, and design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by solvent choice, pH, temperature, light exposure, and the presence of oxidizing agents. As a derivative of piperazine, the molecule's two nitrogen atoms in the piperazine ring are susceptible to oxidation and pH-dependent reactions. The benzhydryl group may also be subject to certain degradation pathways.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare stock solutions in high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. It is crucial to use solvents with low water content to minimize hydrolysis.
Q3: How should I store solutions of this compound?
A3: Solutions should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and moisture ingress. To protect the compound from photodegradation, use amber vials or wrap the vials in aluminum foil. For long-term storage, it is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
Q4: Is this compound susceptible to hydrolysis?
A4: While specific data for this compound is limited, piperazine and its derivatives can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. It is generally recommended to avoid storing aqueous solutions for extended periods. If aqueous buffers are necessary for your experiment, prepare them fresh and use them as quickly as possible.
Q5: Can I expect degradation products in my experiments?
A5: Yes, depending on your experimental conditions, you may encounter degradation products. Potential degradation pathways include oxidation of the piperazine ring, hydrolysis, and photodegradation. It is essential to use a stability-indicating analytical method to separate and quantify the parent compound from any potential degradants.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: I am observing a rapid loss of my compound in an aqueous buffer.
-
Question: Why is my this compound degrading in an aqueous solution?
-
Answer: The piperazine ring is susceptible to degradation in aqueous media, a process that can be accelerated by non-neutral pH and the presence of metal ions. We do not recommend storing aqueous solutions for more than one day[1].
-
Recommendation: Prepare fresh aqueous solutions for each experiment. If possible, minimize the time the compound is in the aqueous buffer. Consider preparing a concentrated stock solution in DMSO and diluting it into the aqueous buffer immediately before use.
-
Issue 2: My analytical results show variable concentrations of the compound between replicates.
-
Question: What could be causing inconsistent results in my analytical measurements?
-
Answer: Inconsistent results can stem from several factors, including solution instability, adsorption to container surfaces, or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Solution Stability: Ensure your stock solution is fresh and has been stored correctly. If you are using diluted solutions, prepare them fresh from a stock solution for each experiment.
-
Adsorption: this compound is a lipophilic molecule and may adsorb to certain plastics. Use glass or polypropylene vials and pipette tips.
-
Analytical Method: Verify that your analytical method is validated for precision and accuracy. Ensure proper mixing of solutions before analysis.
-
-
Issue 3: I see an increasing number of unknown peaks in my chromatogram over time.
-
Question: What are these additional peaks appearing in my HPLC analysis?
-
Answer: The appearance of new peaks over time is a strong indication of compound degradation. These peaks represent degradation products.
-
Actionable Advice: To identify the cause, you can perform a forced degradation study. This involves exposing your compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help you understand the degradation profile and develop a stability-indicating analytical method.
-
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a stable stock solution of this compound.
-
Materials:
-
This compound solid
-
Anhydrous DMSO or DMF
-
Calibrated analytical balance
-
Volumetric flask (glass, Class A)
-
Sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound solid.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the anhydrous solvent (DMSO or DMF) to the flask.
-
Sonicate the mixture for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add the solvent to the mark.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Aliquot the stock solution into amber glass vials for storage at -20°C or below.
-
Protocol 2: General Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.[2][3][4][5]
-
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and NaOH solution. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
-
Analysis: Analyze the stressed samples at different time points using a suitable HPLC method. Compare the chromatograms of the stressed samples to a control sample to identify degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Container | Light Protection | Maximum Recommended Storage |
| Stock Solution | Anhydrous DMSO/DMF | -20°C or -80°C | Glass, tightly sealed | Amber vial or foil-wrapped | Long-term (months to years) |
| Working Solution | Organic Solvent | 2-8°C | Glass or polypropylene | Amber vial or foil-wrapped | Short-term (days to weeks) |
| Aqueous Solution | Buffer | 2-8°C | Glass or polypropylene | Amber vial or foil-wrapped | < 24 hours[1] |
Visualizations
Experimental Workflow for a Stability Study
Caption: Workflow for a forced degradation study.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of the compound.
References
dealing with poor signal in analytical detection of dichlorobenzhydrylpiperazine
Welcome to the technical support center for the analytical detection of dichlorobenzhydrylpiperazine and its analogues. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal integrity during their analytical experiments. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your troubleshooting process.
Part 1: Troubleshooting Guide
This section tackles the most frequent and frustrating issues encountered during the analysis of dichlorobenzhydrylpiperazine, such as poor signal-to-noise, complete signal loss, or inconsistent results.
Question 1: Why am I seeing no peak or a very weak signal for my dichlorobenzhydrylpiperazine sample?
Answer: Complete signal loss or a drastic reduction in intensity is a critical issue that can stem from multiple sources, ranging from the sample preparation stage to the final detection. A systematic approach is essential to pinpoint the cause.
Logical Troubleshooting Workflow
Below is a diagnostic workflow to systematically identify the root cause of a weak or absent signal.
Caption: Troubleshooting workflow for weak or absent analytical signal.
Potential Causes & Solutions
1. Sample Preparation & Stability Issues:
-
Cause: Dichlorobenzhydrylpiperazine may have degraded during sample preparation or storage. Piperazine derivatives can be susceptible to specific pH conditions, light, or oxidative stress.[1][2] A stability-indicating method is crucial to ensure you are measuring the intact drug.[2][3]
-
Solution:
-
Verify Stability: Prepare a sample and analyze it immediately, then re-analyze after several hours at room temperature and/or refrigerated. A decreasing signal indicates instability.
-
Control pH: Ensure the pH of your sample and extraction solvents is compatible with the analyte's stability.
-
Minimize Exposure: Protect samples from light using amber vials and work expeditiously.
-
2. Chromatographic Problems (HPLC/LC-MS):
-
Cause: The analyte is not eluting from the column properly or is co-eluting with a severely interfering substance. This can be due to an incorrect mobile phase, a degraded column, or an incompatible sample solvent.[4][5]
-
Solution:
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.[4] Injecting a sample in a strong solvent can cause the peak to broaden severely or even split, leading to a low apparent signal.
-
Column Health: Flush the column with a strong solvent (as recommended by the manufacturer) to remove contaminants. If performance does not improve, the column may be degraded and require replacement.[6]
-
Mobile Phase: Double-check the preparation of your mobile phase, including pH and composition. For piperazines, which are basic, using a mobile phase with an appropriate pH is critical for good peak shape.[7]
-
3. Mass Spectrometer Ionization & Detection Issues (LC-MS/MS):
-
Cause: Severe ion suppression is a common culprit in LC-MS analysis.[8][9] This occurs when co-eluting components from the sample matrix (e.g., salts, lipids, proteins) compete with the analyte for ionization in the MS source, drastically reducing its signal.[9]
-
Solution:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis. Transition from a simple "Dilute and Shoot" or Protein Precipitation (PPT) method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[10]
-
Optimize Chromatography: Adjust your gradient to better separate the dichlorobenzhydrylpiperazine peak from the "matrix zone" where most interferences elute (typically early in the run).
-
Check Ion Source: A contaminated ion source (capillary, skimmer cone) will reduce the efficiency of ion generation and transmission for all analytes. Follow the manufacturer's protocol for cleaning the ion source.[11]
-
Question 2: My baseline is very noisy, making it difficult to integrate the peak for dichlorobenzhydrylpiperazine. What can I do?
Answer: A high baseline noise compromises the signal-to-noise ratio (S/N), which directly impacts your limit of detection (LOD) and quantification (LOQ).[12] Sources of noise can be chemical, electronic, or environmental.
Troubleshooting High Baseline Noise
| Potential Cause | Diagnostic Check | Solution |
| Contaminated Mobile Phase/Solvents | Prepare fresh, HPLC or MS-grade solvents and mobile phase. Filter all aqueous phases. | Use only high-purity solvents. Degas the mobile phase thoroughly using an inline degasser or sonication to remove dissolved gases, which can cause bubbles.[5] |
| HPLC Pump/System Issues | Monitor the system pressure. Fluctuations or ripples can indicate pump seal failure or leaks. | Purge the pump to remove air bubbles. If pressure remains unstable, inspect check valves and seals for wear and replace if necessary. Check all fittings for leaks.[13] |
| Detector/MS Instability | UV Detector: Note the lamp's age/hours. A failing lamp can cause erratic output.[4]MS Detector: Observe the total ion chromatogram (TIC) of a constant infusion of solvent. Spikes or high background indicate contamination or electronic noise. | UV Detector: Replace the detector lamp.MS Detector: Clean the ion source. Ensure a stable supply of high-purity nitrogen gas. Perform a system "steam clean" or bake-out as recommended by the manufacturer to remove contaminants.[11] |
| Dirty Flow Cell (UV Detector) | Flush the system with a sequence of solvents, such as isopropanol, to clean the flow cell. | If flushing does not resolve the noise, the flow cell may need to be removed and cleaned manually or replaced.[4] |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method development and best practices for dichlorobenzhydrylpiperazine analysis.
FAQ 1: What is the best analytical technique for dichlorobenzhydrylpiperazine: HPLC-UV, GC-MS, or LC-MS/MS?
Answer: The choice depends on your required sensitivity, selectivity, and the complexity of your sample matrix.
-
HPLC-UV/DAD: This is a robust and widely available technique suitable for quantification at higher concentrations (e.g., in bulk drug substance or pharmaceutical formulations).[14][15] Its primary limitation is lower sensitivity and potential interference from co-eluting impurities that also absorb UV light. A specific HPLC method for a related compound, 1-(2, 3-dichlorophenyl) piperazine, uses a C18 column with a phosphate buffer/acetonitrile mobile phase and UV detection at 254 nm.[7]
-
GC-MS: Gas chromatography is excellent for volatile and semi-volatile compounds.[16][17] However, many piperazine derivatives are not sufficiently volatile or thermally stable for direct GC analysis and may require a derivatization step to improve their chromatographic properties.[18][19] This adds complexity to sample preparation but can yield high sensitivity.
-
LC-MS/MS: This is the gold standard for quantifying low levels of dichlorobenzhydrylpiperazine in complex biological matrices (e.g., plasma, urine, tissue).[18][20] Its exceptional sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), allow it to distinguish the analyte from matrix interferences.[20][21]
FAQ 2: How can I effectively remove matrix interferences during sample preparation?
Answer: Effective sample preparation is the most critical step for avoiding signal suppression and ensuring accurate quantification, especially in LC-MS/MS.[10][12]
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, inexpensive. | Non-selective; leaves salts, phospholipids, and other small molecules that cause significant matrix effects.[10] | Initial screening; high concentration samples. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids (e.g., aqueous sample and an organic solvent) based on its solubility. | More selective than PPT; can remove salts and some polar interferences. | Can be labor-intensive; requires solvent evaporation/reconstitution; can form emulsions.[10] | Cleaner extracts than PPT; suitable for moderately complex samples. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Highly selective; provides the cleanest extracts and significantly reduces matrix effects. Can concentrate the analyte. | More complex method development; higher cost per sample.[22] | Low-level quantification in complex matrices (e.g., plasma, tissue). |
Sample Preparation Workflow Diagram
Caption: Overview of common sample preparation techniques.
FAQ 3: I suspect ion suppression is affecting my LC-MS/MS results. How do I confirm and mitigate this?
Answer: Confirming and quantifying matrix effects is a required part of method validation according to regulatory guidance.[9] The standard approach is the post-extraction spike experiment.
Protocol: Evaluating Matrix Factor (MF)
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final mobile phase or reconstitution solvent.
-
Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma with no drug) through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spike Sample): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure.
-
-
Analyze and Calculate:
Strategies for Mitigation
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., dichlorobenzhydrylpiperazine-d8) is chemically identical to the analyte and will experience the same degree of ion suppression, allowing for accurate correction of the signal.[21]
-
Matrix-Matched Calibration: Prepare your calibration standards in the same blank biological matrix as your samples. This ensures that the standards and samples experience similar matrix effects, improving accuracy.[23]
-
Dilute the Sample: If sensitivity allows, simply diluting the sample extract can reduce the concentration of interfering matrix components below the level where they cause significant suppression.[24]
References
- 1. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ijsdr.org [ijsdr.org]
- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. labcompare.com [labcompare.com]
- 7. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. eijppr.com [eijppr.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. pharmascholars.com [pharmascholars.com]
- 15. One moment, please... [jddtonline.info]
- 16. benchchem.com [benchchem.com]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 18. mdpi.com [mdpi.com]
- 19. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. agilent.com [agilent.com]
- 21. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 22. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. archimer.ifremer.fr [archimer.ifremer.fr]
- 24. Matrix effect during the membrane-assisted solvent extraction coupled to liquid chromatography tandem mass spectrometry for the determination of a variety of endocrine disrupting compounds in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Background Noise in Assays Featuring 1-(4,4'-Dichlorobenzhydryl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high background noise in assays involving 1-(4,4'-Dichlorobenzhydryl)piperazine and structurally related compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues effectively.
Understanding the Culprit: Properties of this compound
This compound, also known as p-Chlorobenzhydryl piperazine, is a chemical intermediate often used in the synthesis of various pharmaceutical agents, including antihistamines and antipsychotics.[1][2][3] Its chemical structure, characterized by a piperazine ring attached to a dichlorobenzhydryl group, imparts specific properties that can contribute to high background noise in sensitive assays.
| Property | Value/Description | Implication for Assays |
| Molecular Formula | C₁₇H₁₉Cl₂N₂ | |
| Molecular Weight | 322.26 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.[4][5] | Potential for precipitation in aqueous assay buffers if not properly dissolved, leading to light scatter and increased background. |
| Structure | Contains a hydrophobic dichlorobenzhydryl group and a basic piperazine ring. | The hydrophobic nature can lead to non-specific binding to plasticware and other assay components. The piperazine moiety can engage in charge-based interactions. |
| Purity | Typically >98% | [1] Impurities from synthesis could be a source of interfering signals. |
The inherent hydrophobicity of the dichlorobenzhydryl moiety is a primary driver for non-specific binding to assay plates, beads, and proteins, which is a frequent cause of elevated background signals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common issues encountered when using this compound in various assay formats.
Category 1: General Assay Setup & Compound Handling
Question 1: My blank wells (containing all assay components except my target) have high background signal. What is the likely cause?
High background in blank wells almost always points to a systemic issue with one or more of the assay components or their interaction with the assay plate.
Answer:
This is a classic case of reagent or buffer contamination, or non-specific binding of a detection molecule to the plate surface. With a hydrophobic compound like this compound, precipitation or aggregation can also be a factor.
Troubleshooting Workflow: Identifying the Source of Background
Caption: Troubleshooting workflow for high background in blank wells.
Step-by-Step Protocol: Isolating the Source of Background Noise
-
Reagent Check:
-
Compound Solubility Check:
-
Prepare your highest concentration of this compound in the final assay buffer.
-
Visually inspect for any cloudiness or precipitate.
-
Measure the absorbance at 600 nm; an elevated reading indicates aggregation.
-
-
Plate Binding Check:
-
To a well containing only assay buffer, add your detection antibody or fluorescent probe.
-
Incubate for the standard assay time and wash as per the protocol.
-
A high signal indicates direct binding of the detection reagent to the plate.
-
Category 2: Immunoassays (e.g., ELISA, HTRF)
Question 2: I'm using this compound as a competitor in an immunoassay, and I'm seeing high background signal across the plate. How can I improve my signal-to-noise ratio?
High background in immunoassays is often due to non-specific binding of antibodies or the compound itself to the plate surface or other proteins.[8][9]
Answer:
The key is to optimize your blocking and washing steps and to consider the composition of your assay buffer to minimize these unwanted interactions.
Core Strategies to Reduce Non-Specific Binding:
-
Blocking Buffer Optimization: The purpose of a blocking buffer is to occupy all potential non-specific binding sites on the microplate.[10]
-
Increase Concentration: If using a standard blocker like Bovine Serum Albumin (BSA), try increasing the concentration from 1% to 3-5%.
-
Alternative Blockers: Consider using non-protein-based blockers or blockers from a different species if you suspect cross-reactivity.
-
-
Washing Procedure Enhancement: Inadequate washing is a common reason for high background.[10]
-
Assay Buffer Additives: Modifying your assay buffer can create a less favorable environment for non-specific binding.
Protocol: Optimizing a Washing Protocol for Immunoassays
-
Prepare Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing 0.05% Tween-20.
-
Aspiration: After incubation, aspirate the contents of the wells completely.
-
First Wash: Immediately add at least 300 µL of wash buffer to each well of a 96-well plate.
-
Soak Time (Optional but Recommended): Allow the wash buffer to soak in the wells for 30-60 seconds. This can be more effective than a quick rinse.
-
Aspiration: Aspirate the wash buffer.
-
Repeat: Repeat steps 3-5 for a total of 4-5 wash cycles.
-
Final Wash: After the final aspiration, tap the inverted plate gently on a clean paper towel to remove any residual buffer before adding the next reagent.
Category 3: Fluorescence-Based Assays (e.g., Fluorescence Polarization)
Question 3: In my fluorescence polarization (FP) assay, the baseline polarization (mP) of my fluorescent tracer is high, even without the binding partner. What could be causing this?
A high baseline mP in an FP assay suggests that your fluorescent tracer's rotation is already hindered, which reduces the dynamic range of your assay.
Answer:
This issue can stem from several sources: the tracer binding non-specifically to the plate, aggregation of the tracer, or interference from this compound if it has intrinsic fluorescence.
Troubleshooting High Baseline Polarization
Caption: Decision tree for troubleshooting high baseline mP in FP assays.
Key Considerations for FP Assays:
-
Microplate Choice: Standard polystyrene plates can bind to hydrophobic molecules and fluorescent tracers. Always use black, non-binding surface (NBS) or low-binding plates for FP assays to minimize this interaction.[13]
-
Buffer Composition: Avoid using BSA in your FP assay buffer, as it is a large protein that can bind to some fluorophores, thereby increasing the baseline polarization and reducing the assay window.[13] Consider using alternative carriers like bovine gamma globulin (BGG) if a protein additive is necessary.
-
Compound Autofluorescence: Check if this compound itself fluoresces at the excitation and emission wavelengths of your tracer. To do this, run a control plate with just the compound in assay buffer and measure the fluorescence. If it is fluorescent, you may need to select a different tracer with a spectral profile that does not overlap.[6]
-
Signal Intensity: Ensure that your fluorescence intensity is well above the background noise. Low signal-to-noise ratios can lead to artificially high and variable polarization readings.[14][15] Make sure the signal is at least 20-fold higher than the no-fluorophore background.[15]
Reference List
-
Reduction of non-specific binding in immunoassays requiring long incubations. PubMed Central. --INVALID-LINK--
-
Reduction of non-specific binding in immunoassays requiring long incubations. SpringerLink. --INVALID-LINK--
-
How to eliminate non-specific binding? AAT Bioquest. --INVALID-LINK--
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. --INVALID-LINK--
-
Reduction of non-specific binding in immunoassays. Google Patents. --INVALID-LINK--
-
1-(4-Chlorobenzhydryl)piperazine Product Information. Cayman Chemical. --INVALID-LINK--
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. --INVALID-LINK--
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. --INVALID-LINK--
-
Making sense of fluorescent polarization measurements. ResearchGate. --INVALID-LINK--
-
FACEing Advances: Single-Pixel Complex-Field Microscopy Beyond Visible. SPIE. --INVALID-LINK--
-
Fluorescence polarization mP values in enzyme assay randomly go up or down, what's wrong? ResearchGate. --INVALID-LINK--
-
Troubleshooting high background noise in 2-Oxoglutaric Acid fluorometric assays. BenchChem. --INVALID-LINK--
-
Causes Of High Background In ELISA Tests and How to Solve Them. Caltag Medsystems. --INVALID-LINK--
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. --INVALID-LINK--
-
How to Reduce Background Noise in ELISA Assays. Patsnap Synapse. --INVALID-LINK--
-
Improving the Signal-to-Noise Ratio. Chemistry LibreTexts. --INVALID-LINK--
-
What troubleshooting is recommended if the background signal is very high? PCR Biosystems. --INVALID-LINK--
-
1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound. --INVALID-LINK--
-
1-(4-Chlorobenzhydryl)piperazine | Biochemical Reagent. MedChemExpress. --INVALID-LINK--
-
1-(4-Chlorobenzhydryl)piperazine. Chem-Impex. --INVALID-LINK--
-
Piperazine. Wikipedia. --INVALID-LINK--
-
Exploring 1-(4-Chlorobenzhydryl)piperazine: Properties, Applications, and Manufacturing Excellence. --INVALID-LINK--
-
1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4): Chemical Properties and Uses. --INVALID-LINK--
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. --INVALID-LINK--
-
Optimizing Signal to Noise Ratio. YouTube. --INVALID-LINK--
-
1-(4-Chlorobenzhydryl)piperazine technical grade, 90%. Sigma-Aldrich. --INVALID-LINK--
-
DeepFluoNet: A Novel Deep Learning Framework for Enhanced Analysis of Fluorescence Microscopy Data. MDPI. --INVALID-LINK--
-
1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4. ChemicalBook. --INVALID-LINK--
-
Optimal design for high-throughput screening via false discovery rate control. PubMed. --INVALID-LINK--
-
How to Reduce Background Noise in IHC. AZoLifeSciences. --INVALID-LINK--
-
Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma. --INVALID-LINK--
-
The Role of 1-(4-Chlorobenzhydryl)piperazine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Examples of background noises: (a) biological background from a... ResearchGate. --INVALID-LINK--
-
1-(4-Chlorobenzhydryl)piperazine. Cayman Chemical. --INVALID-LINK--
-
1-(4-Chlorophenyl)piperazine. ChemBK. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. jigspharma.com [jigspharma.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 1-(4,4'-Dichlorobenzhydryl)piperazine
Welcome to the technical support center for the synthesis of 1-(4,4'-Dichlorobenzhydryl)piperazine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this critical pharmaceutical intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the primary challenge?
A1: The most prevalent method is the direct N-alkylation of piperazine with 4,4'-dichlorobenzhydryl chloride. This reaction, while straightforward in principle, presents a significant selectivity challenge. The core issue lies in controlling the reaction to favor mono-alkylation. Because piperazine has two reactive secondary amine groups, the initial product, this compound, can react further with another molecule of the electrophile to form the undesired N,N'-bis(4,4'-dichlorobenzhydryl)piperazine byproduct.[1][2] The bulky nature of the dichlorobenzhydryl group offers some steric hindrance, but over-alkylation remains a primary concern, especially during scale-up.
Q2: How can I minimize the formation of the di-substituted byproduct?
A2: There are two primary strategies to enhance selectivity for the mono-substituted product:
-
Use of Excess Piperazine: Employing a large stoichiometric excess of piperazine (typically 5 to 10 equivalents) is the most common industrial approach.[1] This statistically favors the reaction of the 4,4'-dichlorobenzhydryl chloride with an unreacted piperazine molecule over the already substituted product.[1][3]
-
Protecting Group Strategy: For higher purity requirements, especially in smaller-scale lab settings, using a mono-protected piperazine like N-Boc-piperazine is highly effective. The tert-butoxycarbonyl (Boc) group blocks one nitrogen, directing the alkylation to the free secondary amine. The Boc group can then be removed under acidic conditions to yield the desired product. This multi-step process is often cleaner but less atom-economical for large-scale production.[2][3]
Q3: What are the recommended solvents and bases for this reaction?
A3: Common solvents include toluene, acetonitrile, and dichloromethane (DCM).[1][4] Toluene is often favored in industrial settings due to its higher boiling point, which can facilitate reaction completion, and its ease of removal. A weak inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is typically used to scavenge the hydrochloric acid (HCl) generated during the reaction.[4][5] The use of a strong base is generally avoided as it can promote side reactions. The base also helps to maintain the nucleophilicity of the piperazine.
Q4: What analytical techniques are suitable for monitoring this reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring of the reaction progress in a lab setting. By spotting the starting material, the reaction mixture, and a co-spot, you can visualize the consumption of the 4,4'-dichlorobenzhydryl chloride and the appearance of the product and byproducts. For more quantitative analysis, especially for purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the Desired Mono-Substituted Product
| Symptom | Potential Cause | Troubleshooting Action & Scientific Rationale |
| Significant amount of di-substituted byproduct observed (e.g., by TLC/HPLC). | Insufficient excess of piperazine or too rapid addition of the electrophile. | Increase the excess of piperazine to 5-10 equivalents. This leverages Le Châtelier's principle and probability to favor the reaction with the more abundant unreacted piperazine. Add the 4,4'-dichlorobenzhydryl chloride solution dropwise over an extended period. Slow addition maintains a low instantaneous concentration of the electrophile, reducing the likelihood of a second alkylation on the already-formed product.[1][3] |
| Reaction stalls; starting material remains after prolonged reaction time. | 1. Ineffective base or insufficient quantity. 2. Low reaction temperature. 3. Deactivated catalyst (if used). | 1. Ensure the base is anhydrous and finely powdered. Clumped or hydrated base has lower surface area and reactivity. Use at least 2 equivalents to neutralize the generated HCl and maintain a basic environment. 2. Increase the reaction temperature. Gently refluxing in a solvent like toluene can provide the necessary activation energy to drive the reaction to completion. Monitor for byproduct formation, as higher temperatures can sometimes decrease selectivity. 3. If using a phase-transfer catalyst like KI, ensure it is fresh and dry. Potassium iodide can facilitate the reaction by in-situ formation of the more reactive benzhydryl iodide (Finkelstein reaction).[4] |
Problem 2: Difficulty in Product Purification and Isolation
| Symptom | Potential Cause | Troubleshooting Action & Scientific Rationale |
| Product is an oil and does not crystallize. | Presence of impurities (e.g., solvent, di-substituted byproduct) that inhibit crystallization. | Perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., toluene) and extract with dilute aqueous HCl. The basic mono- and di-substituted piperazines will move to the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind. Neutralize the aqueous layer with NaOH to precipitate the free bases. The mono-substituted product often has different solubility properties than the di-substituted one, which may allow for selective precipitation or extraction.[4][7] |
| Product is contaminated with the di-substituted byproduct after crystallization. | Similar crystallization properties of the mono- and di-substituted products. | Utilize column chromatography. If crystallization is ineffective, purification via silica gel column chromatography is a reliable, albeit less scalable, option. A gradient elution system, for instance starting with hexane/ethyl acetate and gradually increasing polarity with methanol, can effectively separate the less polar di-substituted product from the more polar mono-substituted product.[5][8] |
| Formation of a stable emulsion during aqueous workup. | High concentration of piperazine salts acting as surfactants. | Add a saturated brine solution (NaCl). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of the organic components in the aqueous layer. |
Experimental Protocol: Optimized Synthesis via Excess Piperazine
This protocol is optimized for selectivity and scalability, focusing on the direct alkylation method.
Materials:
-
4,4'-Dichlorobenzhydryl chloride (1.0 eq)
-
Piperazine, anhydrous (6.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)
-
Potassium Iodide (KI) (0.1 eq, optional catalyst)
-
Toluene, anhydrous
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Sodium Hydroxide (NaOH), 30% aqueous solution
Procedure:
-
Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add piperazine (6.0 eq), potassium carbonate (2.5 eq), potassium iodide (0.1 eq), and toluene.
-
Initial Heating: Heat the stirred suspension to 80°C to ensure the dissolution of piperazine.[4]
-
Electrophile Addition: Dissolve 4,4'-Dichlorobenzhydryl chloride (1.0 eq) in toluene and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature at 80-85°C.
-
Reaction: After the addition is complete, continue to stir the mixture at reflux for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting benzhydryl chloride is consumed.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove potassium carbonate and other inorganic salts. Wash the filter cake with toluene.
-
Workup - Acid Extraction: Combine the filtrates and wash with water. Extract the toluene layer with 2M aqueous HCl. The product will move to the aqueous layer.
-
Isolation: Separate the aqueous layer and cool it in an ice bath. Slowly add 30% aqueous NaOH with vigorous stirring until the pH is >12. The product will precipitate as a white solid.
-
Purification: Stir the suspension for 1-2 hours in the cold. Filter the solid product, wash thoroughly with deionized water until the washings are neutral, and dry under vacuum at 50°C.[7]
Visualizing the Synthesis and Troubleshooting
The following diagrams illustrate the core reaction pathway and a decision tree for troubleshooting common issues.
Caption: Primary reaction pathway and formation of the main byproduct.
Caption: Decision tree for troubleshooting low yield and purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine | lookchem [lookchem.com]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of 1-(4,4'-Dichlorobenzhydryl)piperazine and 1-(4-Chlorobenzhydryl)piperazine
This guide provides a comprehensive framework for comparing the cytotoxic profiles of two closely related benzhydrylpiperazine derivatives: 1-(4,4'-Dichlorobenzhydryl)piperazine and 1-(4-Chlorobenzhydryl)piperazine. Given the nascent state of publicly available, direct comparative data, this document is structured as a forward-looking experimental guide. It offers researchers, scientists, and drug development professionals a robust methodology to elucidate the structure-activity relationship (SAR) concerning mono- versus di-halogenation on the benzhydryl moiety of this chemical scaffold.
The piperazine ring is a significant pharmacophore present in a wide array of biologically active compounds, including anticancer, antifungal, and antipsychotic agents.[1] Derivatives of benzhydrylpiperazine, in particular, have demonstrated notable antimicrobial and anticancer activities.[1][2] Understanding how subtle structural modifications, such as the addition of a second chlorine atom, impact their cytotoxic potential is crucial for the rational design of more potent and selective therapeutic agents.
The Central Hypothesis: The Impact of Di-Halogenation on Cytotoxicity
Our central hypothesis is that the addition of a second chlorine atom to the benzhydryl group, yielding this compound, will result in a measurable increase in cytotoxicity across various cancer cell lines compared to its mono-chlorinated analog, 1-(4-Chlorobenzhydryl)piperazine. This hypothesis is predicated on the following principles:
-
Increased Lipophilicity: The addition of a second chlorine atom is expected to increase the overall lipophilicity of the molecule. This could enhance its ability to cross the cell membrane, leading to higher intracellular concentrations and greater target engagement.
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms may alter the electronic distribution of the benzhydryl moiety, potentially influencing its binding affinity to a biological target.
-
Steric Hindrance: The presence of a second chlorine atom introduces additional steric bulk, which could either enhance or hinder the molecule's interaction with its target, depending on the topology of the binding site.
This guide outlines the experimental protocols necessary to test this hypothesis rigorously.
Proposed Experimental Workflow for Comparative Cytotoxicity Analysis
To ensure a comprehensive and reliable comparison, a multi-assay approach is recommended. This will involve assessing cell viability through metabolic activity and cell membrane integrity.
Caption: Experimental workflow for comparing the cytotoxicity of the two piperazine derivatives.
Cell Line Selection
Based on previous studies on benzhydrylpiperazine derivatives, the following cancer cell lines are recommended for initial screening[1][2][3][4]:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HCT-116: Human colorectal carcinoma cell line.
-
HUH-7: Human hepatocellular carcinoma cell line.[2]
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells with active metabolism convert MTT into a purple formazan product.[7]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Selected cancer cell lines
-
Culture medium
-
Test compounds: this compound and 1-(4-Chlorobenzhydryl)piperazine
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[9][10] Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations should range from approximately 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere at 37°C.[5][9]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6][7]
Detailed Experimental Protocol: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[10][11] It is a reliable method for determining cytotoxicity by quantifying cell membrane integrity.[10][12]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Selected cancer cell lines
-
Culture medium
-
Test compounds
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Controls: For each condition, set up the following controls:
-
Supernatant Collection: Centrifuge the 96-well plate at 1000 RPM for 5 minutes.[14] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[13][14]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12][13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract the background.[13]
Data Analysis and Presentation
The results from the cytotoxicity assays should be used to calculate the half-maximal inhibitory concentration (IC₅₀) for each compound at each time point. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
Data should be summarized in a table similar to the one below:
| Compound | Cell Line | Assay | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| 1-(4-Chlorobenzhydryl)piperazine | MCF-7 | MTT | |||
| LDH | |||||
| HCT-116 | MTT | ||||
| LDH | |||||
| HUH-7 | MTT | ||||
| LDH | |||||
| This compound | MCF-7 | MTT | |||
| LDH | |||||
| HCT-116 | MTT | ||||
| LDH | |||||
| HUH-7 | MTT | ||||
| LDH |
Structure-Activity Relationship and Mechanistic Insights
A comparison of the IC₅₀ values will provide a quantitative measure of the difference in cytotoxicity between the mono- and di-chlorinated compounds. If the di-chlorinated analog consistently exhibits lower IC₅₀ values, it would support the hypothesis that the addition of a second chlorine atom enhances cytotoxic activity.
Caption: Hypothesized structure-activity relationship leading to increased cytotoxicity.
Further investigations could explore the underlying mechanism of cell death (apoptosis vs. necrosis) induced by these compounds using techniques such as flow cytometry with Annexin V/Propidium Iodide staining.
Conclusion
This guide provides a detailed and scientifically rigorous framework for comparing the cytotoxicity of this compound and 1-(4-Chlorobenzhydryl)piperazine. By following the outlined protocols, researchers can generate reliable and reproducible data to elucidate the structure-activity relationship of halogenation on the benzhydrylpiperazine scaffold. The insights gained from such studies will be invaluable for the future design and development of novel therapeutic agents with enhanced potency and selectivity.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 3. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(4,4'-Dichlorobenzhydryl)piperazine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative determination of 1-(4,4'-Dichlorobenzhydryl)piperazine, a key intermediate and potential impurity in the synthesis of certain pharmaceutical agents. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document offers a practical framework for method validation, complete with experimental protocols and comparative data.[1][2][3][4]
The Imperative of Method Validation in Pharmaceutical Analysis
Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. The primary objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] This involves a series of experiments designed to verify that the method's performance characteristics are acceptable for the analysis of a specific analyte, in this case, this compound. The recently updated ICH Q2(R2) and the complementary Q14 guideline on analytical procedure development emphasize a lifecycle approach, where method validation is a continuous process from development through routine use.[6][7][8]
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is the first critical decision in method development and validation. For a molecule like this compound, which possesses a distinct chromophore and is amenable to chromatographic separation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful choices. Spectroscopic methods, while useful for identification, are generally less suitable for quantification in complex matrices without prior separation.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | High resolution, sensitivity, and specificity. Applicable to a wide range of compounds. | Can be time-consuming, requires solvent disposal. | Assay, impurity profiling, stability studies. |
| Gas Chromatography (GC) | Partitioning of the analyte between a stationary phase and a gaseous mobile phase. | Excellent for volatile and thermally stable compounds. High efficiency and sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Analysis of residual solvents and volatile impurities. |
| UV-Visible Spectrophotometry | Measurement of the absorption of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other absorbing species. | Preliminary identification, simple assays in pure form. |
In-Depth Guide to HPLC Method Validation
High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is the workhorse for the analysis of many active pharmaceutical ingredients (APIs) and their intermediates. The validation of an HPLC method for this compound would involve the systematic evaluation of several key performance parameters as mandated by the ICH.[9][10]
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method.
References
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Analysis of 1-(4,4'-Dichlorobenzhydryl)piperazine Derivatives and Established Anticancer Drugs
Introduction
The relentless pursuit of novel, more effective, and less toxic anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the piperazine scaffold has emerged as a privileged structure, forming the backbone of numerous FDA-approved drugs with diverse therapeutic activities, including anticancer properties.[1][2] This guide presents a comparative study of a promising class of compounds, derivatives of 1-(4,4'-Dichlorobenzhydryl)piperazine, against well-established chemotherapeutic agents like Doxorubicin and Cisplatin.
While direct experimental data on the specific this compound is limited in the available literature, extensive research on structurally similar 1-(4-chlorobenzhydryl)piperazine derivatives provides a strong basis for evaluating its potential.[1][3][4][5] This guide will synthesize findings from these analogues to offer a comprehensive comparison of their cytotoxic mechanisms, supported by detailed experimental protocols and in vitro data. Our objective is to provide researchers, scientists, and drug development professionals with an in-depth technical resource to inform future research and development efforts in this promising area.
Section 1: Chemical Profile and Synthesis of Benzhydrylpiperazine Derivatives
The therapeutic potential of piperazine-based compounds often stems from the versatile substitutions possible at its nitrogen atoms, allowing for the fine-tuning of pharmacological properties. The core structure of interest here is the benzhydrylpiperazine moiety.
Core Scaffold and Rationale
The benzhydrylpiperazine framework is a recognized pharmacophore that has been explored for various biological activities.[6] Derivatives are typically synthesized through a nucleophilic substitution reaction. For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been successfully designed and synthesized by reacting 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides.[3][4][5] This synthetic flexibility allows for the creation of a library of compounds with potentially diverse anticancer activities.
General Synthesis Workflow
The synthesis of these derivatives is a multi-step process that begins with the reduction of a substituted benzophenone, followed by chlorination and subsequent reaction with piperazine to form the key intermediate. This intermediate is then reacted with various acid chlorides to yield the final products.[3][5]
Caption: General synthesis workflow for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine.
Section 2: Comparative Mechanism of Action
Understanding the mechanism by which a compound exerts its cytotoxic effects is critical for its development as a therapeutic agent. Piperazine derivatives have been shown to induce cancer cell death through multiple pathways, distinguishing them from classical chemotherapeutics.
1-(Benzhydryl)piperazine Derivatives: A Multi-Pathway Approach
Studies on various piperazine analogues reveal a multifaceted mechanism of action. Mechanistic evaluations suggest that piperazines can:
-
Induce Apoptosis: Many piperazine derivatives are potent inducers of caspase-dependent apoptosis.[7][8][9]
-
Inhibit Microtubule Synthesis: This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and cell death.[1]
-
Cause Cell Cycle Arrest: Piperazine compounds have been shown to arrest the cell cycle, often at the G1 or G2/M phase, preventing cancer cell proliferation.[1][10][11]
-
Inhibit Key Signaling Pathways: Certain derivatives can inhibit critical cancer signaling pathways, including PI3K/AKT and Src family kinases.[7]
-
Act as HDAC Inhibitors: Recently, 1-benzhydryl-piperazine derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a known therapeutic target in oncology.[12]
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin is an anthracycline antibiotic and one of the most effective broad-spectrum anticancer drugs. Its primary mechanisms of action include:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, obstructing DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress and cellular damage.
Cisplatin: DNA Adduct Formation
Cisplatin is a platinum-based drug widely used for the treatment of solid tumors.[13] Its mechanism revolves around the formation of covalent DNA adducts.[14]
-
Intrastrand and Interstrand Crosslinks: Cisplatin binds to the N7 position of purines, primarily guanine, creating crosslinks that distort the DNA structure.
-
Induction of Apoptosis: These DNA adducts are not efficiently repaired by the cell, triggering DNA damage response pathways that ultimately lead to apoptosis.[14]
Caption: Comparative overview of the primary mechanisms of action.
Section 3: In Vitro Performance – A Data-Driven Comparison
The efficacy of a potential anticancer agent is initially quantified by its in vitro cytotoxicity against various cancer cell lines. Research on 1-(4-chlorobenzhydryl)piperazine derivatives has demonstrated significant cell growth inhibitory activity across a broad panel of human cancer cell lines, including liver, breast, and colon cancer.[3][4]
Comparative Cytotoxicity Data (GI₅₀/IC₅₀, µM)
The following table summarizes the growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values for representative compounds. It is important to note that these values can vary significantly based on the cell line and assay conditions.
| Compound/Drug | Cancer Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |
| Compound 5a¹ | HUH7 (Liver) | 3.50 | [3] |
| MCF7 (Breast) | 2.65 | [3] | |
| HCT-116 (Colon) | 2.50 | [3] | |
| Compound 5b¹ | HUH7 (Liver) | 2.90 | [3] |
| MCF7 (Breast) | 2.80 | [3] | |
| HCT-116 (Colon) | 3.20 | [3] | |
| 5-Fluorouracil² | HUH7 (Liver) | >40 | [3] |
| MCF7 (Breast) | >40 | [3] | |
| HCT-116 (Colon) | 10.0 | [3] | |
| Doxorubicin³ | MCF7 (Breast) | ~0.05 - 1.0 | [15] |
| MDA-MB-231 (Breast) | ~0.1 - 2.0 | [15] | |
| Cisplatin³ | A498 (Kidney) | ~20 - 50 | [14] |
| Various Lines | ~1.0 - 10.0 | [16][17] |
¹Data for 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) and 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5b). These serve as representative examples of the compound class. ²5-Fluorouracil is a standard chemotherapeutic agent used as a comparator in the source study. ³Values for Doxorubicin and Cisplatin are approximate ranges from literature, as they are highly cell-line dependent.
Analysis: The data indicates that the tested benzhydrylpiperazine derivatives exhibit potent cytotoxic activity, with GI₅₀ values in the low micromolar range.[1][3] Notably, several of these compounds showed significantly higher potency compared to the standard drug 5-Fluorouracil in the same assays.[3] While direct comparison with Doxorubicin and Cisplatin is challenging without head-to-head studies, the piperazine derivatives demonstrate a level of activity that warrants further investigation.
Section 4: Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following section details the methodologies for synthesizing and evaluating the anticancer properties of these compounds.
General Procedure for Synthesis
This protocol is adapted from the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[5]
-
Dissolution: Dissolve 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane and cool the solution to 0–5 °C in an ice bath.
-
Base Addition: Add triethylamine (5.94 mmol) to the cooled reaction mixture and stir for 10 minutes.
-
Acyl Chloride Addition: Add the desired substituted benzoyl chloride (1.98 mmol) to the mixture.
-
Reaction: Stir the reaction mixture for 5–6 hours at room temperature, monitoring progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Evaporate the organic solvent to obtain the crude product. Purify the product using column chromatography on silica gel with a hexane:ethyl acetate (8:2) eluent.
-
Salt Formation: To obtain the hydrochloride salt, introduce hydrogen chloride gas into a solution of the purified product in ether, causing the salt to precipitate.
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to measure cell density based on the measurement of total cellular protein.[1][3]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 2.5 µM to 40 µM) and a vehicle control (e.g., DMSO). Include a positive control drug (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Fixation: Discard the supernatant and fix the cells by adding 10% cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to solubilize the bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader. Calculate the GI₅₀ values from the dose-response curves.
Apoptosis and Cell Cycle Analysis Workflow
A logical workflow to confirm the mechanism of cell death involves initial cytotoxicity screening followed by specific assays for apoptosis and cell cycle distribution.
References
- 1. researchgate.net [researchgate.net]
- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 6. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
- 12. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel 4,4'-diether-2,2'-bipyridine cisplatin analogues are more effective than cisplatin at inducing apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review of the comparative pharmacology and clinical activity of cisplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 1-(4,4'-Dichlorobenzhydryl)piperazine
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for verifying the successful synthesis of 1-(4,4'-Dichlorobenzhydryl)piperazine, a key intermediate in the production of various pharmaceuticals, including the widely used antihistamine, Cetirizine.[1] We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of techniques to ensure the trustworthiness and validity of your findings.
The Synthetic Landscape: A Comparative Overview of Methodologies
The synthesis of this compound typically involves the nucleophilic substitution of a chlorobenzhydryl derivative with piperazine. Several variations of this fundamental reaction exist, each with its own set of advantages and disadvantages.
A common and effective route involves the reaction of 4-chlorobenzhydryl chloride with an excess of piperazine.[2] This method, often carried out in a suitable solvent like toluene or dimethylformamide (DMF) and sometimes with the addition of a base such as potassium carbonate, generally provides good yields.[2][3] An alternative approach begins with the reduction of 4-chlorobenzophenone to 4-chlorobenzhydrol, followed by conversion to the chloride and subsequent reaction with piperazine.[2]
The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction. For instance, the one-pot synthesis from diethanolamine offers an alternative pathway that avoids the handling of carcinogenic intermediates.[4]
Below is a comparative summary of common synthetic approaches:
| Starting Materials | Key Reagents & Conditions | Reported Yield | Key Considerations | Reference |
| 4-Chlorobenzhydryl chloride, Piperazine | Toluene, DMF, KI, 80°C to reflux | 92% | Use of excess piperazine helps to minimize the formation of bis-substituted byproducts. | [3] |
| 4-Chlorobenzophenone | 1. NaBH4, Methanol/THF2. Thionyl chloride3. Piperazine, K2CO3, DMF, 80°C | Good (73%-90% for subsequent derivatives) | A multi-step synthesis that allows for the purification of intermediates. | [2] |
| Piperazine, 4-chlorodiphenyl methyl chloride | Methanol, 60-70°C, reflux | 80% (for subsequent product) | A straightforward method often used in industrial settings. | [5] |
The Gold Standard: A Multi-Pronged Approach to Identity Confirmation
Relying on a single analytical technique for identity confirmation is fraught with peril. A robust and self-validating approach employs a combination of spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the compound's identity.
Figure 1: A typical workflow for the synthesis, purification, and analytical confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
For this compound, the ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons, the methine proton of the benzhydryl group, and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment. The splitting patterns (multiplicity) will provide information about neighboring protons. For some piperazine derivatives, temperature-dependent NMR may be necessary to study conformational isomers.[6][7]
Expected ¹H NMR Signals:
-
Aromatic Protons: Multiple signals in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the protons on the two phenyl rings.
-
Methine Proton (-CH): A singlet at around 4.9-5.0 ppm.[8]
-
Piperazine Protons (-CH₂-): Broad singlets or multiplets for the four methylene groups of the piperazine ring, typically in the range of 2.0-4.0 ppm.[8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Signals:
-
Aromatic Carbons: Several signals in the downfield region (typically ~120-145 ppm).
-
Methine Carbon (-CH): A signal around 75-80 ppm.
-
Piperazine Carbons (-CH₂-): Signals in the range of 40-55 ppm.[7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra to determine chemical shifts, integration, and multiplicity. Compare the obtained data with expected values from literature or predictive software.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
For this compound (C₁₇H₁₉ClN₂), the expected exact mass is approximately 286.12 g/mol .[9] In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 287.13.[9] The isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl) is a key diagnostic feature to look for.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer (e.g., an LC-MS system with an ESI source).
-
Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated molecular weight. Analyze the isotopic pattern for the presence of chlorine.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for C-H, C-N, and C-Cl bonds, as well as the aromatic C=C stretching vibrations. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) can confirm the N-substitution of the piperazine ring.[2][8]
Expected FTIR Absorption Bands:
-
Aromatic C-H Stretch: ~3030 cm⁻¹[8]
-
Aliphatic C-H Stretch: ~2800-3000 cm⁻¹[8]
-
Aromatic C=C Stretch: ~1450-1600 cm⁻¹[10]
-
C-N Stretch: ~1100-1300 cm⁻¹
-
C-Cl Stretch: ~700-850 cm⁻¹[11]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum or literature data.[12]
High-Performance Liquid Chromatography (HPLC): The Purity and Retention Profile
HPLC is a powerful technique for assessing the purity of a synthesized compound and for comparing it to a known standard. By developing a suitable chromatographic method, the retention time of the synthesized product can be compared to that of a reference standard. The peak area percentage can be used to quantify the purity of the sample.
Experimental Protocol: HPLC Analysis
-
Method Development: Develop a reversed-phase HPLC method using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Data Acquisition: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector (a wavelength of 231 nm is appropriate for this compound).[13]
-
Data Analysis: Determine the retention time and calculate the purity based on the peak area. Compare the retention time to a reference standard if available. For trace analysis of piperazine, derivatization may be employed.[14][15]
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed structural information, connectivity, and chemical environment of atoms. | Unambiguous structure elucidation. | Requires a relatively pure sample; can be time-consuming. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity; confirms molecular formula. | Isomers may not be distinguishable; fragmentation can be complex. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid and non-destructive. | Provides limited structural information; not suitable for complex mixtures. |
| HPLC | Purity and retention time. | High resolution and sensitivity for purity assessment. | Requires a reference standard for definitive identification; method development can be time-consuming. |
Conclusion: A Self-Validating System for Unimpeachable Results
The confirmation of the identity of synthesized this compound requires a multi-faceted analytical approach. By combining the detailed structural insights from NMR, the molecular weight confirmation from mass spectrometry, the functional group signature from FTIR, and the purity assessment from HPLC, researchers can build a self-validating system that ensures the integrity of their results. This comprehensive characterization is not merely a procedural step but a fundamental requirement for advancing drug discovery and development with confidence and scientific rigor.
Figure 2: The hierarchical approach to building confidence in the identity of a synthesized compound.
References
- 1. innospk.com [innospk.com]
- 2. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 3. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercial 1-(4,4'-Dichlorobenzhydryl)piperazine
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of reliable and reproducible experimental outcomes. This is particularly true for compounds like 1-(4,4'-Dichlorobenzhydryl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of even minute quantities of impurities can significantly impact downstream reactions, biological activity, and ultimately, the safety and efficacy of the final drug product.[1][2]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound. We will delve into the scientific principles underpinning each technique, present detailed experimental protocols, and offer a comparative analysis to empower you in selecting the most appropriate method for your specific needs.
Understanding the Impurity Landscape
The journey to a high-purity chemical is fraught with potential pitfalls, from residual starting materials to by-products of unintended side reactions. A thorough understanding of the synthetic route is paramount to anticipating the likely impurity profile. While the exact commercial synthesis of this compound may be proprietary, a common synthetic pathway for analogous compounds involves the reaction of a benzhydryl halide with piperazine.[3][4]
Based on this, potential impurities in commercial batches of this compound may include:
-
Starting Materials: Unreacted 4,4'-dichlorobenzophenone and piperazine.
-
Intermediates: Residual 4,4'-dichlorobenzhydrol, an intermediate in the reduction of the ketone.
-
By-products: Products of over-alkylation (e.g., 1,4-bis(4,4'-dichlorobenzhydryl)piperazine) or side reactions involving the solvent or reagents.
-
Degradation Products: Compounds formed during storage or under specific environmental conditions.
The International Council for Harmonisation (ICH) provides stringent guidelines on the identification, qualification, and control of impurities in new drug substances, setting thresholds for reporting and identification that underscore the importance of robust analytical methods.[1][5][6][7]
Comparative Analysis of Purity Assessment Methodologies
The selection of an analytical technique for purity assessment is a critical decision, balancing factors such as selectivity, sensitivity, speed, and the nature of the impurities being targeted. Here, we compare three powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: A Head-to-Head Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Measurement of the nuclear magnetic resonance signal intensity of an analyte relative to a certified internal standard. |
| Primary Use | Quantification of known and unknown impurities, stability testing. | Identification and quantification of volatile and semi-volatile impurities, residual solvents. | Absolute quantification of the main component and impurities without the need for specific reference standards for each impurity. |
| Strengths | High resolution and sensitivity, versatile for a wide range of compounds, well-established and validated methods available.[2][8] | High specificity and sensitivity from mass detection, excellent for volatile impurities. | Provides structural information, non-destructive, highly accurate and precise for absolute purity determination.[9][10] |
| Limitations | Requires reference standards for impurity identification and quantification, potential for co-elution. | Limited to thermally stable and volatile compounds, derivatization may be required for polar analytes. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| Typical LOD/LOQ | ~0.01% / ~0.03% (UV detection) | ~0.001% / ~0.003% (MS detection) | ~0.1% / ~0.3% |
Experimental Protocols
The following protocols are provided as a starting point and should be validated for your specific application and instrumentation.
High-Performance Liquid Chromatography (HPLC) Workflow
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity.[8] For this compound, a reversed-phase HPLC method is generally suitable.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity assessment.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid). Filter and degas both mobile phases.
-
Diluent Preparation: A mixture of Acetonitrile and Water (1:1 v/v) is a suitable diluent.
-
Standard Solution Preparation: Accurately weigh and dissolve a certified reference standard of this compound in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve it in 10 mL of the diluent.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
-
Data Analysis: The percentage purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method). For more accurate quantification of specific impurities, a reference standard for each impurity is required.
Causality Behind Experimental Choices: The choice of a C18 column provides good retention and separation for moderately polar compounds like the target analyte. The gradient elution allows for the effective separation of impurities with a wide range of polarities. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[2] For this compound, which has a relatively high molecular weight, a high-temperature capillary column and appropriate temperature programming are necessary.
Experimental Workflow for GC-MS Analysis
References
- 1. jpionline.org [jpionline.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. youtube.com [youtube.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
The Statistical Gauntlet: A Researcher's Guide to Comparing In Vitro Drug Efficacy
In the fast-paced world of drug discovery, the ability to robustly compare the efficacy of novel compounds against established alternatives is paramount. In vitro assays serve as the primary battleground for these initial evaluations, providing a cost-effective and high-throughput means of identifying promising therapeutic candidates.[1] However, the true value of this data is unlocked only through rigorous and appropriate statistical analysis. A statistically sound comparison not only lends confidence to your findings but also ensures that critical decisions in the drug development pipeline are based on objective evidence rather than experimental artifact.
This guide provides a comprehensive framework for the statistical analysis of in vitro drug efficacy, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring that every step, from initial design to final interpretation, is part of a self-validating system.
The Cornerstone of Confidence: Quality by Design in Experimental Setup
Before a single data point is analyzed, the foundation for a meaningful comparison is laid in the experimental design. A "Quality by Design" (QbD) approach, which emphasizes a systematic and proactive methodology, is crucial for ensuring that the resulting data is both reliable and reproducible.[2][3] This involves a deep understanding of the assay's potential sources of variability and the implementation of strategies to mitigate them.[4]
The Non-Negotiables: Controls and Replicates
At the heart of a robust experimental design are appropriate controls and sufficient replication.
-
Positive and Negative Controls : These are essential for validating the performance of the assay itself.[5][6] A positive control , a compound with a known and well-characterized effect in the assay, confirms that the experimental system is responsive.[5] Conversely, a negative control (often the vehicle in which the drug is dissolved, such as DMSO) establishes the baseline response in the absence of any treatment and helps to identify any effects of the vehicle itself.[5]
-
Replicates : The inclusion of replicates is critical for assessing the variability and precision of your measurements.[7]
-
Technical replicates are repeated measurements of the same sample and provide an indication of the assay's precision.[7]
-
Biological replicates , which are parallel measurements of biologically distinct samples (e.g., cells from different passages or different donor animals), are crucial for demonstrating the generalizability of the findings.[7]
-
Assay Quality Control: The Z-Factor
For high-throughput screening assays, the Z-factor is a widely accepted statistical parameter for quantifying the quality of the assay.[8] It provides a measure of the separation between the positive and negative control signals, taking into account the variability of each.
The Z-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Poor (unsuitable for screening) |
A Z-factor of 0.5 or greater is indicative of an excellent assay with a clear separation between the signals of the positive and negative controls, providing confidence in the ability to identify true "hits".[8]
From Raw Data to Actionable Insights: Data Processing and Normalization
Raw data from in vitro assays often requires processing and normalization before meaningful comparisons can be made. Normalization is the process of scaling the data to account for sources of systematic variation, such as differences in cell seeding density or reagent dispensing.[9][10]
A common and effective method is to normalize the data to the positive and negative controls on each plate.[6] This is typically done by converting the raw response values into a percentage of inhibition or activity.
Protocol for Data Normalization:
-
Calculate the average of the negative control (NC) and positive control (PC) replicates for each plate.
-
For each experimental well, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Value_experimental - Mean_PC) / (Mean_NC - Mean_PC))
This normalization method effectively sets the response of the negative control to 0% inhibition and the positive control to 100% inhibition, allowing for direct comparison of dose-response curves across different plates and experiments.[11]
The Heart of the Matter: Dose-Response Curve Analysis
The relationship between the concentration of a drug and its effect is typically characterized by a sigmoidal dose-response curve.[11] The most common model used to fit this data is the four-parameter logistic (4PL) model.[12]
Caption: Workflow for dose-response data analysis.
Key Parameters of the Dose-Response Curve
The 4PL model yields several key parameters that describe the efficacy of the drug:
-
IC50 (or EC50) : The half-maximal inhibitory (or effective) concentration. It is the concentration of a drug that is required to produce a 50% response.[12] A lower IC50 value indicates a more potent drug.
-
Hill Slope : Describes the steepness of the curve. A Hill slope greater than 1 indicates positive cooperativity, while a slope less than 1 suggests negative cooperativity.
-
Top and Bottom Plateaus : Represent the maximal and minimal responses of the assay.
The Statistical Showdown: Comparing Drug Efficacy
Once you have determined the IC50 values for the drugs you are comparing, the next critical step is to perform a statistical test to determine if the observed differences are statistically significant.
The Gold Standard: Extra Sum-of-Squares F-test
The most robust method for comparing the IC50 values of two or more dose-response curves is the extra sum-of-squares F-test .[13][14] This test compares the goodness-of-fit of two nested models:
-
The Null Hypothesis (H0) : A single curve fits all the data sets, meaning the IC50 values are not significantly different.
-
The Alternative Hypothesis (H1) : Each data set is best fit by its own curve, indicating that the IC50 values are significantly different.
Protocol for Extra Sum-of-Squares F-test (using GraphPad Prism):
-
Enter your data : Create a new XY table and input your concentration (X) and response (Y) data for each drug in separate columns.
-
Perform non-linear regression : Click "Analyze" and select "Nonlinear regression (curve fit)".
-
Choose the model : Select the appropriate dose-response inhibition or stimulation model (e.g., "log(inhibitor) vs. response -- Variable slope (four parameters)").
-
Compare models : Navigate to the "Compare" tab and select the option to "Compare the values of a parameter between data sets". Choose the parameter you want to compare (e.g., LogIC50).
-
Interpret the results : The output will include a p-value for the F-test. A p-value < 0.05 indicates a statistically significant difference between the IC50 values.
An Alternative Approach: T-test on Log-Transformed IC50 Values
If you have multiple independent experiments, each yielding an IC50 value, you can compare the means of these IC50 values using a t-test.[16] However, it is crucial to perform the t-test on the log-transformed IC50 values because IC50 values are not normally distributed.[17]
Protocol for T-test on Log(IC50) Values:
-
Calculate IC50 values : From at least three independent experiments, determine the IC50 value for each drug.
-
Log-transform the IC50 values : Create a new data table and enter the calculated IC50 values. Use a transformation function to calculate the logarithm (base 10) of each IC50 value.
-
Perform a t-test : Use an unpaired t-test (for comparing two drugs) or a one-way ANOVA with post-hoc tests (for comparing more than two drugs) on the log-transformed IC50 values.
-
Interpret the results : A p-value < 0.05 indicates a statistically significant difference between the geometric mean IC50 values.
Visualizing the Mechanism: A Case Study with the EGFR Signaling Pathway
To provide a tangible context for these statistical comparisons, consider a common scenario in cancer drug discovery: the targeting of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][18] Overactivation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[19]
Caption: Simplified EGFR signaling pathway and points of drug inhibition.
In an in vitro experiment, you might compare two drugs targeting this pathway: Drug A, a competitive inhibitor that blocks EGF from binding to the receptor, and Drug B, a non-competitive inhibitor that blocks the receptor's kinase activity. By performing dose-response experiments and applying the statistical methods outlined in this guide, you can definitively determine which drug is more potent at inhibiting EGFR-mediated cell proliferation.
Conclusion: From Data to Discovery
References
- 1. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.graphpad.com [cdn.graphpad.com]
- 4. Analysis of Statistical Methods Currently used in Toxicology Journals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.collaborativedrug.com [support.collaborativedrug.com]
- 6. reddit.com [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 11. fda.gov [fda.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. updates.nstc.in [updates.nstc.in]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4,4'-Dichlorobenzhydryl)piperazine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the well-being of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(4,4'-Dichlorobenzhydryl)piperazine, a piperazine derivative. The procedures outlined herein are grounded in established safety protocols and are designed to mitigate risks to personnel and the environment.
The core principle of this guide is risk mitigation through informed action. This compound, like many chlorinated organic compounds, presents specific hazards that necessitate a dedicated disposal pathway. Understanding these hazards is the first step in ensuring safe laboratory practices.
Hazard Assessment and Risk Profile
This compound is a white to cream crystalline powder. A thorough risk assessment is the foundation of a sound disposal plan.
Key Hazards:
-
Human Health: This compound is known to cause skin, eye, and respiratory tract irritation[1][2]. More severe classifications indicate it can cause severe skin burns, eye damage, and may trigger an allergic skin reaction. Furthermore, it is suspected of damaging fertility or the unborn child[2][3]. Ingestion may lead to gastrointestinal irritation[1].
-
Environmental Hazards: It is classified as very toxic to aquatic life, meaning its release into the environment must be strictly avoided[2].
-
Chemical Reactivity: It is incompatible with strong oxidizing agents and strong acids[3].
-
Combustion Products: During a fire, thermal decomposition can lead to the release of highly toxic and irritating gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide (CO)[1][3][4].
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns[2][3][4]. | Wear appropriate chemical-resistant gloves and a lab coat[5][6]. |
| Eye Damage/Irritation | Causes serious eye irritation or damage[2][3][4]. | Use safety glasses with side shields or chemical goggles[5][6]. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust[1][2]. | Handle in a well-ventilated area or chemical fume hood[3][6]. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[2][3]. | Minimize exposure; use engineering controls and appropriate PPE. |
| Acute Aquatic Toxicity | Very toxic to aquatic life[2]. | Prevent release to drains, soil, or waterways[4][7][8]. |
Personnel Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate PPE. This is a non-negotiable standard for handling this and other hazardous chemicals.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Given the risk of skin irritation and burns, ensure gloves are inspected for integrity before use[5][6].
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and potential splashes[3][4].
-
Body Protection: A lab coat or a disposable gown should be worn to protect skin and clothing from contamination[5][6].
-
Respiratory Protection: When handling larger quantities or if there is a risk of dust generation, a NIOSH-approved respirator may be necessary[1]. All handling of the solid material should ideally occur within a certified chemical fume hood to minimize inhalation risk[3][6].
Step-by-Step Disposal Protocol
This protocol is designed for the routine disposal of uncontaminated this compound and associated waste. For spills, refer to the subsequent section.
Step 1: Waste Segregation
The fundamental principle of chemical waste management is proper segregation. Due to its chemical structure, this compound falls into a specific waste category.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[5][6]. This is crucial because halogenated compounds require specific disposal methods, often involving high-temperature incineration, to prevent the formation of dioxins and other persistent organic pollutants[9].
-
Causality: Mixing chlorinated waste with non-halogenated organic waste can complicate and increase the cost of disposal for the entire waste stream. Incineration of mixed waste may not be suitable for destroying halogenated compounds safely[9][10].
Step 2: Transferring the Chemical Waste
-
Action: Conduct all transfers of solid this compound within a chemical fume hood to control dust and vapors[3][6]. Use a dedicated scoop or spatula for the transfer.
-
Causality: Working in a fume hood provides a controlled environment that protects the user from inhaling potentially irritating and toxic dust particles.
Step 3: Container Management
-
Action: The "Halogenated Organic Waste" container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid. Keep the container closed at all times, except when adding waste[1][11]. Store the container in a well-ventilated, secondary containment area away from incompatible materials[4].
-
Causality: A closed container prevents the release of vapors into the laboratory environment. Secondary containment provides a crucial barrier in case the primary container fails.
Step 4: Disposal of Contaminated Materials
-
Action: Any materials that have come into direct contact with this compound, such as gloves, weigh boats, or absorbent paper, must be considered contaminated. Place these items into the same "Halogenated Organic Waste" container[7].
-
Causality: This practice ensures that all hazardous material is captured in the correct waste stream and prevents the cross-contamination of general lab trash.
Step 5: Final Disposal
-
Action: Once the waste container is full (typically around 80% capacity to prevent overfilling), arrange for its collection by your institution's licensed hazardous waste disposal service[10][11]. Ensure the container is properly labeled with its contents.
-
Causality: Disposal of hazardous waste is a highly regulated process. Professional disposal services have the equipment and permits to handle and destroy chemical waste in an environmentally sound manner, typically through methods like high-temperature incineration with scrubbers to neutralize acidic gases like HCl[4][9]. Never dispose of this chemical down the drain or in regular trash[4][5][6].
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is critical to mitigating the impact of a chemical spill.
Step 1: Immediate Response
-
Action: Alert personnel in the immediate area and evacuate if necessary. If the chemical has come into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention[1][3]. Remove any contaminated clothing.
-
Causality: Immediate flushing is essential to minimize chemical burns and irritation. Promptly alerting others prevents further exposure.
Step 2: Spill Containment and Cleanup
-
Action: For a small, solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material and place it into the designated "Halogenated Organic Waste" container[1][3]. Avoid creating dust.
-
Causality: Controlling the spread and aerosolization of the powder is the top priority to prevent inhalation and wider contamination.
Step 3: Decontamination
-
Action: Once the bulk of the material is removed, decontaminate the spill area. Wipe the surface with a cloth dampened with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water[12][13]. All cleaning materials must be disposed of as hazardous waste.
-
Causality: A multi-step cleaning process ensures that residual chemical is removed from the surface.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the routine and emergency disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

